molecular formula C12H17N B057493 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine CAS No. 94568-76-0

1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Cat. No.: B057493
CAS No.: 94568-76-0
M. Wt: 175.27 g/mol
InChI Key: KYWYAWFSWFSPAY-UHFFFAOYSA-N
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Description

1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine is a synthetically versatile amino-indane derivative of significant interest in chemical and pharmaceutical research. Its core structure, featuring a fused aromatic and alicyclic ring system bearing an amine functional group, makes it a valuable scaffold and intermediate in medicinal chemistry. Researchers utilize this compound primarily as a key building block for the synthesis of more complex molecules, particularly in the development of novel ligands for central nervous system (CNS) targets and other biologically relevant receptors. The electron-donating and sterically defined nature of the 1,1,3-trimethyl substitution pattern, combined with the nucleophilic primary amine at the 4-position, allows for selective functionalization and structure-activity relationship (SAR) exploration. Its rigid, three-dimensional structure can impart favorable pharmacokinetic properties to resultant compounds, making it a privileged structure in drug discovery programs aimed at achieving high receptor affinity and selectivity. This compound is strictly for research purposes in laboratory settings, including use as a reference standard, a precursor in organic synthesis, and in material science for the development of novel organic frameworks.

Properties

IUPAC Name

1,1,3-trimethyl-2,3-dihydroinden-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-8-7-12(2,3)9-5-4-6-10(13)11(8)9/h4-6,8H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWYAWFSWFSPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=CC=C2)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94568-76-0
Record name 1,1,3-trimethylindan-4-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, a substituted indane derivative of interest in medicinal chemistry and drug development. The unique structural features of this compound, including its chiral center and substituted aromatic ring, make it a valuable scaffold for the exploration of new therapeutic agents.[1] This document will delve into the strategic considerations for its synthesis, detailed experimental protocols, and a thorough analysis of its characterization.

Introduction: The Significance of the Indane Scaffold

The indane ring system is a prevalent motif in a variety of biologically active molecules and natural products.[2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets such as enzymes and receptors.[1] The introduction of an amine functionality, as in this compound, opens avenues for its use as a key intermediate in the synthesis of more complex molecules, including potential drug candidates.[3][4] Specifically, this compound can serve as a building block for creating novel carboxamides with potential applications in crop protection as fungicides.[3]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a convergent synthetic approach. The core indane structure can be constructed via an intramolecular Friedel-Crafts reaction, a powerful method for forming cyclic ketones.[2][5][6] The amine group can then be introduced through reductive amination, a versatile and widely used transformation in organic synthesis.[7][8][9][10]

Our forward synthetic strategy, therefore, involves two key stages:

  • Construction of the Indanone Core: An intramolecular Friedel-Crafts acylation of a suitable precursor to form 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-one.

  • Introduction of the Amine Functionality: Reductive amination of the resulting indanone to yield the target amine.

This approach is advantageous as it utilizes well-established and reliable reactions, allowing for the efficient and scalable synthesis of the desired product.

G cluster_0 Retrosynthetic Analysis Target This compound Indanone 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-one Target->Indanone Reductive Amination Precursor 3-methyl-3-phenylbutanoic acid Indanone->Precursor Intramolecular Friedel-Crafts Acylation G cluster_1 Synthetic Workflow Start 3-methyl-3-phenylbutanoic acid Step1 Intramolecular Friedel-Crafts Acylation (PPA, 80-90 °C) Start->Step1 Intermediate 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-one Step1->Intermediate Step2 Reductive Amination (NH4OAc, NaBH3CN) Intermediate->Step2 Final This compound Step2->Final G cluster_2 Characterization Workflow Synthesized Crude Product Purification Column Chromatography / Crystallization Synthesized->Purification Pure Pure this compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR Infrared Spectroscopy Pure->IR Data Structural Confirmation and Purity Assessment NMR->Data MS->Data IR->Data

References

Physical and chemical properties of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Introduction

This compound, a substituted aminoindane, is a molecule of increasing interest in the fields of medicinal chemistry and drug development. Its rigid, tricyclic core, composed of a benzene ring fused to a cyclopentane ring with gem-dimethyl and an additional methyl substitution, presents a unique scaffold for the design of novel therapeutic agents. Aminoindanes, as a class, are known to interact with various biological targets, and understanding the fundamental physical and chemical properties of this specific analog is paramount for its effective utilization in research and development.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for its characterization.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.

mol This compound

Caption: 2D Structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 94568-76-0[4]
Molecular Formula C₁₂H₁₇N[4]
Molecular Weight 175.27 g/mol [3]
InChIKey KYWYAWFSWFSPAY-UHFFFAOYSA-N[3]
Synonyms 4-Amino-1,1,3-trimethylindane, 1,1,3-Trimethylindan-4-ylamine[4]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.

Table 2: Physical and Chemical Properties

PropertyValueNotesSource
Physical State Liquid (Predicted)The hydrochloride salt is likely a solid.[5]
Boiling Point 264.4 °C at 101.33 kPa (Predicted)[6]
Density 0.98 g/cm³ at 20 °C (Predicted)[6]
Vapor Pressure 0.2-0.39 Pa at 20-25 °C (Predicted)[6]
XLogP3 3.3 (Predicted)Indicates good lipophilicity.[3]
Hydrogen Bond Donors 1 (from the amine group)[3]
Hydrogen Bond Acceptors 1 (the nitrogen atom)[3]
Topological Polar Surface Area 26 Ų[3]

Chemical Properties and Reactivity

As an aromatic amine, this compound exhibits characteristic reactivity. The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, while the aromatic ring is susceptible to electrophilic substitution, activated by the electron-donating amino group.

Basicity and pKa: The amine functional group is basic and will react with acids to form the corresponding ammonium salt. The pKa of the conjugate acid is a crucial parameter for predicting its ionization state at physiological pH. While an experimental pKa for this specific molecule is not available, it is expected to be in the range of other anilines.

Reactivity of the Amino Group: The primary amine can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Reactivity of the Aromatic Ring: The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Reactions such as halogenation, nitration, and sulfonation will predominantly occur at the positions ortho and para to the amine.

Experimental Protocols for Characterization

For researchers and drug development professionals, rigorous experimental characterization is essential. The following section outlines detailed methodologies for determining the key physicochemical properties of this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution. This is a critical parameter for oral drug delivery and for designing in vitro assays.

A Add excess compound to buffer B Equilibrate (e.g., 24-48h with shaking) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify concentration in the supernatant (e.g., HPLC-UV) C->D E Determine solubility D->E

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the PBS buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm filter.

  • Quantification: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). Analyze the filtered supernatant and the standard solutions by a validated HPLC-UV method.

  • Calculation: Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration represents the aqueous solubility.

Protocol 2: Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a reliable method for determining the pKa of ionizable groups. For an amine, this involves titrating a solution of the compound with a strong acid and monitoring the pH change.

A Dissolve compound in a suitable solvent (e.g., water/methanol) B Titrate with a standardized strong acid (e.g., HCl) A->B C Monitor pH with a calibrated pH meter B->C D Plot pH vs. volume of titrant C->D E Determine pKa from the titration curve (half-equivalence point) D->E

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent. A co-solvent system like methanol/water may be necessary if the compound has low water solubility.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the acid, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point, which corresponds to the point of maximum buffer capacity (the flattest region of the titration curve before the equivalence point).

Protocol 3: Stability Assessment by Forced Degradation Studies

Rationale: Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. This information is crucial for developing stable formulations and establishing appropriate storage conditions.

Step-by-Step Methodology:

  • Stress Conditions: Expose solutions of this compound to a range of stress conditions as recommended by ICH guidelines, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to high temperature (e.g., 80 °C).

    • Photostability: Expose the solid and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from any degradation products. An HPLC-MS method is highly recommended for the identification of the degradation products.

  • Evaluation: Quantify the amount of the parent compound remaining and the amount of each degradation product formed. This will provide insights into the degradation pathways and the stability of the molecule under different conditions.

Spectroscopic Characterization

While specific experimental spectra for this compound are not publicly available, this section outlines the expected spectral features based on its structure and data from related compounds. A commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, and LC-MS data for the hydrochloride salt, which could be a valuable resource for researchers.[5]

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the multiplicity and chemical shifts.

  • Aliphatic Protons: Signals for the methyl groups and the methylene protons on the cyclopentane ring. The gem-dimethyl groups at the 1-position are expected to be singlets, while the methyl group at the 3-position will likely be a doublet. The methylene protons will exhibit more complex splitting patterns.

  • Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Signals in the downfield region (δ 110-150 ppm).

  • Aliphatic Carbons: Signals in the upfield region for the methyl and methylene carbons.

Infrared (IR) Spectroscopy:

  • N-H Stretching: Two characteristic bands for the primary amine in the region of 3300-3500 cm⁻¹.[7]

  • C-N Stretching: A band in the region of 1250-1335 cm⁻¹ for the aromatic amine.[7]

  • Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

  • Aromatic C=C Bending: Bands in the fingerprint region (1450-1600 cm⁻¹).

Mass Spectrometry (MS):

  • Molecular Ion Peak: An [M]⁺ peak corresponding to the molecular weight of the compound (175.27 g/mol ).

  • Fragmentation Pattern: Characteristic fragmentation patterns for indane derivatives, likely involving the loss of methyl groups.

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. This guide has synthesized the available information on its physicochemical properties and provided a framework of robust experimental protocols for its detailed characterization. While there is a notable lack of publicly available experimental data, the provided methodologies and expected chemical behaviors offer a solid foundation for researchers to build upon. As this molecule continues to be explored, the generation and dissemination of comprehensive experimental data will be crucial for unlocking its full potential in the development of new technologies and therapies.

References

An In-depth Technical Guide to the Synthesis of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, a valuable substituted indanamine derivative utilized as a key intermediate in the development of agrochemicals and pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of viable starting materials and the strategic rationale behind two primary synthetic routes. The guide emphasizes the chemical principles underpinning each transformation, providing detailed experimental insights and methodologies.

Introduction: The Significance of this compound

Substituted indane frameworks are prevalent in a wide array of biologically active molecules. The specific structural motif of this compound, with its unique substitution pattern, imparts distinct physicochemical properties that are leveraged in the design of novel bioactive compounds.[4] Notably, this compound serves as a crucial building block in the synthesis of potent fungicides.[2][3] A thorough understanding of its synthesis is therefore paramount for chemists engaged in the discovery and development of new chemical entities in these fields.

This guide will explore two principal and strategically distinct approaches to the synthesis of the target molecule, focusing on the selection of readily accessible starting materials and the critical reaction steps that define each pathway.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of this compound reveals two logical disconnections, leading to two distinct and industrially relevant synthetic strategies.

G cluster_A Route A: Tetrahydroquinoline Rearrangement cluster_B Route B: Friedel-Crafts Cyclization & Amination Target This compound Tetrahydroquinoline 2,2,4-Trimethyl-1,2,3,4- tetrahydroquinoline Target->Tetrahydroquinoline Acid-Catalyzed Rearrangement Indanone 1,1,3,7-Tetramethyl-indan-4-one Target->Indanone Amination Aniline Aniline Tetrahydroquinoline->Aniline Condensation Acetone Acetone Tetrahydroquinoline->Acetone Condensation Arylpropanoic_acid 3-(p-Tolyl)butanoic Acid Indanone->Arylpropanoic_acid Intramolecular Friedel-Crafts Acylation Toluene Toluene Arylpropanoic_acid->Toluene Crotonic_acid Crotonic Acid Arylpropanoic_acid->Crotonic_acid

Figure 1: Retrosynthetic analysis of this compound, outlining the two primary synthetic strategies.

Route A presents a highly convergent and efficient pathway commencing from simple, bulk feedstocks: aniline and acetone. The key transformation is an acid-catalyzed rearrangement of a tetrahydroquinoline intermediate.[5][6][7] This route is particularly attractive for large-scale production due to its atom economy and the low cost of the initial starting materials.

Route B follows a more traditional, yet versatile, linear sequence. It involves the construction of the indane core via an intramolecular Friedel-Crafts acylation of a suitably substituted arylpropanoic acid, followed by the introduction of the amine functionality.[8][9][10][11][12] This approach offers greater flexibility for the synthesis of analogues with varied substitution patterns on the aromatic ring.

Route A: The Tetrahydroquinoline Rearrangement Pathway

This elegant synthesis leverages a fascinating molecular rearrangement to construct the target indanamine from readily available precursors.

Starting Materials: Aniline and Acetone

The primary starting materials for this route are:

Starting MaterialStructureKey Considerations
Aniline High purity, free of oxidizing impurities.
Acetone Anhydrous conditions are preferable to avoid side reactions.
Synthesis of the Tetrahydroquinoline Intermediate

The first stage of this route involves the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline and its subsequent reduction to 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

The reaction of aniline with an excess of acetone in the presence of an acid catalyst yields 2,2,4-trimethyl-1,2-dihydroquinoline.[1][2] A variety of catalysts can be employed, including mineral acids, Lewis acids, and heterogeneous catalysts like zeolites.[2] The use of a catalyst system composed of hydrogen fluoride and boron trifluoride has been reported to give high yields of the dihydroquinoline monomer.[1]

Experimental Protocol:

  • In a suitable reactor, charge aniline.

  • Add the acetone derivative (acetone, diacetone alcohol, or mesityl oxide).

  • Introduce the acid catalyst (e.g., a mixture of hydrogen fluoride and boron trifluoride) at a controlled temperature, typically between 80-150°C.[1]

  • The reaction is generally carried out for several hours.

  • Upon completion, the reaction mixture is worked up by neutralizing the catalyst and separating the organic layer.

  • The crude product can be purified by distillation.

The dihydroquinoline intermediate is then reduced to the corresponding tetrahydroquinoline. A common method for this transformation is catalytic hydrogenation.[13]

Experimental Protocol:

  • Dissolve 2,2,4-trimethyl-1,2-dihydroquinoline in a suitable solvent, such as ethanol.[13]

  • Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).[13]

  • The reaction is carried out under a hydrogen atmosphere at elevated temperature (e.g., 60°C) for several hours.[13]

  • After the reaction is complete, the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, which can be used in the next step without further purification.[13]

Acid-Catalyzed Rearrangement to this compound

The crucial step in this synthetic route is the acid-catalyzed rearrangement of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline to the target 4-aminoindane derivative.[5][6][7] This transformation proceeds in high yield when treated with a strong acid.

Mechanism of Rearrangement:

The proposed mechanism for this intriguing rearrangement involves the protonation of the nitrogen atom, followed by a series of carbocationic shifts and a final rearomatization to yield the stable indanamine structure.

G cluster_mech Proposed Mechanism of Tetrahydroquinoline Rearrangement Start 2,2,4-Trimethyl-1,2,3,4- tetrahydroquinoline Protonated Protonated Tetrahydroquinoline Start->Protonated H+ Carbocation1 Initial Carbocation Protonated->Carbocation1 Ring Opening Rearranged_Carbocation Rearranged Carbocation Carbocation1->Rearranged_Carbocation Hydride Shift Indane_Intermediate Cyclized Intermediate Rearranged_Carbocation->Indane_Intermediate Intramolecular Electrophilic Aromatic Substitution Product 1,1,3-Trimethyl-2,3-dihydro- 1H-inden-4-amine Indane_Intermediate->Product Deprotonation

Figure 2: Proposed mechanism for the acid-catalyzed rearrangement of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

Experimental Protocol:

  • The 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivative is added to a strong acid, such as 98% sulfuric acid, at a controlled temperature (e.g., 25-60°C).[7]

  • The reaction mixture is stirred for a period to ensure complete rearrangement.

  • The reaction is then quenched by carefully adding water.

  • The mixture is heated to facilitate the hydrolysis of any acylated intermediates if the starting tetrahydroquinoline was N-acylated.[7]

  • The solution is then basified to a high pH (e.g., pH 9) with an aqueous base like ammonia or sodium hydroxide.[7]

  • The product is extracted with an organic solvent.

  • The organic layer is dried, and the solvent is removed to yield this compound.

Route B: Friedel-Crafts Cyclization and Subsequent Amination

This classical approach provides a robust and adaptable method for the synthesis of the target molecule, allowing for the potential creation of a library of analogues.

Starting Materials for the Indanone Core

A key intermediate in this route is a suitably substituted indanone. To achieve the desired 1,1,3-trimethyl substitution pattern on the final product, a plausible precursor is 1,1,3,7-tetramethyl-indan-4-one. The synthesis of this indanone would likely begin with toluene and crotonic acid to form 3-(p-tolyl)butanoic acid.[14][15]

Starting MaterialStructureKey Considerations
Toluene Anhydrous, high purity.
Crotonic Acid Readily available commercially.
Synthesis of the Indanone Intermediate

This precursor can be synthesized via a Friedel-Crafts reaction between toluene and crotonic acid.

Experimental Protocol:

  • In a reaction vessel, combine toluene and a Lewis acid catalyst (e.g., AlCl₃).

  • Slowly add crotonic acid to the mixture at a controlled temperature.

  • After the reaction is complete, the mixture is quenched with water and the product is extracted.

  • Purification can be achieved by recrystallization or chromatography.

The 3-(p-tolyl)butanoic acid is then cyclized to form the corresponding indanone. This is a classic intramolecular Friedel-Crafts acylation.[8][9][10][11][12]

Experimental Protocol:

  • The 3-(p-tolyl)butanoic acid is first converted to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • The crude acid chloride is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent.

  • The reaction promotes an intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone.

  • An aqueous workup is performed to decompose the aluminum chloride complex and isolate the indanone product.

Conversion of the Indanone to the Target Amine

The final stage of this route involves the transformation of the indanone's carbonyl group into the desired primary amine at the 4-position. A common and effective method is reductive amination.[16][17]

G cluster_amin Reductive Amination of Indanone Indanone 1,1,3,7-Tetramethyl- indan-4-one Imine Imine Intermediate Indanone->Imine NH3 Amine 1,1,3-Trimethyl-2,3-dihydro- 1H-inden-4-amine Imine->Amine Reducing Agent (e.g., NaBH3CN)

Figure 3: General scheme for the reductive amination of an indanone to an indanamine.

Experimental Protocol (Reductive Amination):

  • The indanone is dissolved in a suitable solvent, often an alcohol like methanol or ethanol.

  • An amine source, such as ammonia or ammonium acetate, is added to the solution.

  • A reducing agent is then introduced. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent for this transformation as it selectively reduces the in situ formed imine in the presence of the ketone.[17]

  • The reaction is stirred at room temperature or with gentle heating until the conversion is complete.

  • A standard aqueous workup followed by extraction and purification yields the final product, this compound.

Alternative Strategy: Nitration and Reduction

An alternative, though potentially less regioselective, approach involves the direct functionalization of a pre-existing 1,1,3-trimethylindane skeleton.

Starting Material: 1,1,3-Trimethylindane

This route would commence with 1,1,3-trimethylindane, which may be commercially available or synthesized via a Friedel-Crafts reaction.[4]

Nitration of the Indane Ring

The indane is subjected to nitration to introduce a nitro group onto the aromatic ring.[18][19] The choice of nitrating agent (e.g., a mixture of nitric and sulfuric acids) and reaction conditions will influence the position of nitration. Achieving high selectivity for the desired 4-nitro isomer may be challenging due to the directing effects of the alkyl substituents.

Experimental Protocol (General Nitration):

  • The 1,1,3-trimethylindane is dissolved in a suitable solvent.

  • A cooled mixture of nitric acid and sulfuric acid is added dropwise at a low temperature (e.g., 0-10°C).[18]

  • The reaction is carefully monitored and quenched by pouring it onto ice.

  • The nitrated product is extracted and purified, likely requiring chromatographic separation of isomers.

Reduction of the Nitro Group

The final step is the reduction of the 4-nitroindane to the corresponding 4-aminoindane. This is a standard transformation that can be achieved with high efficiency using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

Conclusion

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and considerations. The tetrahydroquinoline rearrangement pathway (Route A) stands out for its elegance and efficiency, particularly for large-scale synthesis, starting from inexpensive and readily available materials. The Friedel-Crafts cyclization followed by amination (Route B) offers a more classical and versatile approach, well-suited for laboratory-scale synthesis and the generation of analogues. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and the need for structural diversity. This guide provides the foundational knowledge and procedural insights necessary for the successful synthesis of this important chemical intermediate.

References

Biological activity of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Biological Evaluation of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine Derivatives

Executive Summary

The this compound scaffold represents a unique and sterically defined carbocyclic structure. While its primary documented application lies in the agrochemical sector as a key intermediate for potent fungicides, its rigid framework and versatile amino functional group present significant, yet largely untapped, potential in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of this chemical class, moving beyond a simple recitation of facts to deliver actionable insights for researchers. We will delve into the established synthetic routes, propose robust strategies for creating diverse derivative libraries, and outline detailed methodologies for their biological evaluation. The core objective is to furnish drug development professionals with the foundational knowledge and experimental framework required to systematically explore the therapeutic potential of these intriguing molecules.

The 1,1,3-Trimethyl-4-Aminoindane Scaffold: A Structural Overview

The foundation of this chemical family is the this compound molecule, a compound whose structural rigidity and specific substitution pattern are key to its chemical properties and biological potential.

Core Structure and Physicochemical Properties

The molecule features a bicyclic indane system with gem-dimethyl groups at position 1 and a single methyl group at position 3.[1] This substitution locks the five-membered ring, limiting its conformational flexibility and presenting a well-defined shape for interaction with biological targets. The primary amine at position 4 serves as the principal handle for chemical modification.

PropertyValueSource
Molecular Formula C12H17N[1][2][3]
Molecular Weight 175.27 g/mol [1][2][3]
CAS Number 94568-76-0 (Racemate)[2][4][5]
XLogP3 3.3[2][3]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Complexity 197[2][3]
The Critical Role of Chirality

The carbon atom at position 3 is a chiral center, meaning the molecule exists as a pair of enantiomers: (R)- and (S)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. This is of paramount importance in drug development, as stereoisomers frequently exhibit different pharmacodynamic and pharmacokinetic properties. The (R)-enantiomer is specifically referenced in several contexts, indicating its potential significance.[1][3] Any thorough investigation of this scaffold must involve chiral resolution and the separate evaluation of each enantiomer to elucidate stereospecific biological effects.[1]

Synthesis and Derivatization Strategies

The accessibility of the core scaffold and the ease of its subsequent modification are critical for any drug discovery program. Fortunately, several routes to 1,1,3-trimethyl-4-aminoindane have been established, primarily through patented industrial processes.

Established Synthetic Routes to the Core Scaffold

While direct amination of 1,1,3-trimethylindane is possible, a more common industrial method involves a clever molecular rearrangement.[1][6] This process often starts with the condensation of aniline with acetone to form a 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline intermediate.[6][7] This intermediate is then subjected to a rearrangement reaction, typically under strong acidic conditions (e.g., sulfuric acid or anhydrous hydrogen fluoride), to yield the desired 4-aminoindane derivative.[6] The choice of acid and reaction conditions is critical for optimizing the yield and purity of the final product.[6]

G Aniline Aniline + Acetone Tetrahydroquinoline 1-Acetyl-2,2,4-trimethyl- 1,2,3,4-tetrahydroquinoline (Intermediate II) Aniline->Tetrahydroquinoline Condensation Aminoindane 1,1,3-Trimethyl-2,3-dihydro- 1H-inden-4-amine (Final Product) Tetrahydroquinoline->Aminoindane Rearrangement (e.g., Anhydrous HF)

Caption: Key synthetic transformation from a tetrahydroquinoline intermediate.

Protocol: Representative Synthesis via Rearrangement

This protocol is a generalized representation based on methodologies described in the patent literature.[6] The rationale for using anhydrous hydrogen fluoride is its exceptional ability to catalyze the rearrangement with high efficiency, though it requires specialized equipment due to its hazardous nature.

Objective: To synthesize 4-amino-1,1,3-trimethylindane from an N-acylated tetrahydroquinoline precursor.

Materials:

  • 1-acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (Compound II)

  • Anhydrous Hydrogen Fluoride (HF)

  • Toluene

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 27 wt. %)

  • Fluoropolymer-lined reactor suitable for handling anhydrous HF

  • Standard laboratory glassware for extraction and work-up

Procedure:

  • Reaction Setup: Charge the fluoropolymer-lined reactor with the precursor, 1-acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

  • Catalyst Addition: Cool the reactor to between 0°C and 30°C. Cautiously add anhydrous HF. The use of this temperature range is crucial to control the reaction rate and prevent unwanted side reactions.

  • Reaction: Stir the mixture at the controlled temperature until reaction completion is confirmed (e.g., by GC-MS or HPLC analysis of a quenched aliquot).

  • Quenching & Hydrolysis: Carefully add the reaction mixture to hot water (e.g., 98°C). This step hydrolyzes the acetyl group to reveal the primary amine. Heat the resulting mixture for several hours (e.g., at 105°C for 4 hours) to ensure complete hydrolysis.[6]

  • Neutralization & Extraction: Cool the mixture and neutralize with an aqueous NaOH solution to a basic pH. This deprotonates the ammonium salt, making the product extractable into an organic solvent. Extract the aqueous layer with toluene.

  • Isolation: Separate the organic layer. The product is now in a toluene solution. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Strategies for Amine Derivatization

The true potential of this scaffold lies in the derivatization of the 4-amino group. This primary amine is a versatile functional handle for building a diverse chemical library for biological screening.

Key Derivatization Reactions:

  • Acylation/Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is the strategy used to create the fungicidal carboxamides.[2]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced or used as intermediates.

G cluster_0 Core Scaffold cluster_1 Derivative Library Core 4-Aminoindane (Starting Material) Amides Amides Core->Amides Acylation (R-COCl) Sulfonamides Sulfonamides Core->Sulfonamides Sulfonylation (R-SO2Cl) Sec_Tert_Amines Secondary/Tertiary Amines Core->Sec_Tert_Amines Reductive Amination (R-CHO, [H]) Schiff_Bases Schiff Bases Core->Schiff_Bases Condensation (R-CHO) G A Derivative Library (100s-1000s of compounds) B Primary High-Throughput Screen (Single concentration) A->B C Hit Confirmation & Triage (Remove false positives) B->C Identify 'Hits' D Dose-Response (IC50/EC50) (Determine potency) C->D E Secondary / Orthogonal Assays (Confirm mechanism) D->E Potent 'Hits' F Lead Compound E->F Validated 'Leads'

References

Whitepaper: Strategic Amination of the 1,1,3-Trimethylindane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Mechanism and Method for Advanced Drug Development

Abstract

The 1,1,3-trimethylindane core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules with applications ranging from antibacterial to antiparkinsonian agents.[1] The strategic introduction of an amino group onto this framework is a critical transformation, unlocking access to a vast chemical space for the development of novel therapeutics. This guide provides an in-depth analysis of two powerful and field-proven methodologies for the amination of 1,1,3-trimethylindane derivatives: classical reductive amination and modern palladium-catalyzed Buchwald-Hartwig cross-coupling. We will dissect the underlying reaction mechanisms, explain the causal relationships behind experimental design, and provide validated, step-by-step protocols to empower researchers in their synthetic endeavors.

Introduction: The Value of the Amino-Trimethylindane Scaffold

The indane ring system is a versatile building block in pharmaceutical synthesis.[2] Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for probing interactions with biological targets. The gem-dimethyl group at the 1-position and the methyl group at the 3-position in 1,1,3-trimethylindane introduce specific steric and lipophilic characteristics that can be exploited to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.

The introduction of a nitrogen atom is arguably the most significant functionalization of this scaffold. The resulting aminoindanes are key intermediates and active pharmaceutical ingredients (APIs) themselves.[1][3] The amine handle serves as a crucial point for diversification, allowing for the synthesis of amides, sulfonamides, and substituted amines, thereby modulating properties like solubility, basicity, and receptor binding affinity.

This document moves beyond a simple recitation of reactions to provide a strategic guide, enabling scientists to make informed decisions when selecting an amination strategy based on precursor availability, functional group tolerance, and desired scale.

Methodology I: Reductive Amination of an Indanone Precursor

Reductive amination is a robust and widely used method for forming C-N bonds by converting a ketone or aldehyde into an amine.[4] This one-pot procedure is valued for its operational simplicity and use of readily available reagents.[5] The reaction proceeds via the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a selective hydride agent.

The Reaction Mechanism: A Stepwise Analysis

The efficacy of reductive amination hinges on the careful selection of a reducing agent that is potent enough to reduce the iminium intermediate but not the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and tolerance of acidic conditions which favor iminium formation.[6]

The mechanism unfolds in three key stages:

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the indanone precursor, forming a tetrahedral hemiaminal intermediate.

  • Dehydration to Iminium: Under mildly acidic conditions (which can be catalyzed by acetic acid or generated by the amine salt), the hemiaminal eliminates a molecule of water to form a resonance-stabilized iminium ion. This is typically the rate-limiting step.

  • Hydride Reduction: The hydride reagent, NaBH(OAc)₃, selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to the target C-N single bond of the final amine product.[7]

Below is a diagram illustrating this mechanistic pathway.

Reductive_Amination cluster_0 Step 1: Hemiaminal Formation cluster_1 Step 2: Iminium Formation cluster_2 Step 3: Reduction Ketone 1,1,3-Trimethylindan-5-one (Ketone Precursor) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH₂ Amine R-NH₂ (Amine) Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product N-Alkyl-1,1,3-trimethylindan-5-amine (Final Product) Iminium->Product + 'H⁻' Hydride NaBH(OAc)₃

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of N-Benzyl-1,1,3-trimethylindan-5-amine

This protocol describes a self-validating workflow for a representative reductive amination.

Materials:

  • 1,1,3-trimethylindan-5-one (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (optional, 0.1 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,1,3-trimethylindan-5-one (1.0 eq) and dissolve in anhydrous DCE (approx. 0.1 M concentration).

  • Amine Addition: Add benzylamine (1.1 eq) via syringe, followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 20 minutes to facilitate pre-formation of the iminium ion.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition controls any initial exotherm and gas evolution. The reaction is typically stirred at room temperature for 4-12 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Experimental_Workflow start Start setup Reaction Setup Dissolve Ketone in DCE under N₂ start->setup addition Reagent Addition Add Benzylamine & Acetic Acid Stir 20 min Add NaBH(OAc)₃ portion-wise setup->addition reaction Reaction Stir at RT for 4-12h Monitor by TLC/LC-MS addition->reaction workup Aqueous Workup Quench with NaHCO₃ Extract with DCM reaction->workup purify Purification Dry, Concentrate Flash Column Chromatography workup->purify characterize Characterization NMR, HRMS purify->characterize end_node End Product characterize->end_node

Caption: Experimental Workflow for Reductive Amination.

Methodology II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C(aryl)-N bonds via palladium-catalyzed cross-coupling.[8] This reaction offers remarkable functional group tolerance and a broad substrate scope, replacing harsher classical methods.[9] Its application to a halo-substituted 1,1,3-trimethylindane provides direct access to arylamines that would be difficult to synthesize otherwise.

The Catalytic Cycle: A Palladium-Mediated Dance

The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is paramount to the success of the reaction; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are essential.[10]

Why these ligands?

  • Bulky Nature: Promotes the formation of monoligated, 12-electron Pd(0) species, which are highly reactive in the oxidative addition step. The steric hindrance also facilitates the final reductive elimination.

  • Electron-Rich Character: Increases the electron density on the palladium center, which accelerates the rate of oxidative addition of the aryl halide into the Pd(0) complex.

The cycle proceeds as follows:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

Buchwald_Hartwig_Cycle cluster_reactants cluster_products center Pd(0)L pd_ii_complex Ar-Pd(II)(L)-X center->pd_ii_complex Oxidative Addition amine_coord_complex [Ar-Pd(II)(L)(HNR₂)]⁺X⁻ pd_ii_complex->amine_coord_complex + HNR₂ amido_complex Ar-Pd(II)(L)-NR₂ amido_complex->center Reductive Elimination Product Ar-NR₂ (Product) amido_complex->Product          amine_coord_complex->amido_complex - HX (Base) ArX Ar-X (Aryl Halide) ArX->pd_ii_complex Amine HNR₂ (Amine) Amine->amine_coord_complex

References

An In-Depth Technical Guide to 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine (CAS 94568-76-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, identified by CAS number 94568-76-0. While its primary established role is as a key intermediate in the synthesis of potent succinate dehydrogenase inhibitor (SDHI) fungicides, this guide also explores the broader pharmacological context of the aminoindane scaffold and the potential for this specific molecule in drug discovery and development. We will delve into its physicochemical properties, outline a detailed synthetic pathway, discuss its established mechanism of action in the context of SDHI fungicides, and explore the known biological activities of related aminoindane derivatives. This document aims to be a valuable resource for researchers utilizing this compound in agrochemical synthesis and for those investigating its potential as a pharmacophore in medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound is a substituted indane derivative with the following identifiers:

  • Systematic Name: this compound[1]

  • Common Synonyms: 4-Amino-1,1,3-trimethylindane, 1,1,3-Trimethylindan-4-ylamine[1]

  • CAS Number: 94568-76-0

  • Molecular Formula: C₁₂H₁₇N[1]

  • Molecular Weight: 175.27 g/mol [1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Boiling Point 264.4 °C at 101.33 kPa[1]
Density 0.98 g/cm³ at 20 °C[1]
Vapor Pressure 0.2-0.39 Pa at 20-25 °C[1]
LogP (octanol-water partition coefficient) 3.63480[1]
Polar Surface Area (PSA) 26.02 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that has been described in patent literature, primarily in the context of producing agrochemical intermediates. The general approach involves the acid-catalyzed rearrangement of a tetrahydroquinoline derivative.

A plausible synthetic route, adapted from patent literature, is outlined below. This should be considered a general guideline, and optimization by a skilled synthetic chemist is recommended.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

  • To a solution of aniline in a suitable solvent (e.g., toluene), add acetone.

  • The mixture is heated under reflux with a catalyst (e.g., an acid catalyst) to facilitate the condensation reaction.

  • Following the initial condensation, acetic anhydride is added to the reaction mixture to acetylate the resulting tetrahydroquinoline derivative.

  • The product, N-acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, is isolated and purified by standard techniques such as crystallization or chromatography.

Step 2: Acid-Catalyzed Rearrangement and Hydrolysis

  • The N-acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is slowly added to a strong acid, such as concentrated sulfuric acid, at a controlled temperature.

  • The reaction mixture is stirred for a specified period to allow for the rearrangement to the indane scaffold.

  • Water is then carefully added, and the mixture is heated to hydrolyze the acetyl group.

  • The reaction is then cooled and neutralized with a base (e.g., sodium hydroxide or ammonia) to a basic pH.

  • The aqueous mixture is extracted with a suitable organic solvent (e.g., toluene or dichloromethane).

  • The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved through distillation or column chromatography.

A simplified workflow for this synthesis is depicted in the following diagram:

G cluster_0 Step 1: Tetrahydroquinoline Formation & Acetylation cluster_1 Step 2: Rearrangement & Hydrolysis Aniline Aniline Condensation Acid-catalyzed Condensation Aniline->Condensation Acetone Acetone Acetone->Condensation Tetrahydroquinoline 2,2,4-Trimethyl-1,2,3,4- tetrahydroquinoline Condensation->Tetrahydroquinoline Acetylation Acetylation Tetrahydroquinoline->Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetylation N_Acetyl_Intermediate N-Acetyl-2,2,4-trimethyl- 1,2,3,4-tetrahydroquinoline Acetylation->N_Acetyl_Intermediate Rearrangement Acid-Catalyzed Rearrangement N_Acetyl_Intermediate->Rearrangement SulfuricAcid Conc. H₂SO₄ SulfuricAcid->Rearrangement Rearranged_Intermediate Acetylated Indane Intermediate Rearrangement->Rearranged_Intermediate Hydrolysis Hydrolysis Rearranged_Intermediate->Hydrolysis Water Water, Heat Water->Hydrolysis Final_Product 1,1,3-Trimethyl-2,3-dihydro- 1H-inden-4-amine Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Mechanism of Action and Applications

The primary and most well-documented application of this compound is as a crucial building block for a class of modern fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs)[2][3][4].

Role in Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

SDHI fungicides are a significant class of agrochemicals that target the mitochondrial respiratory chain in fungi[2][3]. Specifically, they inhibit the enzyme succinate dehydrogenase (also known as complex II), which plays a vital role in both the tricarboxylic acid (TCA) cycle and the electron transport chain[2][5][6].

The fungicidal activity of SDHIs stems from their ability to block the ubiquinone-binding site of the succinate dehydrogenase enzyme complex. This blockage prevents the transfer of electrons from FADH₂ to ubiquinone, thereby disrupting the electron transport chain and halting cellular respiration. The subsequent depletion of ATP leads to the death of the fungal pathogen[2][3].

This compound serves as the amine component in the synthesis of several potent SDHI fungicides. One notable example is Isoflucypram, a broad-spectrum fungicide developed for cereal crops[7]. The synthesis of such fungicides typically involves the amide coupling of this compound with a substituted pyrazole carboxylic acid[8].

The signaling pathway affected by SDHI fungicides is depicted below:

G cluster_0 Mitochondrial Inner Membrane cluster_1 Electron Transport Chain TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) SDH->CoQ e⁻ ComplexIII Complex III CoQ->ComplexIII e⁻ ComplexIV Complex IV ComplexIII->ComplexIV e⁻ ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP SDHI SDHI Fungicide (derived from CAS 94568-76-0) SDHI->SDH Inhibits

Caption: Mechanism of action of SDHI fungicides.

Potential in Drug Discovery and Medicinal Chemistry

While the primary application of this compound is in the agrochemical sector, the aminoindane scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. Various aminoindane derivatives have been investigated for a range of therapeutic applications, including:

  • Antibacterial agents: Certain aminoindane derivatives have demonstrated activity against pathogenic bacteria[9][10].

  • Antiviral agents: The aminoindane scaffold has been explored for its potential in developing antiviral therapies[10].

  • Central Nervous System (CNS) activity: Substituted aminoindanes have been shown to interact with monoamine transporters, suggesting potential applications in treating neurological and psychiatric disorders[11][12][13][14][15][16][17]. These compounds can act as norepinephrine, dopamine, and serotonin uptake inhibitors or releasing agents[11][12][14][16].

Given the established biological activities of the aminoindane core, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Its specific substitution pattern may offer unique structure-activity relationships that could be exploited in the design of new drugs.

Analytical Methods

The analysis of this compound can be achieved using standard chromatographic techniques.

Gas Chromatography (GC):

Due to its volatility, GC is a suitable method for the analysis of this compound. A general GC-FID method for volatile amines can be adapted for its quantification.

  • Column: A column specifically designed for amine analysis, such as an Agilent J&W CP-Volamine capillary column, is recommended to minimize peak tailing and improve resolution[18].

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperatures: Typically set around 250-280 °C.

  • Oven Program: A temperature gradient program would be employed to ensure good separation from any impurities or other components in the sample matrix.

High-Performance Liquid Chromatography (HPLC):

HPLC can also be used for the analysis of this compound, often requiring derivatization to enhance detection.

  • Column: A reversed-phase column (e.g., C8 or C18) is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is typical for the separation of amine derivatives[19].

  • Detection: UV detection is possible, but for higher sensitivity and selectivity, fluorescence detection after derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC)) is often preferred[20][21].

Safety and Toxicology

The available safety data for this compound indicates that it should be handled with care. In silico toxicological predictions for related aminoindanes suggest potential for acute oral toxicity and cardiovascular effects[22]. As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a well-established role in the synthesis of highly effective SDHI fungicides. Its synthesis, while multi-step, is achievable through known chemical transformations. The mechanism of action of its fungicidal derivatives is well understood, providing a clear rationale for its use in agrochemical research. Furthermore, the broader pharmacological potential of the aminoindane scaffold suggests that this particular compound could serve as a versatile starting point for the development of novel therapeutic agents, particularly in the areas of infectious diseases and central nervous system disorders. This guide provides a solid foundation of technical information to support further research and development involving this intriguing molecule.

References

The Genesis and Synthetic Evolution of a Key Agrochemical Precursor: 1,1,3-Trimethyl-4-aminoindane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Trimethyl-4-aminoindane, a chiral synthetic intermediate, holds a significant position in the landscape of modern agrochemicals. Though not a final product in itself, its structural motifs are crucial for the biological efficacy of a new generation of fungicides. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 1,1,3-trimethyl-4-aminoindane, with a particular focus on the stereoselective synthesis of its (R)-enantiomer, a critical component in the production of potent fungicidal agents. This document will delve into the seminal synthetic work, the evolution of synthetic routes driven by industrial needs, and the ultimate application of this molecule in the development of innovative crop protection agents.

The Foundational Synthesis: An Acid-Catalyzed Rearrangement

The first documented synthesis of substituted aminoindanes, including the 1,1,3-trimethyl variant, can be traced back to the mid-1960s. A key publication by Cliffe et al. in the Journal of the Chemical Society C in 1966 described the acid-catalyzed rearrangement of tetrahydroquinoline derivatives to yield aminoindanes[1]. This seminal work laid the groundwork for all subsequent synthetic endeavors. The general principle of this reaction involves the treatment of a substituted tetrahydroquinoline with a strong acid, such as sulfuric acid or polyphosphoric acid, which induces a molecular rearrangement to the indane skeleton. This process, while foundational, often resulted in a racemic mixture of the final product and presented challenges in terms of yield and environmental impact due to the large quantities of strong acid required for the reaction and subsequent neutralization[1].

A Chinese patent further corroborates the significance of this early work, citing the method described in J. Chem. Soc. (C), 514 (1966) as a viable route for the production of 1,1,3-trimethyl-4-aminoindane[2]. This early method, while historically important, has been largely superseded by more efficient and stereoselective industrial processes.

Evolution of Synthetic Methodologies: A Drive Towards Efficiency and Enantiopurity

The primary driver for the evolution of 1,1,3-trimethyl-4-aminoindane synthesis has been its application as a key building block for high-value agrochemicals. Specifically, the (R)-enantiomer of 1,1,3-trimethyl-4-aminoindane is a crucial precursor for a novel class of picolinamide fungicides, such as fenpicoxamid[3][4][5]. This has spurred significant research into developing efficient, scalable, and enantioselective synthetic routes.

Modern synthetic approaches can be broadly categorized into two main strategies:

  • Rearrangement of Tetrahydroquinoline Precursors followed by Optical Resolution: This approach builds upon the classical method by first synthesizing the racemic 1,1,3-trimethyl-4-aminoindane via the acid-catalyzed rearrangement of a suitable N-acyl-2,2,4-trimethyltetrahydroquinoline. The subsequent and critical step is the optical resolution of the racemic amine to isolate the desired (R)-enantiomer. This is often achieved by forming diastereomeric salts with a chiral acid, such as D-tartaric acid, followed by fractional crystallization. Several patents detail this methodology, highlighting its industrial applicability[2].

  • Chiral Separation of an Intermediate Followed by Rearrangement: A more elegant and potentially more cost-effective strategy involves the chiral separation of a precursor molecule before the formation of the indane ring system. A recent patent describes a process where a racemic 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline intermediate is resolved into its enantiomers. The desired (R)-enantiomer of the tetrahydroquinoline is then subjected to an acid-catalyzed rearrangement to directly yield the enantiomerically enriched (R)-1,1,3-trimethyl-4-aminoindane[6]. This method avoids the loss of 50% of the material as the undesired enantiomer at a late stage of the synthesis.

The table below summarizes the key synthetic strategies for the preparation of (R)-1,1,3-trimethyl-4-aminoindane:

Synthetic Strategy Key Steps Advantages Disadvantages References
Rearrangement followed by Optical Resolution1. Synthesis of racemic 1,1,3-trimethyl-4-aminoindane via acid-catalyzed rearrangement. 2. Resolution of the racemate using a chiral resolving agent (e.g., D-tartaric acid).Well-established and scalable.Loss of at least 50% of the material as the undesired enantiomer.[2]
Chiral Separation of Intermediate followed by Rearrangement1. Synthesis of a racemic tetrahydroquinoline intermediate. 2. Chiral resolution of the intermediate. 3. Acid-catalyzed rearrangement of the desired enantiomer to (R)-1,1,3-trimethyl-4-aminoindane.Potentially more atom-economical. Avoids late-stage resolution.Requires an efficient method for the resolution of the intermediate.[6]

Experimental Protocol: Representative Synthesis of (R)-1,1,3-trimethyl-4-aminoindane via Optical Resolution

The following protocol is a representative example of the synthesis of (R)-1,1,3-trimethyl-4-aminoindane based on the principles of optical resolution using a chiral acid, as described in the patent literature.

Step 1: Synthesis of Racemic 1,1,3-Trimethyl-4-aminoindane

  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.

  • Slowly add N-acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline at a rate to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous solution with a concentrated solution of sodium hydroxide until a pH > 10 is reached, while keeping the temperature below 20 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic 1,1,3-trimethyl-4-aminoindane.

Step 2: Optical Resolution of Racemic 1,1,3-Trimethyl-4-aminoindane

  • Dissolve the racemic 1,1,3-trimethyl-4-aminoindane in a suitable solvent, such as methanol.

  • In a separate flask, dissolve an equimolar amount of D-tartaric acid in the same solvent.

  • Slowly add the D-tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to stand at room temperature for the diastereomeric salt to crystallize. The salt of the (R)-amine with D-tartaric acid is typically less soluble.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Recrystallize the diastereomeric salt from the same solvent to improve enantiomeric purity.

  • Treat the purified diastereomeric salt with an aqueous base (e.g., sodium hydroxide solution) to liberate the free amine.

  • Extract the (R)-1,1,3-trimethyl-4-aminoindane with an organic solvent.

  • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-1,1,3-trimethyl-4-aminoindane.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (R)-1,1,3-trimethyl-4-aminoindane via the optical resolution pathway.

Synthesis_Workflow cluster_synthesis Synthesis of Racemic Amine cluster_resolution Optical Resolution cluster_isolation Isolation of (R)-Enantiomer start N-acetyl-2,2,4-trimethyl- 1,2,3,4-tetrahydroquinoline rearrangement Acid-Catalyzed Rearrangement (H₂SO₄) start->rearrangement 1. racemate Racemic 1,1,3-trimethyl- 4-aminoindane rearrangement->racemate 2. resolution Diastereomeric Salt Formation (D-Tartaric Acid) racemate->resolution 3. crystallization Fractional Crystallization resolution->crystallization 4. salt (R)-Amine-D-Tartrate Salt crystallization->salt 5. liberation Basification (NaOH) salt->liberation 6. final_product (R)-1,1,3-trimethyl- 4-aminoindane liberation->final_product 7.

Caption: Synthetic workflow for (R)-1,1,3-trimethyl-4-aminoindane.

Application in Agrochemicals: The Gateway to Novel Fungicides

The primary and most significant application of (R)-1,1,3-trimethyl-4-aminoindane is as a key building block in the synthesis of a new class of picolinamide fungicides. One of the most prominent examples is fenpicoxamid (tradename Inatreq™ active)[3][4][5].

Fenpicoxamid is a bio-inspired fungicide derived from the natural product UK-2A, which is produced by Streptomyces species[3][5]. The synthesis of fenpicoxamid involves the coupling of the (R)-1,1,3-trimethyl-4-aminoindane moiety with a substituted picolinic acid derivative. The unique three-dimensional structure of the indane portion of the molecule is critical for its high fungicidal activity and its novel mode of action.

The development of fungicides like fenpicoxamid, which utilize (R)-1,1,3-trimethyl-4-aminoindane, represents a significant advancement in crop protection. These fungicides exhibit high efficacy against a broad spectrum of fungal pathogens, particularly in cereals, and importantly, they do not show cross-resistance with existing classes of fungicides[3][4]. This makes them valuable tools for fungicide resistance management programs.

The following diagram illustrates the role of (R)-1,1,3-trimethyl-4-aminoindane as a precursor in the synthesis of a picolinamide fungicide.

Fungicide_Synthesis cluster_precursors Key Precursors cluster_reaction Coupling Reaction cluster_product Final Product indane (R)-1,1,3-trimethyl- 4-aminoindane coupling Amide Bond Formation indane->coupling picolinic_acid Substituted Picolinic Acid Derivative picolinic_acid->coupling fungicide Picolinamide Fungicide (e.g., Fenpicoxamid) coupling->fungicide

Caption: Role of (R)-1,1,3-trimethyl-4-aminoindane in fungicide synthesis.

Conclusion

1,1,3-Trimethyl-4-aminoindane has evolved from a molecule of academic interest, first synthesized via a classical rearrangement reaction, to a high-value industrial intermediate. Its history is intrinsically linked to the development of modern agrochemicals, where the demand for enantiomerically pure compounds has driven significant innovation in synthetic chemistry. The journey from the initial discovery of the acid-catalyzed rearrangement to the sophisticated, stereoselective industrial processes of today underscores the importance of fundamental chemical research in addressing real-world challenges in agriculture and crop protection. As the need for new and effective fungicides continues to grow, the role of key chiral building blocks like (R)-1,1,3-trimethyl-4-aminoindane will remain paramount.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (Difluoromethylnicotinic)indanyl Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (Difluoromethylnicotinic)indanyl Carboxamides in Modern Drug Discovery

(Difluoromethylnicotinic)indanyl carboxamides represent a class of compounds with significant potential in medicinal chemistry. The nicotinamide core is a well-established pharmacophore found in numerous biologically active molecules and pharmaceuticals.[1][2] The introduction of a difluoromethyl group can substantially modulate the physicochemical properties of the parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved membrane permeability.[3] Coupled with the structurally diverse and biologically relevant indanyl moiety, these carboxamides are attractive targets for the development of novel therapeutics. This document provides a comprehensive, field-proven protocol for the synthesis of (difluoromethylnicotinic)indanyl carboxamides, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Synthetic Strategy Overview

The synthesis of (difluoromethylnicotinic)indanyl carboxamides is conceptually straightforward, relying on the robust and widely utilized amide bond formation reaction.[4] The overall strategy involves the coupling of two key building blocks: 2-(difluoromethyl)nicotinic acid and a suitable aminoindane derivative. The general synthetic scheme is depicted below.

G cluster_0 Preparation of Starting Materials cluster_1 Amide Coupling cluster_2 Final Product Fluorinated Precursor Fluorinated Precursor 2-(difluoromethyl)nicotinic acid 2-(difluoromethyl)nicotinic acid Fluorinated Precursor->2-(difluoromethyl)nicotinic acid Multi-step synthesis Amide Coupling Amide Coupling 2-(difluoromethyl)nicotinic acid->Amide Coupling Indanone Derivative Indanone Derivative Aminoindane Aminoindane Indanone Derivative->Aminoindane Reductive amination or other methods Aminoindane->Amide Coupling Target Carboxamide Target Carboxamide Amide Coupling->Target Carboxamide Purification G Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Activation Coupling Reagent Coupling Reagent Coupling Reagent->Activated Intermediate Amide Amide Activated Intermediate->Amide Nucleophilic Attack Byproduct Byproduct Activated Intermediate->Byproduct Amine Amine Amine->Amide

References

Application Notes & Protocols: Evaluating 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine as a Scaffold for Novel Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of fungicide resistance in plant pathogens necessitates a continuous search for novel chemical scaffolds with unique mechanisms of action (MoA).[1][2] This document provides a comprehensive framework for the investigation of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine (hereafter referred to as the "indenamine scaffold") as a foundational structure for a new generation of fungicides. While this specific molecule is primarily recognized as a chemical reagent in the synthesis of fungicidal carboxamides, its inherent structural motifs—an arylamine group fused to a rigid indane backbone—present a compelling starting point for a lead discovery program.[3][4] This guide outlines the scientific rationale, a phased experimental workflow, and detailed protocols for screening this scaffold, elucidating its mechanism, and optimizing its antifungal activity.

Introduction: The Rationale for the Indenamine Scaffold

The discovery of new fungicides has shifted from broad, random screening to more rational, scaffold-based design.[5] The selection of a promising scaffold is the critical first step in a discovery pipeline that can take over a decade to bring a product to market.[6] The indenamine scaffold (Figure 1) is proposed as a candidate for investigation based on the following principles:

  • Established Precedent: The core structure is a known intermediate in the synthesis of agricultural fungicides, such as the succinate dehydrogenase inhibitor (SDHI) Inpyrfluxam, which utilizes a related fluorinated indenamine intermediate.[3][7] This confirms the utility of the indane moiety in creating biologically active molecules that can penetrate and act within fungal cells.

  • Bioactive Substructures: Arylamines are a well-established class of compounds with diverse biological activities, including fungicidal properties.[4][8][9] The rigid, three-dimensional structure of the trimethyl-dihydro-indene group provides a robust anchor that can be systematically modified to explore structure-activity relationships (SAR).[10]

  • Novelty and Resistance Breaking: Most commercial fungicides target a limited number of biochemical pathways.[11][12] A novel scaffold like this offers the potential for a new MoA, which is the most effective strategy for managing the development of resistant fungal strains.[2]

This document will guide researchers through a logical, multi-phased approach to systematically evaluate the potential of this scaffold.

Figure 1: Chemical Structure of the Lead Scaffold This compound CAS No: 94568-76-0, Molecular Formula: C12H17N[3]

A Phased Workflow for Fungicide Candidate Evaluation

A successful fungicide discovery program progresses through a series of filters, starting with broad primary screens and advancing to highly specific in planta and toxicological assays.[13] The workflow below outlines a self-validating system where each phase generates the data necessary to justify progression to the next, more resource-intensive stage.

Fungicide_Discovery_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: SAR & Lead Generation cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Planta Validation p1 In Vitro MIC Determination (Broad Panel of Fungi) p2_synthesis Derivative Synthesis (SAR Exploration) p1->p2_synthesis Active Scaffold? p2_screening Secondary Screening (EC50) (Spectrum of Activity) p2_synthesis->p2_screening Test Analogs p3_moa Target-Based Assays (e.g., Enzyme Inhibition) p2_screening->p3_moa Potent Leads? p3_rescue Metabolite Rescue Assays p4 Greenhouse Trials (Preventative & Curative) p3_rescue->p4 Novel MoA? p5 Candidate for Pre-development p4->p5 Efficacious?

Caption: A phased approach for evaluating the indenamine scaffold.

Phase 1: Primary In Vitro Antifungal Screening

Objective: To determine the intrinsic antifungal activity of the parent indenamine scaffold against a diverse panel of economically important plant pathogenic fungi. The Minimum Inhibitory Concentration (MIC) will be the primary endpoint.[14]

Protocol 3.1: Broth Microdilution Susceptibility Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for high-throughput screening.[14][15]

Materials:

  • This compound (Compound Stock: 10 mg/mL in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani, Phytophthora infestans)

  • Growth media (e.g., Potato Dextrose Broth (PDB) for fungi, RPMI-1640 for yeasts)

  • Spectrophotometer or hemocytometer for inoculum standardization

  • Positive control fungicide (e.g., Azoxystrobin, Carbendazim)

  • Sterile DMSO, saline (0.85% NaCl)

Procedure:

  • Plate Preparation: a. Add 100 µL of appropriate growth medium to all wells of a 96-well plate. b. In the first column (e.g., Column 1), add 100 µL of the compound stock solution (or positive control) to the 100 µL of media, creating a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, and repeating this process across the plate to Column 10. Discard 100 µL from Column 10. d. Column 11 serves as the growth control (medium + inoculum, no compound). e. Column 12 serves as the sterility control (medium only).

  • Inoculum Preparation: a. Grow fungal cultures on agar plates until sufficient sporulation occurs. b. Harvest spores by flooding the plate with sterile saline and gently scraping the surface. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to a final working concentration of approximately 1-5 x 10⁴ spores/mL using a hemocytometer.

  • Inoculation and Incubation: a. Add 100 µL of the standardized inoculum to each well from Column 1 to Column 11. The final volume in each well is 200 µL. b. Seal the plates and incubate at 25-28°C for 48-72 hours, or until robust growth is observed in the growth control wells (Column 11).

  • Reading the MIC: a. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[15] b. Visually inspect the wells or use a plate reader to measure absorbance at 600 nm.

Data Presentation:

Fungal SpeciesScaffold MIC (µg/mL)Positive Control MIC (µg/mL)
Fusarium graminearum
Botrytis cinerea
Alternaria solani
Phytophthora infestans

An MIC value >100 µg/mL is typically considered inactive, while values <10 µg/mL are considered highly promising and warrant progression to Phase 2.

Phase 2: Lead Generation and Structure-Activity Relationship (SAR)

Objective: To synthesize analogs of the core indenamine scaffold and identify the structural modifications that enhance potency and broaden the spectrum of activity.[10][16]

Rationale: The initial scaffold may not be the most potent version of the molecule. Chemical modifications can improve target binding, cell permeability, and metabolic stability. Based on known fungicide chemistry, key modifications could include:[8][9]

  • N-Acylation: Converting the primary amine to an amide, as seen in many fungicide classes.

  • Aromatic Ring Substitution: Adding electron-withdrawing or -donating groups (e.g., -Cl, -F, -CH₃, -CF₃) to the benzene ring.

  • Alkyl Group Modification: Altering the methyl groups on the indane ring to investigate steric effects.

Protocol 4.1: Synthesis of an N-Acyl Derivative (Example)

This protocol describes a general method for creating an amide derivative, a common step in agrochemical synthesis.

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., 2-chloronicotinoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product via column chromatography to yield the target N-acyl indenamine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

SAR Data Table:

All synthesized derivatives should be re-screened using Protocol 3.1 to determine their MIC values. The results are used to build an SAR table.

Derivative IDR1 (Aromatic Sub)R2 (Amide Group)F. graminearum MIC (µg/mL)
Scaffold -H-H>100
LEAD-001 -H2-Chloronicotinoyl25
LEAD-002 7-Fluoro2-Chloronicotinoyl8
LEAD-003 -H4-Trifluoromethylbenzoyl50

This data helps identify key pharmacophores and guides the next round of synthesis.

Phase 3: Mechanism of Action (MoA) Elucidation

Objective: To determine the biochemical pathway inhibited by the most promising lead compounds. Discovering a novel MoA is a primary goal to combat resistance.[1][17]

Hypothesis: Based on the structures of other arylamine-containing fungicides like the allylamines, a plausible starting hypothesis is the inhibition of ergosterol biosynthesis, specifically at the squalene epoxidase enzyme.[18]

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene ...multiple steps... enzyme Squalene Epoxidase squalene->enzyme squalene_epoxide 2,3-Oxidosqualene lanosterol Lanosterol squalene_epoxide->lanosterol ergosterol Ergosterol (Fungal Membrane Integrity) lanosterol->ergosterol ...multiple steps... inhibitor Indenamine Lead Compound (Hypothetical) inhibitor->enzyme Inhibits enzyme->squalene_epoxide

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway.

Protocol 5.1: Ergosterol Rescue Assay

This in vivo assay can quickly provide evidence for or against the ergosterol biosynthesis hypothesis. If the compound inhibits this pathway, adding exogenous ergosterol to the growth medium should rescue fungal growth.

  • Perform the Broth Microdilution Assay (Protocol 3.1) using a lead compound at a concentration of 2x its predetermined MIC.

  • In a parallel set of wells, add the same concentration of the lead compound but supplement the growth medium with exogenous ergosterol (e.g., 10 µg/mL).

  • Incubate as previously described.

  • Interpretation:

    • No Growth: The compound's MoA is likely not related to ergosterol biosynthesis.

    • Growth Restored: This provides strong evidence that the compound targets the ergosterol biosynthesis pathway. Further specific enzyme assays would be required for confirmation.[19]

Phase 4: In Planta (Greenhouse) Evaluation

Objective: To assess the efficacy of lead compounds in a more realistic biological system, determining their ability to protect a host plant from fungal infection.

Protocol 6.1: Preventative (Prophylactic) Assay on Cucumber Downy Mildew

This protocol assesses the compound's ability to prevent infection when applied before the pathogen.[20]

  • Plant Cultivation: Grow cucumber plants (Cucumis sativus) to the two-leaf stage in a controlled greenhouse environment.

  • Compound Application: Prepare a formulation of the lead compound (e.g., 200 mg/L in 10% acetone with a surfactant). Spray the plants evenly until runoff. Allow the foliage to dry completely. Control plants are sprayed with the formulation blank (no compound).

  • Inoculation: Prepare a spore suspension of Pseudoperonospora cubensis (1 x 10⁵ spores/mL). Spray the treated and control plants with the spore suspension.

  • Incubation: Place the plants in a high-humidity chamber (>95% RH) at 20-22°C for 24 hours to promote infection, then move them to standard greenhouse conditions.

  • Disease Assessment: After 7-10 days, assess the disease severity by estimating the percentage of leaf area covered by lesions on treated versus control plants.

Efficacy Calculation: Efficacy (%) = [ (Control Disease % - Treated Disease %) / Control Disease % ] x 100

A compound showing >70% efficacy in this assay is a strong candidate for further development.[20]

Conclusion

The this compound scaffold represents a scientifically-grounded starting point for a novel fungicide discovery program. Its connection to existing agrochemical synthesis provides confidence in its potential biological relevance. By following the phased, data-driven protocols outlined in these application notes—from initial in vitro screening through SAR and preliminary MoA studies to in planta validation—researchers can systematically and efficiently evaluate its potential. This structured approach maximizes the probability of identifying a potent and commercially viable fungicide candidate capable of addressing the critical challenge of antimicrobial resistance in agriculture.

References

Authored by: Senior Application Scientist, Pharmaceutical Development Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Enantioselective Resolution of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine by Chiral High-Performance Liquid Chromatography (HPLC)

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties.[1] This application note presents a comprehensive and robust strategy for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the resolution of the enantiomers of this compound, a primary amine that serves as a representative building block in drug synthesis. We delve into the foundational principles of chiral recognition on polysaccharide-based stationary phases, provide a systematic protocol for method development—from initial screening to final optimization—and outline validation parameters according to International Council for Harmonisation (ICH) guidelines.[2][3] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, efficient, and validated method for chiral purity assessment.

Introduction: The Imperative of Chiral Separation

Chiral primary amines are fundamental intermediates in the synthesis of a vast array of biologically active molecules.[1][4] For chiral compounds like this compound, the spatial arrangement of atoms around the chiral center can lead to profound differences in biological activity. Consequently, regulatory bodies worldwide mandate the characterization and quantification of individual enantiomers in pharmaceutical products.[5]

Direct separation of enantiomers using HPLC with a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for this purpose.[1][6] This approach avoids the need for derivatization, offering a direct measure of enantiomeric purity.[7] The success of this technique hinges on the selection of an appropriate CSP and the meticulous optimization of the mobile phase to achieve differential interactions between the enantiomers and the chiral selector.[8][9]

The Mechanism of Chiral Recognition on Polysaccharide CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose derivatized with various phenylcarbamates, are renowned for their broad enantioselectivity and are often the first choice for screening chiral compounds.[9][10][11] The mechanism of separation is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[9]

Chiral recognition arises from a combination of noncovalent interactions, including:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide backbone provide sites for hydrogen bonding with the amine group of the analyte.

  • π-π Stacking: Aromatic rings on the CSP's phenylcarbamate substituents can interact with the aromatic indenane structure of the analyte.

  • Steric Interactions: The enantiomers fit differently into the "chiral grooves" or cavities formed by the helical structure of the polysaccharide polymer, leading to differences in interaction energy and, consequently, retention time.[12]

The three-point interaction model proposed by Dalgliesh provides a fundamental framework for understanding this process; for a stable diastereomeric complex to form, multiple simultaneous interactions are required.[8]

A Systematic Approach to Method Development

Developing a chiral separation method can be unpredictable; therefore, a systematic screening approach is the most efficient path to success.[13][14] Our strategy focuses on screening a selection of robust, immobilized polysaccharide CSPs across different chromatographic modes. Immobilized CSPs offer a significant advantage by being compatible with a wide range of organic solvents, which expands the possibilities for method development and sample solubility.[15][16][17]

Workflow for Chiral Method Development

G cluster_start Phase 1: Preparation cluster_screen Phase 2: Screening cluster_optimize Phase 3: Optimization cluster_validate Phase 4: Validation cluster_end Phase 5: Final Method Analyte Racemic Analyte (this compound) Screening CSP & Mobile Phase Screening Analyte->Screening NP_Mode Normal Phase (NP) (Hexane/Alcohol + Additive) Screening->NP_Mode Screen 1 PO_Mode Polar Organic (PO) (ACN/Alcohol + Additive) Screening->PO_Mode Screen 2 Optimization Optimization (Modifier %, Additive Type, Flow, Temp.) NP_Mode->Optimization Select best condition PO_Mode->Optimization Select best condition Validation Method Validation (ICH Q2/Q14) & System Suitability Test Optimization->Validation FinalMethod Robust & Validated Chiral HPLC Method Validation->FinalMethod

Caption: Systematic workflow for chiral HPLC method development.

Step 1: Chiral Stationary Phase (CSP) Selection

For a primary amine like the target analyte, screening a set of complementary polysaccharide-based columns is highly recommended. The different substituents on the phenylcarbamate derivatives create unique steric and electronic environments, leading to varied selectivities.

Recommended CSPs for Initial Screening Chiral Selector Key Characteristics
CHIRALPAK® IA / CSP-2A [15]Amylose tris(3,5-dimethylphenylcarbamate)Broad applicability, often successful for amines.[4]
CHIRALPAK® IB / CSP-2C [15]Cellulose tris(3,5-dimethylphenylcarbamate)Complementary selectivity to amylose phases.[18]
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)Electron-withdrawing groups can alter π-π interactions.
Larihc® CF6-P Cyclofructan-based CSPHigh success rate for primary amines in polar organic mode.[4]
Step 2: Mobile Phase Screening

The analyte is screened on each selected column using both Normal Phase (NP) and Polar Organic (PO) mobile phases. For basic analytes like this compound, a basic additive is essential to ensure good peak shape by suppressing deleterious interactions with residual silanols on the silica support.[4][19]

Screening Mobile Phase Compositions Mode Solvent System Typical Ratio (v/v/v) Rationale & Causality
Condition A Normal Phase (NP)n-Hexane / Isopropanol (IPA) / Diethylamine (DEA)90 / 10 / 0.1Standard starting point for NP. IPA is a strong hydrogen-bonding modifier. DEA is a common basic additive.[8]
Condition B Normal Phase (NP)n-Hexane / Ethanol (EtOH) / Butylamine (BA)90 / 10 / 0.1EtOH offers different selectivity than IPA. BA can sometimes provide better peak shape for primary amines than DEA.[4]
Condition C Polar Organic (PO)Acetonitrile (ACN) / Methanol (MeOH) / DEA99 / 1 / 0.1PO mode is useful for compounds with limited solubility in hexane. ACN is the weak solvent.[4]
Condition D Polar Organic (PO)Methanol (MeOH) / Triethylamine (TEA)100 / 0.1A simple, strong polar organic system. TEA is another effective additive for cyclofructan phases.[4]

Detailed Experimental Protocol

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and diode array detector (DAD) or UV detector.

  • Columns: As specified in the CSP Selection table (e.g., CHIRALPAK® IA, 250 x 4.6 mm, 5 µm).

  • Solvents: HPLC grade n-Hexane, Isopropanol, Ethanol, Acetonitrile, Methanol.

  • Additives: Reagent grade Diethylamine (DEA), Butylamine (BA), Triethylamine (TEA).

  • Analyte: Racemic this compound.

  • Sample Diluent: Mobile phase or a compatible solvent mixture (e.g., Hexane/IPA 50:50).

Sample Preparation
  • Prepare a stock solution of the racemic analyte at a concentration of 1.0 mg/mL in the sample diluent.

  • Dilute the stock solution with the same diluent to a working concentration of approximately 0.1 mg/mL for injection.

    • Expert Insight: Using the mobile phase as the sample diluent is ideal to prevent peak distortion, but may not be feasible if analyte solubility is low. If a stronger solvent is used for dissolution, ensure the injection volume is small (e.g., 1-5 µL) to minimize solvent mismatch effects.

Chromatographic Method Protocol
  • Column Installation & Equilibration: Install the selected chiral column. Equilibrate the column with the initial mobile phase condition at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm (or lambda max of the analyte)

    • Injection Volume: 5 µL

  • Screening Execution:

    • Inject the prepared sample onto each column using each of the four mobile phase conditions (A, B, C, D) outlined in the Mobile Phase Screening table.

    • Monitor the chromatograms for any signs of separation, noting retention times (t R ), peak shape, and resolution (R s ). Baseline resolution is achieved when R s ≥ 1.5.[20]

  • Method Optimization:

    • Select the CSP/mobile phase combination that provides the best initial separation ("the hit").

    • Optimize Modifier Percentage: Adjust the percentage of the alcohol modifier (e.g., vary IPA from 5% to 20% in Hexane). Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

    • Evaluate Additives: If peak shape is poor, test different basic additives (e.g., switch from DEA to BA or TEA) or slightly vary the concentration (0.05% to 0.2%).[21]

    • Adjust Temperature: Vary the column temperature (e.g., 15 °C to 40 °C). Lower temperatures often enhance enantioselectivity but increase analysis time and backpressure.

Example Optimized Method

The following table presents a hypothetical optimized result from the screening process.

Optimized Chromatographic Parameters Value
Column CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Butylamine (95 / 5 / 0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 20 °C
Detection Wavelength 220 nm
Injection Volume 5 µL
Expected Retention Times Enantiomer 1: ~8.5 min; Enantiomer 2: ~10.2 min
Expected Resolution (R s ) > 2.0

Method Validation and System Suitability

Once an optimized method is established, it must be validated to ensure it is fit for its intended purpose, in accordance with ICH guidelines.[2][22]

System Suitability Test (SST)

Before any sample analysis, a system suitability solution (a dilution of the racemic analyte) is injected. The results must meet predefined criteria to ensure the chromatographic system is performing adequately.

Caption: Key parameters for a System Suitability Test (SST).

Validation Parameters

The method should be validated for specificity, limit of quantitation (LOQ) for the undesired enantiomer, linearity, precision, and accuracy.

Validation Parameter Procedure Typical Acceptance Criteria
Specificity Inject individual enantiomers (if available), racemate, and placebo.Peak for each enantiomer is resolved from the other and from any placebo peaks.
Limit of Quantitation (LOQ) Determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; RSD ≤ 20%.[22]
Linearity Analyze a series of solutions of the undesired enantiomer over a range (e.g., LOQ to 1.0% of the main peak concentration).Correlation coefficient (r²) ≥ 0.99.
Precision Repeatability: Analyze 6 replicate samples at 100% of the test concentration. Intermediate Precision: Repeat on a different day with a different analyst.RSD of the area % of the undesired enantiomer should be ≤ 10%.
Accuracy Analyze samples spiked with known amounts of the undesired enantiomer at different levels (e.g., 50%, 100%, 150% of the specification limit).Recovery should be within 80-120% for the impurity level.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, temperature ±2°C, mobile phase composition ±2% organic).Resolution (R s ) should remain > 1.5 and peak area % should not change significantly.[2]

Troubleshooting

  • Poor Resolution: Try a different CSP. Decrease column temperature. Decrease the percentage of the polar modifier in the mobile phase.

  • Poor Peak Shape (Tailing): Ensure the basic additive is present and pure. Increase the concentration of the additive slightly. Check for silanol activity by testing a different brand or batch of column.

  • No Elution/High Backpressure: The analyte may have low solubility in the mobile phase. Switch to Polar Organic mode or use an immobilized CSP that allows for stronger solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[15]

  • Irreproducible Retention Times: Ensure thorough column equilibration between runs, especially when changing mobile phase composition. Check for pump malfunction or leaks.

Conclusion

The successful chiral resolution of this compound is readily achievable through a systematic screening protocol employing immobilized polysaccharide-based chiral stationary phases. The critical factors for success are the selection of a suitable CSP and the inclusion of a basic mobile phase additive to ensure optimal peak shape and interaction with the chiral selector. By following the detailed protocol for method development and adhering to ICH guidelines for validation, a robust, reliable, and scientifically sound HPLC method can be established for the critical task of enantiomeric purity determination in pharmaceutical research and quality control.

References

Application Note & Protocol: Comprehensive Purity Assessment of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods for determining the chemical purity of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, a crucial intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This application note outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a multi-faceted approach to impurity profiling. The methodologies are designed to be robust, reproducible, and adhere to the stringent requirements of regulatory bodies.[2][4]

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structural similarity to compounds like rasagiline, an inhibitor of monoamine oxidase-B (MAO-B) used in the treatment of Parkinson's disease, highlights its significance in medicinal chemistry.[5][] Impurities in this intermediate, which can arise from the synthetic process, degradation, or storage, can carry over to the final drug product, potentially affecting its safety, efficacy, and stability.[2][5] Therefore, rigorous analytical testing is essential to identify and quantify any impurities, ensuring the quality of the API.[1][3]

This guide provides a comprehensive framework for the purity assessment of this compound, leveraging orthogonal analytical techniques to provide a complete impurity profile. The selection of these methods is based on their ability to separate, identify, and quantify a wide range of potential impurities, from volatile organic compounds to non-volatile related substances and isomers.[4][7]

Orthogonal Analytical Strategy for Comprehensive Purity Profiling

A multi-technique, or orthogonal, approach is the gold standard for impurity profiling as it provides a more complete picture of a sample's purity.[2] Different analytical techniques exploit different physicochemical properties of the analyte and its impurities, reducing the risk of co-elution or undetected impurities. This note details the application of HPLC for non-volatile impurities, GC-MS for volatile and semi-volatile impurities, and NMR for structural confirmation and quantification of the main component and impurities.

Caption: Orthogonal Analytical Workflow for Purity Assessment.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile impurities in pharmaceutical substances.[4][7] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating this compound from its potential process-related impurities and degradation products.

Rationale for Method Parameters
  • Column Selection: A C18 column is chosen for its versatility and excellent retention of non-polar to moderately polar compounds. The end-capping of the stationary phase minimizes peak tailing for basic compounds like amines.

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed to ensure the separation of impurities with a wide range of polarities. The buffer helps to maintain a consistent pH and improve peak shape.

  • Detection: UV detection at a wavelength where the analyte and potential chromophoric impurities exhibit significant absorbance is selected for sensitive detection.

HPLC Protocol

Instrumentation and Columns

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Column Temp. 30 °C

| Autosampler Temp. | 10 °C |

Chromatographic Conditions

Parameter Specification
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min, 10% B; 5-25 min, 10-80% B; 25-30 min, 80% B; 30.1-35 min, 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL

| Detection | 220 nm |

Sample Preparation

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is the ideal technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents or by-products from the synthesis.[4][7] The high sensitivity of the mass spectrometer allows for the detection of trace-level impurities.

Rationale for Method Parameters
  • Column Selection: A low-polarity column, such as a 5% phenyl-methylpolysiloxane, is suitable for the separation of a wide range of volatile and semi-volatile organic compounds.

  • Injection Mode: Splitless injection is used to maximize the transfer of the sample onto the column, enhancing sensitivity for trace analysis.

  • Derivatization: For amines, derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve peak shape and chromatographic performance by reducing their polarity and basicity.[8]

GC-MS Protocol

Instrumentation

Parameter Specification
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

GC Conditions

Parameter Specification
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium, constant flow 1.2 mL/min

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

MS Conditions

Parameter Specification
Ion Source Electron Impact (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C

| Mass Range | 35-500 amu |

Sample Preparation and Derivatization

  • Accurately weigh approximately 10 mg of the sample into a 2 mL autosampler vial.

  • Add 1 mL of dichloromethane.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

Caption: GC-MS Experimental Workflow with Derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can be used for quantitative analysis (qNMR).[1][9] ¹H NMR provides information on the structure of the main component and can be used to identify and quantify impurities with distinct proton signals.[9]

Rationale for Method Parameters
  • Solvent Selection: A deuterated solvent that fully dissolves the sample and does not have signals that overlap with the analyte's signals is crucial. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte is required. Maleic acid or 1,4-dinitrobenzene are suitable options.

  • Relaxation Delay: A sufficient relaxation delay (D1) is critical for accurate quantification to ensure that all protons have fully relaxed between pulses.

NMR Protocol

Instrumentation

Parameter Specification
Spectrometer Bruker Avance III 400 MHz or equivalent
Probe 5 mm BBO probe

| Temperature | 298 K |

¹H NMR Acquisition Parameters

Parameter Specification
Solvent CDCl₃
Pulse Program zg30
Number of Scans 16
Relaxation Delay (D1) 30 s
Acquisition Time 4 s

| Spectral Width | 20 ppm |

Sample Preparation for qNMR

  • Accurately weigh approximately 20 mg of the sample and 10 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

Data Analysis The purity of the sample can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Data Interpretation and Reporting

A comprehensive purity report should be generated, consolidating the results from all analytical techniques. The report should include:

  • Chromatograms from HPLC and GC-MS with all peaks integrated and identified (where possible).

  • A table summarizing all detected impurities, their retention times, and their area percentages.

  • The NMR spectrum with assigned peaks and the calculated purity value from qNMR.

  • A final statement on the overall purity of the this compound sample.

Conclusion

The analytical methods detailed in this application note provide a robust and comprehensive strategy for the purity assessment of this compound. By employing a combination of HPLC, GC-MS, and NMR, researchers and drug development professionals can confidently determine the purity of this critical pharmaceutical intermediate, ensuring the quality and safety of the final drug product. Adherence to these protocols will facilitate consistent and reliable results, supporting regulatory submissions and quality control processes.[2][3]

References

Application Notes & Protocols: 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The indane scaffold is a privileged structure in medicinal and materials chemistry, offering a rigid, three-dimensional framework that is amenable to diverse functionalization. Within this class, 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine presents itself as a unique building block. While its direct application as a pharmaceutical intermediate is not extensively documented in public literature, its structural motifs are closely related to the broader class of aminoindanes, which have significant pharmacological relevance.[1][2] This guide, therefore, takes a dual approach: first, it details the known applications and synthetic protocols for the title compound, and second, it explores its potential as a scaffold in drug discovery by drawing logical parallels to well-established aminoindane derivatives. We will delve into the causality behind synthetic choices, provide robust, self-validating protocols, and ground our discussion in authoritative references.

Physicochemical & Structural Profile

This compound is a substituted aminoindane with a distinct substitution pattern that influences its stereochemistry and reactivity. The presence of a chiral center at the C3 position and a gem-dimethyl group at C1 creates a sterically defined molecule.

PropertyValueSource
CAS Number 94568-76-0[3][4]
Molecular Formula C₁₂H₁₇N[3][4]
Molecular Weight 175.27 g/mol [3][4]
Appearance White to pale yellow crystalline powder[5] (General for aminoindanes)
Boiling Point 264.4°C at 101.33 kPa[3]
Density 0.98 g/cm³ at 20°C[3]
LogP 3.63[3]

Synthesis, Purification, and Chiral Resolution

The synthesis of this compound is not trivial and requires careful control of regioselectivity and stereochemistry. A plausible and common approach for creating substituted aminoindanes involves the nitration of the corresponding indane followed by reduction. Given the activating nature of the alkyl groups and the steric hindrance, nitration is expected to favor the 4-position.

Protocol 2.1: Proposed Synthesis of Racemic this compound

This protocol is a generalized procedure based on standard organic chemistry transformations for similar structures.

Step 1: Nitration of 1,1,3-trimethylindane

  • Cool a solution of 1,1,3-trimethylindane in glacial acetic acid to 0-5°C in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, maintaining the internal temperature below 10°C. The causality here is critical: slow addition and low temperature prevent over-nitration and side reactions.

  • After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring by TLC or GC until the starting material is consumed.

  • Pour the reaction mixture onto crushed ice and extract with a suitable solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-nitro-1,1,3-trimethylindane.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude nitro-indane in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C). A related patent for a fluoro-analog successfully uses this catalyst.[6]

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature. The hydrogenation is a surface reaction, so efficient stirring is key to ensuring catalyst-substrate interaction.

  • Monitor the reaction by GC or TLC. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude racemic amine. Purification can be achieved via column chromatography or distillation.

G A 1,1,3-Trimethylindane B 4-Nitro-1,1,3-trimethylindane A->B HNO₃, H₂SO₄ Glacial Acetic Acid 0-10°C C Racemic this compound B->C H₂ (g), 10% Pd/C Ethanol Room Temperature

Caption: Proposed synthetic workflow for the target compound.

Protocol 2.2: Chiral Resolution of Racemic Amine

For most pharmaceutical applications, a single enantiomer is required. This protocol is adapted from a patented method for resolving the title compound using a chiral resolving agent.[7]

  • Dissolve the racemic 1,1,3-trimethyl-4-aminoindane in a mixture of methanol and water.

  • In a separate flask, dissolve D-(-)-Tartaric acid (approximately 0.5 molar equivalents relative to the racemic amine) in methanol.[7] The sub-stoichiometric amount of the resolving agent is a common strategy to maximize the yield and purity of the desired diastereomeric salt.

  • Slowly add the D-tartaric acid solution to the amine solution while stirring. The temperature is typically maintained between 30-50°C.[7]

  • Cool the resulting mixture slowly to room temperature and then to 0-5°C to facilitate the crystallization of the (R)-1,1,3-trimethyl-4-aminoindane-D-tartrate salt. The differential solubility of the two diastereomeric salts is the physical principle driving the resolution.

  • Collect the precipitated salt by filtration and wash with cold methanol.

  • To liberate the free amine, treat the collected salt with an aqueous base (e.g., NaOH or K₂CO₃) and extract the (R)-enantiomer into an organic solvent.

  • The mother liquor, now enriched with the (S)-enantiomer, can be similarly treated to recover the other enantiomer.

Application Profile & Methodologies

Documented Application: Agrochemical Intermediate

The most concrete application found for this compound is as a reagent in the synthesis of fungicides.[3] Specifically, it is used to create (difluoromethylnicotinic)indanyl carboxamides. This involves a standard amide bond formation.

Protocol 3.1.1: Amide Coupling for Fungicide Synthesis

  • Dissolve this compound in an aprotic solvent like dichloromethane.

  • Add one equivalent of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to act as a proton scavenger.

  • Cool the mixture to 0°C.

  • Slowly add a solution of the desired difluoromethylnicotinoyl chloride in dichloromethane. The acyl chloride is highly reactive, and low temperatures are used to control the exothermicity of the reaction.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

  • Perform a standard aqueous workup to remove the hydrochloride salt and excess reagents.

  • Purify the resulting amide product by crystallization or column chromatography.

Potential Application: Pharmaceutical Scaffold

The true potential of this molecule for drug discovery lies in its use as a scaffold. The aminoindane core is present in numerous neurologically active agents.[1][5] The amine handle at the 4-position serves as a versatile point for derivatization to build a library of new chemical entities (NCEs).

The aminoindane structure is related to phenethylamines and amphetamines, and many derivatives act as monoamine releasing agents for serotonin, norepinephrine, and dopamine.[8][9] This makes them attractive candidates for developing treatments for psychiatric and neurological disorders.[1][10] For example, Rasagiline, an approved anti-Parkinson's drug, is a propargyl-substituted 1-aminoindane derivative.[8][11]

G cluster_derivatives Derivative Library Generation cluster_targets Potential Therapeutic Targets A 1,1,3-Trimethyl-2,3-dihydro- 1H-inden-4-amine (Core Scaffold) B N-Alkylation (R-X, Base) A->B C N-Acylation (RCOCl, Base) A->C D Reductive Amination (RCHO, NaBH₃CN) A->D E Sulfonamide Formation (RSO₂Cl, Base) A->E F CNS Receptors B->F Screening G Enzyme Inhibitors B->G Screening H Ion Channels B->H Screening C->F Screening C->G Screening C->H Screening D->F Screening D->G Screening D->H Screening E->F Screening E->G Screening E->H Screening

Caption: Use of the title compound as a scaffold for drug discovery.

Analytical Quality Control

Self-validating protocols require robust analytical confirmation. Purity and identity must be unequivocally established.

MethodParameterTypical ProtocolExpected Outcome
Gas Chromatography (GC) Purity AssessmentColumn: DB-5 or equivalent. Injector Temp: 250°C. Oven Program: 100°C (1 min), ramp to 280°C at 15°C/min. Detector: FID at 300°C.A single major peak with purity >98% (area %).[6]
¹H NMR Structural ConfirmationSolvent: CDCl₃. Frequency: 400 MHz.Signals corresponding to aromatic protons (3H), the benzylic methine (1H), the methylene group (2H), and three distinct methyl groups (9H). The amine protons (2H) may be broad.
Mass Spectrometry (MS) Molecular WeightMethod: ESI+.Detection of the [M+H]⁺ ion at m/z 176.14.
Chiral HPLC Enantiomeric PurityColumn: Chiral stationary phase (e.g., Chiralcel® OD-H). Mobile Phase: Hexane/Isopropanol with a small amount of diethylamine.Baseline separation of the (R) and (S) enantiomers. Enantiomeric excess (e.e.) should be >99% for a single enantiomer product.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Handling: this compound is an aromatic amine and should be handled in a well-ventilated fume hood. Amine compounds can be corrosive and irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

Application Notes and Protocols for the Reductive Amination of 1,1,3-Trimethylindanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Hindered Amine Synthesis

Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and direct route to C-N bond formation.[1][2] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, is widely favored for its efficiency and functional group tolerance.[3] The reaction proceeds through the formation of a hemiaminal, which then dehydrates to an imine or iminium ion intermediate that is subsequently reduced to the target amine.[4]

However, the steric environment of the carbonyl substrate can significantly impact the facility of this transformation. 1,1,3-Trimethylindanone, with its quaternary carbon adjacent to the ketone and a methyl group at the alpha-position, presents a significant steric challenge. This hindrance can disfavor the initial nucleophilic attack by the amine and impede the formation of the crucial iminium intermediate, making standard protocols sluggish or ineffective.[5]

These application notes provide a detailed guide for navigating the complexities of the reductive amination of 1,1,3-trimethylindanone. We will explore the mechanistic considerations for this hindered ketone and present robust protocols designed to overcome these steric barriers, enabling the synthesis of novel substituted indanamimes for applications in pharmaceutical and materials science research.

Mechanistic Considerations for a Hindered Ketone

The primary hurdle in the reductive amination of 1,1,3-trimethylindanone is the sterically congested environment around the carbonyl group. This steric hindrance manifests in two key ways:

  • Thermodynamic Disfavoring of the Iminium Ion: The equilibrium between the ketone/amine starting materials and the iminium ion intermediate is often unfavorable for hindered ketones.[5] The formation of the C=N double bond can be sterically demanding, pushing the equilibrium back towards the starting materials.

  • Slow Rate of Imine Formation: Even if thermodynamically accessible, the rate of imine formation can be exceedingly slow.

To address these challenges, the selection of an appropriate reducing agent and the optimization of reaction conditions are paramount.

Visualizing the Reaction Pathway

Reductive_Amination cluster_main Reductive Amination Workflow Ketone 1,1,3-Trimethylindanone Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, -H2O (Acid Catalyzed) Amine R-NH2 Amine->Iminium Product N-Substituted 1,1,3-Trimethylindan-amine Iminium->Product + [H-] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Iminium

Caption: General workflow for the reductive amination of 1,1,3-trimethylindanone.

Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for challenging reductive aminations. Its mild nature and, crucially, its ability to reduce the iminium ion much more rapidly than the starting ketone, allows for a one-pot procedure where the equilibrium can be effectively driven towards the product.[6] The presence of acetic acid is often catalytic, accelerating the formation of the iminium ion.

Materials
Reagent/SolventFormulaM.W.Typical Supplier
1,1,3-TrimethylindanoneC₁₂H₁₄O174.24Sigma-Aldrich, TCI
Primary Amine (e.g., Benzylamine)C₇H₉N107.15Sigma-Aldrich, Acros
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94Sigma-Aldrich, Oakwood
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Fisher Scientific
Glacial Acetic AcidCH₃COOH60.05VWR
Saturated Sodium BicarbonateNaHCO₃84.01Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,1,3-trimethylindanone (1.0 equiv.).

  • Addition of Amine and Solvent: Dissolve the indanone in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration). Add the primary amine (1.2 equiv.).

  • Acid Catalyst: Add glacial acetic acid (1.1 equiv.) to the stirring solution. The acid catalyzes the formation of the iminium ion, which is often the rate-limiting step for hindered ketones.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 1,1,3-trimethylindan-amine.

Protocol 2: Two-Step Imine Formation and Reduction with Sodium Borohydride

For particularly unreactive amines or when the one-pot procedure yields incomplete conversion, a two-step approach can be more effective. This involves the initial formation of the imine, often with the removal of water, followed by reduction with a less selective but more cost-effective reducing agent like sodium borohydride (NaBH₄).

Materials
Reagent/SolventFormulaM.W.Typical Supplier
1,1,3-TrimethylindanoneC₁₂H₁₄O174.24Sigma-Aldrich, TCI
Primary AmineR-NH₂-Sigma-Aldrich, Acros
Toluene, AnhydrousC₇H₈92.14Fisher Scientific
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.20Sigma-Aldrich
MethanolCH₃OH32.04Fisher Scientific
Sodium BorohydrideNaBH₄37.83Sigma-Aldrich
Step-by-Step Procedure

Step A: Imine Formation

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,1,3-trimethylindanone (1.0 equiv.), the primary amine (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.05 equiv.) in anhydrous toluene.

  • Azeotropic Water Removal: Heat the mixture to reflux and allow the water to be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Isolation of Imine (Optional): The reaction can be cooled and the solvent removed under reduced pressure. The crude imine can be used directly in the next step or purified if necessary.

Step B: Reduction of the Imine

  • Dissolution: Dissolve the crude imine from Step A in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (2.0 equiv.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification: Follow steps 6-9 from Protocol 1 for the workup and purification of the final product.

Data Interpretation and Expected Outcomes

Due to the steric hindrance of 1,1,3-trimethylindanone, reaction times may be longer than for unhindered ketones, and yields may be moderate to good depending on the nucleophilicity of the amine.

ProtocolReducing AgentKey AdvantagesPotential ChallengesExpected Yield
1NaBH(OAc)₃One-pot procedure, mild conditions, high selectivity.Higher cost of reagent.60-85%
2NaBH₄Cost-effective, suitable for sluggish reactions.Two-step process, harsher conditions may be needed.55-80%

Characterization: Successful synthesis of the N-substituted 1,1,3-trimethylindan-amine can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the protons of the indane core, as well as new signals corresponding to the N-alkyl group. The benzylic proton on the indane core will likely appear as a quartet coupled to the adjacent methyl group.

  • ¹³C NMR: The appearance of new signals in the aliphatic region corresponding to the N-alkyl group and a shift in the signal for the carbon formerly of the carbonyl group.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product.

Workflow Visualization

Detailed_Workflow start Start setup Reaction Setup: - 1,1,3-Trimethylindanone - Amine - Anhydrous Solvent start->setup protocol_choice Choose Protocol setup->protocol_choice protocol1 Protocol 1: One-Pot - Add Acetic Acid - Add NaBH(OAc)3 protocol_choice->protocol1 One-Pot protocol2 Protocol 2: Two-Step protocol_choice->protocol2 Two-Step monitor Monitor Reaction (TLC, LC-MS) protocol1->monitor step2a Step A: Imine Formation - Toluene, p-TsOH, Reflux - Dean-Stark protocol2->step2a step2b Step B: Reduction - Methanol, 0°C - Add NaBH4 step2a->step2b step2b->monitor workup Aqueous Workup (NaHCO3 Quench) monitor->workup extract Extraction with DCM workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Flash Chromatography dry_concentrate->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: Decision workflow for the reductive amination of 1,1,3-trimethylindanone.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, a key intermediate in the development of agrochemicals and pharmaceuticals.[1] The synthetic strategy detailed herein is a two-step process commencing with the Friedel-Crafts acylation of a suitable aromatic precursor to construct the indanone core, followed by a robust reductive amination to introduce the primary amine functionality. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, process optimization strategies, and safety considerations essential for scaling up this synthesis.

Introduction and Strategic Overview

This compound and its derivatives are valuable building blocks in medicinal and agricultural chemistry.[1] For instance, they are utilized as reagents in the synthesis of fungicidal (difluoromethylnicotinic)indanyl carboxamides for crop protection.[1] The chiral counterpart, (R)-1,1,3-trimethyl-4-aminoindane, serves as a crucial component in the study of enzyme interactions and receptor binding, highlighting the significance of this structural motif.[2][3]

The large-scale synthesis of this compound necessitates a robust, scalable, and economically viable process. The synthetic approach detailed in these application notes is designed to meet these criteria, focusing on well-established and scalable chemical transformations. The overall synthetic pathway is depicted below:

Synthetic_Pathway A m-Xylene B 3-Methyl-3-phenylbutanoic acid A->B Friedel-Crafts Alkylation (not detailed) C 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-one B->C Intramolecular Friedel-Crafts Acylation Step 1 D This compound C->D Reductive Amination Step 2

Caption: Proposed two-step synthesis of the target molecule.

This guide will focus on the critical two steps: the intramolecular Friedel-Crafts acylation to form the indanone intermediate and the subsequent reductive amination to yield the final product.

Step 1: Intramolecular Friedel-Crafts Acylation for 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-one

The construction of the indanone skeleton is achieved via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-methyl-3-(m-tolyl)butanoic acid. This reaction is a powerful tool for forming cyclic ketones.[3][4] The choice of catalyst and reaction conditions is paramount for achieving high yield and purity.[5][6]

Mechanistic Considerations

The intramolecular Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an intramolecular electrophilic aromatic substitution reaction.[3] The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA), is essential to facilitate the formation of the acylium ion from the carboxylic acid precursor.[5][6]

Process Optimization

For a successful large-scale synthesis, several parameters of the Friedel-Crafts acylation need to be carefully optimized:

ParameterRecommendationRationale
Catalyst Anhydrous Aluminum Chloride (AlCl₃)A cost-effective and highly effective Lewis acid for this transformation.[7] However, it is highly moisture-sensitive.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Inert solvents that are good for Friedel-Crafts reactions and have appropriate boiling points for temperature control.
Temperature 0 °C to room temperatureInitial cooling to 0 °C during the addition of AlCl₃ helps to control the initial exotherm. The reaction is then typically allowed to proceed at room temperature.
Stoichiometry 1.1 - 1.5 equivalents of AlCl₃A slight excess of the Lewis acid is often required to drive the reaction to completion.[6]
Moisture Control Strict anhydrous conditionsWater deactivates the AlCl₃ catalyst, leading to lower yields or complete reaction failure.[5] All glassware must be oven-dried, and reagents and solvents should be anhydrous.
Detailed Protocol for Large-Scale Synthesis of 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-one

Safety Precautions: This procedure involves corrosive and moisture-sensitive reagents. All operations must be conducted in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the entire system is dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 3-methyl-3-(m-tolyl)butanoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 10 L/kg of starting material).

  • Cooling: Cool the stirred solution to 0-5 °C using a suitable cooling bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (1.2 eq) portion-wise to the reaction mixture, maintaining the internal temperature below 10 °C. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • In-Process Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC.[8][9][10] The reaction is considered complete when the starting material is consumed.

  • Quenching: Carefully and slowly quench the reaction by transferring the reaction mixture to a separate vessel containing crushed ice and water (10 L/kg of starting material) with vigorous stirring. Caution: The quenching process is highly exothermic.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 3 L/kg of starting material).

    • Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-one.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure indanone.

Step 2: Reductive Amination for this compound

Reductive amination is a highly efficient and widely used method for the synthesis of amines from ketones or aldehydes.[1][11] In this step, the synthesized indanone is converted to the target primary amine.

Mechanistic Considerations

The reaction proceeds in two stages: the formation of an imine intermediate from the reaction of the ketone with an ammonia source, followed by the in-situ reduction of the imine to the corresponding amine.[11] The choice of the reducing agent is critical for the success of this one-pot reaction. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[11]

Process Optimization

Key parameters to optimize for a scalable reductive amination include:

ParameterRecommendationRationale
Ammonia Source Ammonium Acetate or Ammonia in MethanolProvides the nitrogen atom for the amine. Ammonium acetate is a convenient solid source.
Reducing Agent Sodium Borohydride (NaBH₄)A cost-effective and selective reducing agent for imines.[11]
Solvent Methanol or EthanolProtic solvents that are suitable for both imine formation and borohydride reduction.
Temperature 0 °C to room temperatureThe reaction is typically initiated at a lower temperature and then allowed to proceed at room temperature.
pH Control Slightly acidic to neutralThe formation of the imine is often favored under slightly acidic conditions.
Detailed Protocol for Large-Scale Synthesis of this compound

Safety Precautions: Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle in a well-ventilated area away from ignition sources.

  • Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, dissolve 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-one (1.0 eq) in methanol (10 L/kg of ketone).

  • Ammonia Source Addition: Add ammonium acetate (5-10 eq) to the solution and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C.

  • Reducing Agent Addition: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the internal temperature below 15 °C. Gas evolution (hydrogen) will be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 8-12 hours.

  • In-Process Monitoring: Monitor the reaction by HPLC or GC to confirm the disappearance of the ketone and the formation of the amine product.

  • Quenching and Work-up:

    • Carefully add water to quench the excess sodium borohydride.

    • Remove the methanol under reduced pressure.

    • Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Basify the aqueous layer with an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) to a pH of >12.

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent (2 x 3 L/kg of ketone).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.

Purification and Characterization

Purification of the Final Product

The crude aromatic amine can be purified by several methods:

  • Vacuum Distillation: This is a highly effective method for purifying liquid amines on a large scale.[5]

  • Acid-Base Extraction: The amine can be converted to its hydrochloride salt by treatment with HCl, which can then be washed with an organic solvent to remove non-basic impurities. Subsequent basification and extraction will yield the purified free amine.

  • Column Chromatography: For smaller scales or for achieving very high purity, column chromatography using silica gel treated with a small amount of triethylamine in the eluent can be employed to prevent tailing and decomposition of the amine on the acidic silica.[9][12]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the aliphatic protons of the indane ring, and the methyl groups. The amine protons will appear as a broad singlet.
¹³C NMR Resonances for the aromatic and aliphatic carbons, including the three distinct methyl carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₇N, MW: 175.27 g/mol ).[3][13]
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary amine, C-H stretches for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.
Purity (HPLC/GC) A single major peak indicating high purity.

Overall Experimental Workflow

Experimental_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination S1_Start Start with 3-methyl-3-(m-tolyl)butanoic acid S1_Reaction React with AlCl₃ in DCM S1_Start->S1_Reaction S1_Monitor Monitor by HPLC/TLC S1_Reaction->S1_Monitor S1_Quench Quench with ice water S1_Monitor->S1_Quench S1_Workup Aqueous Work-up S1_Quench->S1_Workup S1_Purify Vacuum Distillation S1_Workup->S1_Purify S1_Product 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-one S1_Purify->S1_Product S2_Start Start with Indanone S1_Product->S2_Start Intermediate S2_Reaction React with NH₄OAc and NaBH₄ in MeOH S2_Start->S2_Reaction S2_Monitor Monitor by HPLC/GC S2_Reaction->S2_Monitor S2_Workup Aqueous Work-up S2_Monitor->S2_Workup S2_Purify Purification (Distillation/Extraction) S2_Workup->S2_Purify S2_Product Final Product: This compound S2_Purify->S2_Product

Caption: A flowchart illustrating the overall experimental workflow.

Safety and Handling

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere.[14]

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Store in a cool, dry place.

  • Dichloromethane: A potential carcinogen. Use with adequate ventilation and avoid inhalation of vapors.

  • This compound: May be harmful if swallowed and can cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for detailed handling information.

Always conduct a thorough risk assessment before performing any chemical synthesis.

References

Introduction: The Strategic Importance of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the redox chemistry of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, this document serves as a crucial resource for researchers, scientists, and professionals in drug development. By providing detailed application notes and robust protocols, it aims to elucidate the synthetic pathways for modifying this sterically hindered aromatic amine, a scaffold of interest in medicinal chemistry.

This compound (CAS No. 94568-76-0) is a substituted indanamine featuring a unique structural profile.[1][2] The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3] The amine's specific substitution pattern—three methyl groups, including a gem-dimethyl group—imparts significant steric hindrance around the aromatic amine functionality. This structural feature presents both challenges and opportunities in synthetic chemistry.

Controlling the oxidation state of the amino group is fundamental to the functionalization of this molecule. The conversion of the electron-donating amine (-NH₂) to an electron-withdrawing nitro group (-NO₂) dramatically alters the chemical reactivity of the aromatic ring, a key strategy in multi-step syntheses.[4] This guide provides experimentally grounded protocols for achieving this transformation and its reverse, the reduction of the nitro derivative back to the parent amine.

Part 1: Selective Oxidation of the Amino Group to a Nitro Group

The direct oxidation of aromatic amines to their corresponding nitro compounds can be challenging, often leading to side products like nitroso intermediates, azo compounds, or complex polymeric materials.[5][6] The electron-rich nature of the benzene ring in this compound further exacerbates this, making it susceptible to competitive ring oxidation. However, the steric hindrance provided by the ortho-alkyl substituent can be leveraged to achieve high selectivity.[7][8]

Mechanistic Rationale for Reagent Selection

For sterically hindered aromatic amines, traditional strong oxidants like KMnO₄ or chromic acid are unsuitable as they lead to degradation. Peroxy acids are the reagents of choice. Specifically, reagents like nonanebis(peroxoic acid) or potassium peroxymonosulfate (known commercially as Oxone®) have demonstrated high efficacy and chemoselectivity in oxidizing ortho-substituted anilines to nitro compounds.[7][8][9] Oxone® (2KHSO₅·KHSO₄·K₂SO₄) is a stable, versatile, and environmentally benign oxidant that generates a reactive dioxirane species in situ, which performs the oxygen transfer.[10][11][12]

The proposed protocol utilizes Oxone® in a biphasic system to achieve a clean and selective conversion of the amine to the nitro functional group.

Experimental Protocol: Oxone®-Mediated Oxidation

This protocol is designed for the selective oxidation of this compound to 1,1,3-trimethyl-4-nitro-2,3-dihydro-1H-indene.

Materials and Reagents:

  • This compound

  • Oxone® (Potassium peroxymonosulfate)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized Water

  • Magnesium sulfate (MgSO₄)

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in dichloromethane (DCM).

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of Oxone® (3.0 equivalents) and sodium bicarbonate (NaHCO₃) (5.0 equivalents) in deionized water. The bicarbonate is crucial to maintain a slightly basic pH, minimizing acid-catalyzed side reactions.

  • Initiation of Reaction: Add the aqueous Oxone®/NaHCO₃ solution to the DCM solution of the amine. Stir the resulting biphasic mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates conversion. The reaction is expected to take 4-8 hours.

  • Workup - Quenching: Once the reaction is complete, separate the organic layer. Quench the reaction by slowly adding saturated sodium sulfite (Na₂SO₃) solution to the reaction mixture until a test with starch-iodide paper indicates no remaining peroxides.

  • Workup - Extraction: Extract the aqueous layer twice with fresh portions of DCM. Combine all organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product (1,1,3-trimethyl-4-nitro-2,3-dihydro-1H-indene) by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Data and Characterization Summary (Oxidation)
ParameterValue / Observation
Starting Material This compound
Product 1,1,3-trimethyl-4-nitro-2,3-dihydro-1H-indene
Reagents Oxone®, NaHCO₃
Solvent System Dichloromethane / Water (biphasic)
Temperature Room Temperature (20-25 °C)
Expected Yield 75-85%
Characterization Notes IR: Appearance of strong asymmetric and symmetric N-O stretching bands (~1520 cm⁻¹ and ~1340 cm⁻¹). ¹H NMR: Downfield shift of aromatic protons. Disappearance of -NH₂ protons.

Part 2: Reduction of the Nitro Group to Restore the Amine

The reduction of aromatic nitro compounds is a fundamental and highly reliable transformation in organic synthesis.[13] This step is crucial for re-introducing the versatile amino group after preceding synthetic modifications that required the deactivating nitro group. Two primary methods are provided: catalytic hydrogenation and chemical reduction with tin(II) chloride.

Method 1: Catalytic Transfer Hydrogenation

Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile, typically producing water as the only byproduct.[14] Transfer hydrogenation, using a hydrogen donor like formic acid or ammonium formate in the presence of a catalyst like Palladium on carbon (Pd/C), is often more practical and safer for lab-scale synthesis than using hydrogen gas.[15]

Experimental Protocol: Pd/C Catalyzed Transfer Hydrogenation

Materials and Reagents:

  • 1,1,3-trimethyl-4-nitro-2,3-dihydro-1H-indene

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Reaction Setup: To a solution of 1.0 equivalent of the nitro compound in methanol, add ammonium formate (5.0 equivalents).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol % by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water to remove residual ammonium salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final amine product.

Method 2: Chemical Reduction with Tin(II) Chloride

Reduction using a metal in acidic media is a classic and robust alternative to hydrogenation.[4] Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a mild and effective reagent for converting aromatic nitro groups to amines, and it tolerates many other functional groups.[14][16][17][18]

Experimental Protocol: SnCl₂ Reduction

Materials and Reagents:

  • 1,1,3-trimethyl-4-nitro-2,3-dihydro-1H-indene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the nitro compound (1.0 equivalent) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 equivalents) to the suspension.

  • Initiation: Cool the flask in an ice bath and slowly add concentrated HCl while stirring. After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction by TLC until completion (typically 2-4 hours).

  • Workup - Basification: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated NaOH solution until the pH is strongly basic (pH > 10). This will precipitate tin salts.

  • Workup - Filtration: Filter the mixture through Celite® to remove the tin salts, washing the filter cake with ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the desired amine.

Data and Characterization Summary (Reduction)
ParameterMethod 1: Catalytic HydrogenationMethod 2: SnCl₂ Reduction
Starting Material 1,1,3-trimethyl-4-nitro-2,3-dihydro-1H-indene1,1,3-trimethyl-4-nitro-2,3-dihydro-1H-indene
Product This compoundThis compound
Reagents 10% Pd/C, HCOONH₄SnCl₂·2H₂O, HCl
Solvent MethanolEthanol
Temperature Reflux (~65 °C)Reflux (~78 °C)
Expected Yield 90-98%85-95%
Characterization Notes IR: Disappearance of N-O bands. Reappearance of N-H stretching bands (~3300-3500 cm⁻¹). ¹H NMR: Upfield shift of aromatic protons. Reappearance of -NH₂ protons.IR: Disappearance of N-O bands. Reappearance of N-H stretching bands (~3300-3500 cm⁻¹). ¹H NMR: Upfield shift of aromatic protons. Reappearance of -NH₂ protons.

Visualized Workflows and Transformations

Overall Redox Workflow

G Start 1,1,3-Trimethyl-2,3-dihydro- 1H-inden-4-amine Nitro 1,1,3-Trimethyl-4-nitro- 2,3-dihydro-1H-indene Start->Nitro   Oxidation   (Oxone®) Nitro->Start   Reduction   (Pd/C or SnCl₂)

Caption: Bidirectional redox transformation of the indanamine.

Oxidation Reaction Pathway

G sub 1,1,3-Trimethyl-2,3-dihydro- 1H-inden-4-amine -NH₂ prod 1,1,3-Trimethyl-4-nitro- 2,3-dihydro-1H-indene -NO₂ sub->prod Oxone®, NaHCO₃ DCM/H₂O, RT

Caption: Selective oxidation of the amino group to a nitro group.

Reduction Reaction Pathway

G cluster_conditions Reduction Conditions sub 1,1,3-Trimethyl-4-nitro- 2,3-dihydro-1H-indene -NO₂ prod 1,1,3-Trimethyl-2,3-dihydro- 1H-inden-4-amine -NH₂ sub->prod [H] Method A: 10% Pd/C, HCOONH₄, MeOH Method A: 10% Pd/C, HCOONH₄, MeOH Method B: SnCl₂·2H₂O, HCl, EtOH Method B: SnCl₂·2H₂O, HCl, EtOH

Caption: Reduction of the nitro group back to the parent amine.

References

The Versatile Scaffold: 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Substructure

In the landscape of contemporary drug discovery, the identification and utilization of "privileged structures"—molecular scaffolds with the inherent ability to bind to multiple biological targets—is a cornerstone of efficient medicinal chemistry campaigns. The aminoindane framework represents one such scaffold, renowned for its presence in a variety of biologically active compounds. This application note delves into the specific utility of a prominent member of this class: 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine . While its most documented application to date lies in the agrochemical sector as a key intermediate for potent fungicides, its structural attributes and synthetic accessibility position it as a highly attractive, yet underexplored, scaffold for the development of novel human therapeutics.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, known applications, and, most importantly, the prospective medicinal chemistry applications of this versatile building block. We will explore its potential in designing novel agents for oncology, neurodegenerative disorders, and beyond, supported by detailed synthetic protocols and a rationale for its strategic derivatization.

Physicochemical Properties and Structural Features

The this compound molecule possesses a unique combination of features that make it an appealing starting point for library synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₇N--INVALID-LINK--
Molecular Weight 175.27 g/mol --INVALID-LINK--
XLogP3 3.3--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 1--INVALID-LINK--
Rotatable Bond Count 0--INVALID-LINK--

The rigid, bicyclic core imparts a defined three-dimensional geometry, which can be advantageous for achieving specific and high-affinity interactions with protein binding pockets. The gem-dimethyl group at the 1-position and the methyl group at the 3-position introduce steric bulk and lipophilicity, which can be exploited to modulate pharmacokinetic properties and explore specific sub-pockets of a target protein. The primary amine at the 4-position serves as a crucial synthetic handle for a wide array of chemical modifications, allowing for the introduction of diverse pharmacophoric elements.

Core Application: A Gateway to Potent Fungicides

The most prominent and well-documented application of this compound is as a pivotal intermediate in the synthesis of a new generation of carboxamide fungicides. Specifically, it is a key building block for compounds like Inpyrfluxam, a succinate dehydrogenase inhibitor (SDHI) fungicide.

The synthesis involves the coupling of the aminoindane with a substituted pyrazole carboxylic acid. This application underscores the robustness of the aminoindane scaffold and the utility of the amine as a nucleophile for amide bond formation. The resulting N-indanyl pyrazole carboxamides have demonstrated high efficacy in controlling a broad spectrum of plant pathogens. The (R)-enantiomer of the aminoindane has been shown to impart greater fungicidal activity, highlighting the stereochemical importance of this chiral scaffold.[1]

Caption: General synthetic route to N-indanyl carboxamide fungicides.

Medicinal Chemistry Potential: A Scaffold for New Therapeutics

While its role in agrochemicals is established, the true potential of this compound in medicinal chemistry is largely untapped. The broader aminoindane scaffold is a well-established privileged structure, found in drugs targeting the central nervous system (CNS), such as rasagiline (an anti-Parkinson's agent), and other therapeutic areas. The unique substitution pattern of the trimethyl derivative offers a distinct starting point for novel drug design.

Kinase Inhibitors in Oncology

The rigid indane core is an excellent scaffold for orienting substituents into the ATP binding site of protein kinases. The 4-amino group can be functionalized to interact with the hinge region, a common anchoring point for kinase inhibitors.

Synthetic Strategy: A promising approach is the synthesis of N-aryl or N-heteroaryl derivatives, which can mimic the hydrogen bonding patterns of the adenine portion of ATP. For instance, coupling with pyrimidines, purines, or pyrazolo[3,4-d]pyrimidines could yield potent kinase inhibitors. The trimethyl substitution pattern can be exploited to achieve selectivity by probing deeper, more hydrophobic pockets adjacent to the ATP binding site.

Caption: Proposed synthesis of kinase inhibitors via N-arylation.

Agents for Neurodegenerative Diseases

Aminoindane derivatives have a rich history in the treatment of neurodegenerative disorders. Rasagiline, an inhibitor of monoamine oxidase B (MAO-B), is a prime example. The lipophilic nature of the this compound scaffold suggests good potential for blood-brain barrier penetration.

Synthetic Strategy: Derivatization of the amino group to modulate its basicity and introduce pharmacophores known to interact with CNS targets is a viable strategy. For instance, reductive amination with various aldehydes could introduce side chains that target specific receptors or enzymes implicated in Alzheimer's or Parkinson's disease. Furthermore, the synthesis of N-propargyl derivatives, analogous to rasagiline, could be explored for MAO inhibition.

Modulators of G-Protein Coupled Receptors (GPCRs)

The rigid structure of the aminoindane can serve as a scaffold to present substituents in a defined spatial orientation, which is crucial for interaction with the transmembrane helices of GPCRs. The amine can be elaborated into functionalities that interact with key residues in the orthosteric or allosteric binding sites.

Protocols: Synthesis and Derivatization

Protocol 1: Synthesis of Racemic this compound

This protocol is based on a rearrangement reaction described in the patent literature.[2][3]

Materials:

  • 1-Acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

  • Anhydrous Hydrogen Fluoride (HF) or 98% Sulfuric Acid

  • Toluene

  • Water

  • 40% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a suitable fluoropolymer or corrosion-resistant reactor, charge 1-acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

  • Acid Addition and Rearrangement: Carefully add anhydrous hydrogen fluoride or 98% sulfuric acid at a controlled temperature (e.g., 0-20 °C). Stir the reaction mixture at this temperature for 20-24 hours to allow for the rearrangement to complete.

  • Quenching and Hydrolysis: Carefully add the reaction mixture to water at an elevated temperature (e.g., 90-100 °C). Heat the resulting mixture for 4-6 hours to facilitate hydrolysis of the intermediate.

  • Work-up: Cool the mixture and adjust the pH to >8 with a 40% NaOH solution. Extract the aqueous layer with toluene or ethyl acetate.

  • Isolation: Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.

Rationale: This method utilizes a well-established acid-catalyzed rearrangement of a tetrahydroquinoline precursor. The choice of strong acid is critical for the reaction to proceed efficiently. The subsequent hydrolysis step is necessary to cleave the N-acetyl group and liberate the free amine.

Protocol 2: Synthesis of N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)picolinamide (A Representative Amide)

This protocol describes a standard amide coupling reaction.

Materials:

  • This compound

  • Picolinic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve picolinic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 10 minutes at room temperature.

  • Amine Addition: Add this compound (1.0 eq) to the flask, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction. This standard procedure can be adapted for a wide range of carboxylic acids to generate a library of N-acylated derivatives.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile scaffold. While its current application is predominantly in the agrochemical field, its inherent structural and physicochemical properties make it a prime candidate for exploration in medicinal chemistry. The rigid core, combined with the strategically placed amine for derivatization, provides a solid foundation for the design of novel therapeutics. By leveraging the established synthetic routes and applying modern medicinal chemistry strategies, this "fungicide intermediate" has the potential to be repurposed into lead compounds for a new generation of drugs targeting a wide array of human diseases. It is our hope that this application note will inspire further research into the untapped potential of this promising molecular scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, also known as 4-amino-1,1,3-trimethylindane, is a key building block in medicinal and agricultural chemistry.[1][2] Its synthesis, while achievable through several routes, presents unique challenges related to yield, purity, and regioselectivity. This guide provides expert-driven troubleshooting advice and answers to frequently asked questions encountered during its preparation, designed for researchers and process chemists aiming to optimize their synthetic protocols.

Section 1: Synthesis via Rearrangement of Tetrahydroquinoline Precursors

One of the most prominent industrial methods for synthesizing 4-amino-1,1,3-trimethylindane involves the acid-catalyzed rearrangement of an N-acyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivative.[3] This pathway, while efficient, is highly dependent on precise control of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: I am attempting the rearrangement of N-acetyl-2,2,4-trimethyltetrahydroquinoline in sulfuric acid, but my yields are consistently low (<50%). What are the most critical factors to optimize?

A1: Low yield in this rearrangement is a common issue often traced back to three critical parameters: acid concentration, temperature, and reaction time.

  • Sulfuric Acid Concentration: The reaction requires highly concentrated sulfuric acid (typically 93-98%) to act as both the solvent and the catalyst.[3][4] Dilution of the acid, even by small amounts of water in the starting material or from atmospheric moisture, can significantly hinder the reaction rate and promote side reactions. Ensure your starting materials are anhydrous and the reaction is protected from moisture.

  • Temperature Control: This reaction is highly exothermic. The temperature must be rigorously controlled during the addition of the tetrahydroquinoline precursor to the acid. Different protocols specify different optimal temperature ranges. Some methods call for maintaining a low temperature (e.g., 10-20°C) during addition and then gently heating to 30-60°C for the rearrangement.[3][4] Uncontrolled exotherms can lead to charring, sulfonation, and other degradation pathways, drastically reducing the yield.

  • Reaction Time & Quenching: The reaction must be monitored to completion (e.g., by TLC or HPLC). After the rearrangement is complete, the mixture is typically heated (e.g., to 100-115°C) for several hours to hydrolyze the acetyl group and liberate the free amine.[3][4] The final work-up, involving cautious quenching into water or ice followed by basification, is also critical to prevent product degradation.

Q2: The work-up for the rearrangement reaction is generating a large volume of waste and is difficult to manage on a larger scale. Are there any improved procedures?

A2: Yes, the neutralization of large volumes of concentrated sulfuric acid is a significant challenge. According to patent literature, a typical work-up involves basifying the diluted reaction mixture to a high pH (e.g., pH 9) with a strong base like 35% aqueous ammonia or sodium hydroxide solution, which generates a large amount of ammonium or sodium sulfate as waste.[3]

To mitigate this, consider an extraction-based approach. After carefully quenching the reaction mixture in water, the product exists as a sulfate salt. A thorough extraction with a suitable organic solvent (like toluene) after basification is key to recovering the product efficiently.[3] Minimizing the initial volume of sulfuric acid to the lowest effective amount is the best way to reduce the overall waste generated.

Section 2: Synthesis via Nitration and Subsequent Reduction

A classic two-step approach involves the electrophilic nitration of the 1,1,3-trimethylindan backbone, followed by the reduction of the resulting nitro-intermediate to the target amine. Success hinges on controlling the regioselectivity of the nitration and achieving a clean, complete reduction.

Part A: Nitration of 1,1,3-trimethylindan

Q3: What is the best nitrating agent for 1,1,3-trimethylindan, and how can I control the formation of isomers?

A3: The choice of nitrating agent is crucial for both yield and selectivity.

  • Nitrating Agents: A mixture of concentrated nitric acid and sulfuric acid is a powerful and common choice for nitrating aromatic rings.[5] However, for sensitive substrates, this can be too harsh. A milder, effective alternative is using concentrated nitric acid in a solvent like acetic anhydride or chloroform.[6] This in-situ formation of acetyl nitrate can provide better control.

  • Regioselectivity: The indan ring system's alkyl substituents are ortho-, para-directing. You will likely obtain a mixture of isomers, primarily the desired 4-nitro product and the 6-nitro byproduct. Controlling the isomer ratio is challenging, but can be influenced by:

    • Steric Hindrance: The gem-dimethyl group at the 1-position provides significant steric bulk, which may slightly favor substitution at the less hindered 6-position.

    • Temperature: Lower reaction temperatures (e.g., 278 K or ~5°C) generally increase selectivity by favoring the kinetically controlled product and minimizing side reactions.[6]

    • Solvent: The reaction medium can influence isomer distribution. Experimenting with different solvent systems (e.g., acetic anhydride vs. mixed acid) is recommended.

Separation of the 4-nitro and 6-nitro isomers is often required post-reaction, typically via column chromatography or fractional crystallization.

Q4: My nitration reaction is producing significant amounts of dark, tarry byproducts and the yield of the desired nitro-indan is low. What's going wrong?

A4: Tar formation is a clear sign of overly harsh reaction conditions leading to oxidation and polymerization.

  • Control the Exotherm: Nitration is highly exothermic. The nitrating agent must be added dropwise to the cooled substrate solution (e.g., 0-5°C) with vigorous stirring. A runaway reaction will destroy your material.

  • Substrate Purity: Ensure your starting 1,1,3-trimethylindan is pure. Alkenes or other easily oxidized impurities can initiate polymerization.

  • Stoichiometry: Use only a slight excess of the nitrating agent (e.g., 1.1-1.2 equivalents). A large excess of nitric acid increases the risk of dinitration and oxidation.

Part B: Reduction of 4-nitro-1,1,3-trimethylindan

Q5: What are the most reliable methods for reducing the 4-nitro group to the amine without affecting the indan core?

A5: The reduction of an aromatic nitro group is a well-established transformation with several reliable methods.[7]

  • Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas is highly efficient.[7][8] An alternative is transfer hydrogenation using a hydrogen donor like hydrazine hydrate or ammonium formate with a catalyst, which avoids the need for a pressurized hydrogen gas setup.[7][9][10]

  • Metal-Acid Reduction: A classic and robust method is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid.[7][9] This method is often high-yielding and cost-effective but requires a more involved work-up to remove metal salts.

Q6: My reduction reaction seems to stall, or I'm isolating byproducts like hydroxylamines or azo compounds instead of the desired amine. How can I ensure a complete and clean conversion?

A6: Incomplete reduction or the formation of intermediates is a common problem that can be solved by adjusting the reaction conditions.

  • Catalyst Activity: If using catalytic hydrogenation, ensure your catalyst is active. Pd/C can be poisoned by sulfur or other impurities. Using a fresh batch of catalyst or increasing the catalyst loading can solve the problem.

  • Reaction Conditions: For metal-acid reductions, ensure sufficient acid and metal are present and that the reaction is stirred vigorously to maintain contact between the reactants. Heating is often required to drive the reaction to completion.

  • Byproduct Formation: Azo compounds can form when using certain metal hydrides, so these are generally avoided for aryl nitro reductions.[7] Hydroxylamine intermediates can sometimes be isolated if the reduction is not taken to completion.[7] To ensure full conversion to the amine, increase the reaction time or temperature, or add more reducing agent as needed, while monitoring the reaction progress by TLC.

Section 3: Purification and Chiral Resolution

Q7: The crude product is an oil and is difficult to purify. What is the best strategy for obtaining high-purity this compound?

A7: Purifying the final amine can be achieved through several methods:

  • Vacuum Distillation: The product has a boiling point of approximately 264°C at atmospheric pressure, making vacuum distillation a viable method for purification on a larger scale.[1]

  • Acid-Base Extraction: As a basic amine, you can perform an acid-base wash. Dissolve the crude product in a non-polar organic solvent (e.g., toluene), wash with dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer as its salt. The organic layer containing neutral impurities is discarded. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which is then extracted back into an organic solvent, washed, dried, and concentrated.

  • Crystallization as a Salt: A highly effective method for purification is to form a crystalline salt. For instance, reacting the amine with D-tartaric acid in methanol can selectively crystallize the D-tartrate salt of the (R)-enantiomer, which is an excellent method for both purification and chiral resolution.[11]

Section 4: Protocols and Data

Example Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol is adapted from methodologies described for resolving racemic 1,1,3-trimethyl-4-aminoindane.[11]

  • Dissolution: Dissolve racemic 1,1,3-trimethyl-4-aminoindane (1 part by weight) in methanol (0.8 to 2 parts by weight).

  • Salt Formation: To this solution, add D-tartaric acid (approx. 0.5 equivalents relative to the amine). The mixing temperature is typically maintained between 30°C and 50°C.

  • Crystallization: Cool the mixture slowly (e.g., at a rate of 1-10°C per hour) to allow for the selective crystallization of the (R)-1,1,3-trimethyl-4-aminoindane D-tartrate salt. The addition of a small amount of water can improve the filtration characteristics of the resulting crystals.[11]

  • Isolation: Isolate the crystalline salt by filtration. Wash the crystals with a cold methanol/water mixture.

  • Liberation of Free Amine: Suspend the isolated salt in water and a suitable organic solvent (e.g., toluene). Basify the mixture with an aqueous base (e.g., NaOH solution) to pH > 10. The free (R)-amine will move into the organic layer.

  • Final Steps: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched free amine.

Table 1: Comparison of Reaction Conditions for Rearrangement Synthesis
PrecursorAcidTemperatureTimeReported YieldReference
1-(2-acetoxypropionyl)-tetrahydroquinoline98% H₂SO₄60°C, then 100°C30 min, then 3 hr69%EP 0654464[3]
N-acetyl-2,2,4-trimethyltetrahydroquinoline98% H₂SO₄60°C, then 105°CNot specified, then 4 hr~74% (in solution)WO 2014/103811[3]
(4R)-acetyl-tetrahydroquinoline93% H₂SO₄15-20°C, then 34-36°CNot specified, then 20 hr88.3% (for R-enantiomer)WO2021059146A1[4]

Section 5: Visualization of Workflows

Diagram 1: General Synthetic Workflow (Nitration/Reduction)

G cluster_start Starting Material cluster_reaction1 Step 1: Nitration cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_end Final Product SM 1,1,3-trimethylindan Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) SM->Nitration Nitro 4-Nitro-1,1,3-trimethylindan (+ Isomers) Nitration->Nitro Reduction Reducing Agent (e.g., H₂ / Pd-C) Nitro->Reduction Amine 1,1,3-trimethyl-2,3-dihydro- 1H-inden-4-amine Reduction->Amine G Start Low Yield in Reduction Step CheckPurity Analyze Crude Reaction Mixture (TLC, GC/MS, NMR) Start->CheckPurity Decision1 Starting Material Still Present? CheckPurity->Decision1 Decision2 Intermediates Observed? (e.g., Hydroxylamine) Decision1->Decision2 No Action1 Incomplete Reaction: - Increase reaction time/temp - Add more reducing agent - Check catalyst activity Decision1->Action1 Yes Decision3 Side Products or Degradation? Decision2->Decision3 No Action2 Incomplete Reaction: - Increase reaction time/temp - Ensure sufficient reductant Decision2->Action2 Yes Action3 Re-evaluate Conditions: - Use milder reducing agent - Lower reaction temperature - Check starting material purity Decision3->Action3 Yes

References

Technical Support Center: Synthesis of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a technical resource for researchers, chemists, and process development professionals involved in the synthesis of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine (also known as 4-amino-1,1,3-trimethylindane). This versatile intermediate is crucial in the synthesis of specialized agrochemicals, particularly fungicides.[1] Achieving high purity is paramount, as even minor impurities can significantly impact the yield, stereoselectivity, and biological activity of the final active pharmaceutical or agricultural ingredient. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification, control, and elimination of common impurities encountered during its synthesis.

Section 1: Overview of a Common Synthetic Pathway

A prevalent industrial synthesis for the indane scaffold involves an acid-catalyzed intramolecular rearrangement. One such route begins with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, which undergoes rearrangement in the presence of a strong acid, such as sulfuric acid, to form the desired this compound.[1] This process, while efficient, is susceptible to side reactions that generate a characteristic impurity profile. Understanding the points at which these impurities arise is the first step toward effective control.

G A 2,2,4-Trimethyl-1,2,3,4- tetrahydroquinoline (SM) C Protonation & Ring Opening (Carbocation Intermediate) A->C Protonation H Unreacted Starting Material (SM) A->H Incomplete Reaction B Strong Acid Catalyst (e.g., H₂SO₄) B->A D Intramolecular Electrophilic Attack C->D Cyclization F Isomeric Byproducts (e.g., 6-amino isomer) C->F Alternative Cyclization E Crude Product: Racemic Amine Mixture D->E Deprotonation G Oxidation Byproducts (Colored Impurities) E->G Air Exposure During Workup

Figure 1: General workflow for the acid-catalyzed synthesis of the target amine, highlighting key impurity insertion points.

Section 2: Troubleshooting Guides and FAQs

This section addresses specific issues encountered during synthesis, workup, and purification in a practical question-and-answer format.

Question 1: My final product has a low assay and I see multiple peaks in the Gas Chromatography (GC) analysis. What are the likely structural isomers?

Answer: This is a classic problem stemming from the reaction mechanism. The carbocation intermediate formed during the acid-catalyzed rearrangement can lead to electrophilic aromatic substitution at positions other than the desired one.

  • Causality: The primary impurity is often the 6-amino isomer (1,1,3-trimethyl-2,3-dihydro-1H-inden-6-amine). Its formation is thermodynamically less favorable but kinetically competitive. Another significant process-related impurity is unreacted starting material, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, which can be difficult to separate due to its similar boiling point and polarity.[1]

  • Troubleshooting & Control:

    • Temperature Control: Maintain the reaction temperature strictly within the validated range (e.g., 5-22 °C is cited for similar rearrangements).[1] Excursions can alter the kinetic vs. thermodynamic product ratio.

    • Acid Concentration & Addition: The rate of addition of the substrate to the strong acid, and the acid's concentration, are critical. A slow, controlled addition helps maintain the optimal reaction temperature and minimize side reactions.

    • Reaction Time: Monitor the reaction for completion using in-process controls (e.g., thin-layer chromatography or GC). Quenching the reaction prematurely will leave high levels of starting material.

Question 2: The isolated product is a dark oil or solid (yellow to brown), but literature suggests it should be lighter. What causes this discoloration and how can it be mitigated?

Answer: The discoloration is almost certainly due to the oxidation of the aromatic amine functional group. Aromatic amines are highly susceptible to air oxidation, which forms highly colored, conjugated imine and quinone-like structures.

  • Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation, a process that can be accelerated by trace metal catalysts, light, and elevated temperatures during workup and storage.

  • Troubleshooting & Control:

    • Inert Atmosphere: During the reaction workup (especially after neutralization/basification) and solvent removal, blanket the equipment with an inert gas like nitrogen or argon to minimize contact with atmospheric oxygen.

    • Degassed Solvents: For extractions and purification, use solvents that have been sparged with nitrogen to remove dissolved oxygen.

    • Storage: Store the final product under an inert atmosphere, protected from light, and at reduced temperatures (e.g., 2-8 °C) to slow degradation.

    • Purification: If discoloration has already occurred, purification via column chromatography or recrystallization can often remove these colored byproducts.

Question 3: My synthesis is for a single enantiomer, but the chiral HPLC shows two peaks. How can I resolve the racemic mixture?

Answer: The synthesis described generates a racemic mixture as the key cyclization step creates a chiral center at the C3 position without any chiral influence. To obtain a single enantiomer, a chiral resolution step is required. The most common and scalable method is diastereomeric salt crystallization.

  • Causality: The planar carbocation intermediate can be attacked from either face with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers.

  • Solution: Detailed Chiral Resolution Protocol A well-established method involves using a chiral acid, such as D-tartaric acid, to form diastereomeric salts that have different solubilities, allowing for their separation by fractional crystallization.[2]

    Step-by-Step Protocol:

    • Salt Formation: Dissolve the racemic this compound (1.0 molar equivalent) in a suitable solvent like methanol (approx. 0.8-2 parts by weight relative to the amine).[2]

    • Add Resolving Agent: In a separate vessel, prepare a solution of D-tartaric acid (0.45-0.55 molar equivalents) in methanol. Slowly add the D-tartaric acid solution to the amine solution. The mixing temperature is typically maintained between 30-50 °C.[2]

    • Crystallization: The diastereomeric salt of one enantiomer (e.g., the (R)-amine with D-tartaric acid) will be less soluble and begin to precipitate. The process can be controlled by:

      • Cooling Rate: Cool the mixture slowly (e.g., 1-10 °C per hour) to promote the growth of large, pure crystals.[2]

      • Co-solvents: The addition of a controlled amount of water can improve the filtration characteristics of the resulting salt.[2]

    • Isolation: Isolate the precipitated salt by filtration. Wash the filter cake with a cold methanol/water mixture to remove the more soluble diastereomeric salt.

    • Liberation of Free Amine: Suspend the isolated salt in a biphasic system (e.g., toluene and water) and add a base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free amine into the organic layer.

    • Validation: Confirm the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or SFC. The mother liquor can be processed to recover the other enantiomer.

G Racemate Racemic Amine (R/S Mixture) Mix Formation of Diastereomeric Salts (R,D) and (S,D) Racemate->Mix Acid Chiral Acid (D-Tartaric Acid) Acid->Mix Filter Fractional Crystallization & Filtration Mix->Filter Solid Solid Precipitate (Less Soluble Salt) Filter->Solid Isolate Solid Liquid Mother Liquor (More Soluble Salt) Filter->Liquid Collect Filtrate Base1 Basification (e.g., NaOH) Solid->Base1 Base2 Basification (e.g., NaOH) Liquid->Base2 ProductR Enriched (R)-Amine Base1->ProductR Liberate Amine ProductS Enriched (S)-Amine Base2->ProductS Liberate Amine

Figure 2: Workflow for the chiral resolution of the racemic amine using diastereomeric salt crystallization.

Section 3: Data Summary and Analytical Guidance

Effective troubleshooting requires robust analytical methods to identify and quantify impurities.

Table 1: Common Impurities and Their Identification
Impurity NamePotential OriginKey Analytical Signature
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Unreacted Starting MaterialDifferent aromatic splitting pattern in ¹H NMR; distinct retention time in GC, typically eluting near the product.
1,1,3-Trimethyl-2,3-dihydro-1H-inden-6-amine Isomeric RearrangementDifferent aromatic proton shifts in ¹H NMR (meta-coupling); separable from the 4-amino product by GC on a polar column.
(S)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine Co-product of racemic synthesisIndistinguishable by standard GC/NMR. Requires chiral HPLC/SFC for separation and quantification.
1,1,3-Trimethyl-1H-inden-4-amine Dehydrogenation/Incomplete Hydrogenation (if applicable route)Presence of a vinylic proton signal in ¹H NMR; GC-MS will show a mass 2 amu lower (M-2).[3]
Oxidation Byproducts Air exposure of the amineBroad baseline signals in NMR; often non-volatile and may not elute from GC; responsible for yellow/brown color.
Recommended Analytical Protocol: GC Purity Analysis

This protocol provides a baseline for separating the key process-related impurities.

  • System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A mid-polarity column such as a DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for general purity. A more polar column (e.g., DB-WAX) may be required for better separation of isomers.

  • Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in a suitable solvent (e.g., Methanol or Dichloromethane).

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen, constant flow.

  • Validation: Run a sample of the starting material to confirm its retention time relative to the product and other impurities. Purity is typically reported as area percent. A crude product with a GC purity of 83% has been reported before further purification.[3]

References

Technical Support Center: Overcoming Challenges in the Chiral Separation of Aminoindanes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral separation of aminoindanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving aminoindane enantiomers. As a class of compounds with significant pharmaceutical interest, achieving enantiopure forms is critical for evaluating their pharmacological and toxicological profiles.[1] This resource provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of aminoindanes a critical step in drug development?

Aminoindanes possess a chiral center, meaning they exist as enantiomers—non-superimposable mirror images. These enantiomers can exhibit dramatically different biological activities in the body's chiral environment.[1][2] One enantiomer might be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects.[3] Regulatory bodies like the FDA now strongly recommend the development of single-enantiomer drugs over racemic mixtures, making robust chiral separation methods essential for isolating and testing each stereoisomer independently.[1][3]

Q2: What are the primary analytical techniques for separating aminoindane enantiomers?

There are two main HPLC-based approaches for chiral separation:

  • Direct Method (Chiral HPLC): This is the most common and preferred method. The racemic mixture is passed through a High-Performance Liquid Chromatography (HPLC) column containing a Chiral Stationary Phase (CSP). The CSP interacts differently with each enantiomer, causing them to travel through the column at different speeds and elute as separate peaks.[3][4] Polysaccharide-based CSPs are particularly versatile for this purpose.[5]

  • Indirect Method (Derivatization): In this approach, the racemic aminoindane is reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA).[6] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column.[7][8][9]

Troubleshooting Guide: Direct Separation Using Chiral Stationary Phases (CSPs)

This section addresses the most common issues encountered when developing a direct chiral HPLC method.

Issue 1: Poor or No Enantiomeric Resolution

Q: My enantiomers are co-eluting as a single peak or are only partially resolved. Where should I start troubleshooting?

A: The lack of resolution is fundamentally a problem of insufficient selectivity between the CSP and the two enantiomers. The troubleshooting process should be systematic, starting with the most influential factors.

Step 1: Verify Chiral Stationary Phase (CSP) Selection The choice of CSP is the most critical factor for a successful chiral separation.[10] For aminoindanes, which are chiral amines, polysaccharide-based CSPs are the most successful and versatile class.

  • Expertise & Experience: Polysaccharide phases, such as cellulose or amylose derivatives coated or immobilized on a silica support, create chiral cavities and surfaces. Chiral recognition occurs through a combination of interactions like hydrogen bonding, π-π interactions, and steric hindrance.[11] The subtle differences in how each enantiomer "fits" into these chiral pockets drive the separation.[3]

  • Recommendation: If you are starting method development, begin with columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and their immobilized equivalents (OD-H/AD-H, IA, IB, IC, etc.). These are known to have broad applicability.[4][10]

Table 1: Recommended Starting Chiral Stationary Phases (CSPs) for Aminoindanes

CSP Name Chiral Selector Key Characteristics
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate) A widely used, versatile CSP. Excellent for many aromatic amines.
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate) Often complementary to OD-H, providing different selectivity.

| Chiralpak® IA/IB/IC | Immobilized Amylose/Cellulose Derivatives | Covalently bonded phases that are robust and compatible with a wider range of solvents ("forbidden" solvents for coated phases), allowing for more mobile phase options.[10] |

Q: I'm using a recommended polysaccharide CSP, but the resolution is still poor. What is the next step?

A: After selecting an appropriate CSP, the mobile phase composition is the next parameter to optimize. The mobile phase modulates the interactions between the analytes and the CSP.

  • Expertise & Experience: Normal-phase chromatography often provides the best chiral recognition on polysaccharide CSPs.[5] The non-polar bulk solvent (e.g., hexane) does not compete strongly for the polar interaction sites on the CSP, allowing the analyte's functional groups to interact more effectively with the chiral selector. The polar organic modifier (alcohol) is then used to control the retention and elution strength.

  • Recommendations:

    • Switch Organic Modifier: The choice of alcohol can have a significant impact. If you are using isopropanol (IPA), try switching to ethanol (EtOH). Ethanol is more polar and can alter the hydrogen-bonding interactions, sometimes dramatically improving selectivity.

    • Adjust Modifier Concentration: Systematically vary the alcohol percentage (e.g., 5%, 10%, 15%, 20%). Lowering the alcohol content generally increases retention time and can improve resolution, but may also lead to broader peaks. Conversely, increasing it reduces retention but may decrease resolution.[12]

    • Add an Additive: Since aminoindanes are basic compounds, their interaction with the CSP can be improved by adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or butylamine to the mobile phase. This additive serves two purposes: it sharpens the peak shape by masking acidic silanol sites on the silica support and can enhance chiral recognition.[4][12]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing significantly, which is affecting my integration and quantification. What is the cause and solution?

A: Peak tailing for basic compounds like aminoindanes is almost always caused by undesirable secondary interactions with residual acidic silanol groups on the silica surface of the column packing.[13]

  • Expertise & Experience: The primary amino group (-NH2) in aminoindane is basic and can interact strongly via ionic attraction with acidic silanols (Si-OH) that may be present on the silica support, even on well-end-capped columns. This strong, non-chiral interaction leads to a portion of the analyte molecules being "stuck" on the column, resulting in a tailed peak.

  • Solutions:

    • Use a Basic Additive: The most effective solution is to add a competing base to the mobile phase. Add 0.1% Diethylamine (DEA) to your hexane/alcohol mobile phase. The DEA is a stronger base and will preferentially interact with the acidic silanols, effectively shielding the aminoindane from these secondary sites. This results in more symmetrical peaks.[12]

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, or identical to, the mobile phase.[14][15] Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Reduce Sample Load: Injecting too much sample can overload the column, leading to both peak tailing and fronting. Try reducing the injection volume or sample concentration.[15]

Issue 3: Irreproducible Results (Shifting Retention Times)

Q: My retention times are drifting from one injection to the next. How can I improve the method's reproducibility?

A: Drifting retention times point to an unstable chromatographic system. The key is to ensure every parameter is consistent between runs.

  • Expertise & Experience: Chiral separations rely on delicate energetic differences in interactions. Minor changes in the system can disrupt this balance. The most common culprits are insufficient column equilibration and temperature fluctuations.

  • Solutions:

    • Ensure Full Column Equilibration: After changing the mobile phase or after the column has been stored, you must equilibrate it thoroughly. Flow the mobile phase through the column for at least 10-20 column volumes before the first injection.[14] For a standard 250 x 4.6 mm column, this means flushing with at least 25-50 mL of mobile phase.

    • Control the Temperature: Use a column oven. Even small fluctuations in ambient lab temperature can change mobile phase viscosity and interaction kinetics, leading to retention time shifts.[14] A constant temperature of 25 °C is a good starting point.

    • Use Fresh, Properly Prepared Mobile Phase: Mobile phases, especially those containing volatile components like hexane or additives like DEA, can change composition over time due to evaporation. Prepare fresh mobile phase daily and keep the reservoir bottles covered.[14]

    • Implement a Column Cleaning Protocol: If the column has been used for many injections, especially with impure samples, the stationary phase can become contaminated. This can be addressed by flushing the column with a strong solvent (check the column care guide, but often pure isopropanol or ethanol is suitable for immobilized phases).[16]

Workflow & Protocol Section

Diagram 1: Systematic Approach to Chiral Method Development

MethodDevelopment cluster_start Start cluster_screening Screening Phase cluster_optimization Optimization & Troubleshooting cluster_end Finalize start Racemic Aminoindane Sample csp_select Select CSPs (e.g., Chiralpak IA, Chiralcel OD-H) start->csp_select mobile_phase Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) + 0.1% DEA csp_select->mobile_phase resolution_check Resolution > 1.5? mobile_phase->resolution_check optimize Optimize Modifier % Adjust Temperature resolution_check->optimize No (Partial Separation) change_csp Screen Different CSP resolution_check->change_csp No (No Separation) validate Method Validation resolution_check->validate Yes optimize->mobile_phase derivatize Consider Indirect Method (Derivatization) change_csp->mobile_phase change_csp->derivatize

Caption: A logical workflow for direct chiral method development.

Alternative Strategy: The Indirect Method via Derivatization

Q: I've tried multiple CSPs and mobile phases with no success. Is there another way?

A: Yes. When direct methods fail, the indirect method of derivatization is a powerful alternative. This technique converts the analytical challenge from separating enantiomers to separating diastereomers, which is significantly easier.

  • Expertise & Experience: By reacting the racemic aminoindane with a single enantiomer of a chiral derivatizing agent (CDA), you create two diastereomers. For example, (R)-aminoindane + (S)-CDA forms the (R,S) diastereomer, and (S)-aminoindane + (S)-CDA forms the (S,S) diastereomer. These two products have different physical properties and can be readily separated on a standard achiral C18 column.[7][9]

  • Common CDAs for Amines:

    • Marfey's Reagent (FDAA): Reacts with the primary amine to form stable derivatives that are easily detected by UV.[7][9]

    • Mosher's Acid Chloride (MTPA-Cl): Another classic reagent that forms stable amide derivatives.[7]

Diagram 2: Principle of the Indirect Chiral Separation Method

Derivatization cluster_reactants Step 1: Reaction cluster_products Step 2: Formation cluster_separation Step 3: Separation racemate Racemic Aminoindane (R-NH2 and S-NH2) reaction + racemate->reaction cda Enantiopure CDA (e.g., S'-Reagent) cda->reaction diastereomers Diastereomeric Mixture (R-NH-S' and S-NH-S') reaction->diastereomers hplc Standard Achiral HPLC (e.g., C18 Column) diastereomers->hplc chromatogram Separated Peaks hplc->chromatogram

Caption: Converting enantiomers to separable diastereomers.

Protocol 1: General Derivatization of Aminoindane with Marfey's Reagent (FDAA)

Disclaimer: This is a general protocol. Concentrations and reaction times may need optimization. Always handle reagents in a fume hood with appropriate personal protective equipment.

  • Sample Preparation: Dissolve ~1 mg of the racemic aminoindane sample in 200 µL of acetone.

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Reaction:

    • To the aminoindane solution, add 400 µL of the Marfey's Reagent solution.

    • Add 50 µL of 1 M sodium bicarbonate solution to catalyze the reaction.

    • Vortex the mixture gently.

  • Incubation: Heat the vial at 40-50 °C for 1-1.5 hours.

  • Quenching: After incubation, cool the vial to room temperature. Add 50 µL of 1 M HCl to neutralize the excess bicarbonate and stop the reaction.

  • Analysis: Evaporate the solvent under a stream of nitrogen if necessary, and reconstitute in the mobile phase (e.g., acetonitrile/water). The sample is now ready for injection onto a standard reversed-phase C18 column.

  • Chromatography: Use a simple gradient, for example, from 30% to 70% acetonitrile (with 0.1% formic acid or TFA) in water (with 0.1% formic acid or TFA) over 20-30 minutes. The two diastereomers should elute at different retention times.

References

Side reactions to avoid during the amination of 1,1,3-trimethylindane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to the technical support portal for the synthesis of aminated 1,1,3-trimethylindane derivatives. This guide is designed by application scientists to provide you with in-depth troubleshooting advice and field-proven protocols to help you navigate the common challenges and side reactions encountered during these critical synthetic transformations. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to optimize your reactions for yield, purity, and reproducibility.

This portal is divided into two main sections based on the position of amination on the 1,1,3-trimethylindane scaffold:

  • Amination at the Aromatic Ring (e.g., C-4 Position): Primarily focusing on the challenges of the Buchwald-Hartwig cross-coupling reaction.

  • Amination at the Aliphatic Backbone (e.g., C-2 Position): Addressing the complexities of reductive amination starting from an indanone precursor.

Part 1: Troubleshooting Guide for Aromatic Amination via Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen bonds, making it a key method for synthesizing aryl amines like 4-amino-1,1,3-trimethylindane from a halo-indane precursor.[1][2] However, its success is highly dependent on the careful orchestration of catalyst, ligand, base, and solvent. Here, we address the most common pitfalls.

Q1: My reaction has stalled, and I'm recovering mostly unreacted starting material. What are the likely causes?

A1: Root Cause Analysis & Solutions

Stalled reactions are often due to catalyst deactivation or suboptimal reaction parameters. The palladium catalyst must remain in its active Pd(0) state to participate in the catalytic cycle.

  • Cause 1: Inefficient Pre-catalyst Activation. Many protocols use a Pd(II) source (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle never begins in earnest.

  • Cause 2: Oxidative Catalyst Deactivation. The presence of oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the reaction. It is critical to ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).

  • Cause 3: Inappropriate Ligand Choice. The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[3] For sterically hindered substrates like 1,1,3-trimethylindane derivatives, bulky, electron-rich phosphine ligands are essential. Insufficiently bulky ligands can lead to catalyst decomposition.

Troubleshooting Protocol:

  • Ensure Rigorous Inert Conditions: Degas your solvent thoroughly (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 minutes). Assemble your reaction glassware under a positive pressure of inert gas.

  • Switch to a Pre-formed Catalyst: Use a well-defined Pd(0) pre-catalyst or a Pd(II) pre-catalyst complexed with the appropriate ligand. These are often more reliable than generating the active catalyst in situ.

  • Optimize Ligand Selection: For challenging couplings, consider "second-generation" or more advanced ligands.[1][4]

Ligand TypeRecommended ForKey Advantage
Josiphos-type Primary amines, challenging heteroaryl chloridesHigh activity and stability.[5]
Buchwald Biarylphosphines Broad substrate scope, including secondary aminesHigh reaction rates and catalyst turnover numbers.
N-Heterocyclic Carbenes (NHCs) Aryl chlorides and tosylatesHigh thermal stability.[5]
Q2: My main byproduct is the hydrodehalogenated 1,1,3-trimethylindane. How do I prevent this?

A2: Understanding and Suppressing Hydrodehalogenation

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation.

  • Mechanistic Cause: This side reaction can occur via two primary pathways:

    • Reductive Elimination of a Palladium-Hydride Species: If a source of hydride is present (e.g., from the amine or solvent), a Pd-H species can form, which then reductively eliminates with the aryl halide intermediate to produce the dehalogenated arene.

    • β-Hydride Elimination from the Amide Complex: After the amine has coordinated to the palladium, β-hydride elimination from the amide can occur, which ultimately leads to the dehalogenated product and an imine.[1]

Solutions to Minimize Hydrodehalogenation:

  • Choice of Base: The base plays a crucial role. While strong bases like sodium tert-butoxide (NaOtBu) are excellent for promoting amine deprotonation, they can sometimes promote side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives, particularly if the amine is relatively acidic.

  • Ligand Modification: Employing sterically hindered, electron-rich ligands can accelerate the rate of C-N reductive elimination, allowing it to outcompete the hydrodehalogenation pathway. The rationale is that these ligands create a more crowded coordination sphere around the palladium, favoring the bond-forming reductive elimination step.[3]

  • Solvent Effects: Non-polar, aprotic solvents like toluene or dioxane are generally preferred. Protic impurities can be a source of protons for the undesired reduction. Ensure your solvent is anhydrous.

Below is a diagram illustrating the main catalytic cycle and the off-cycle pathway leading to hydrodehalogenation.

Buchwald_Hartwig_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar)Pd(II)(X)L₂ Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [(Ar)Pd(II)(X)L₂(R₂NH)] OxAdd->AmineCoord + R₂NH PdH (H)Pd(II)(X)L₂ OxAdd->PdH Hydride Source Deprotonation Amido Complex [(Ar)Pd(II)(NR₂)L₂] AmineCoord->Deprotonation Product Ar-NR₂ (Desired Product) Deprotonation->Pd0 Deprotonation->Product Reductive Elimination Hydrodehalogenation Ar-H (Side Product) PdH->Hydrodehalogenation Reductive Elimination

Caption: Buchwald-Hartwig cycle and competing hydrodehalogenation pathway.

Part 2: Troubleshooting Guide for Aliphatic Amination via Reductive Amination

Introducing an amine at the C-2 position of the 1,1,3-trimethylindane scaffold typically proceeds via reductive amination of the corresponding ketone precursor, 1,1,3-trimethylindan-2-one. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.[6] The choice of reducing agent is paramount to avoiding side reactions.

Q3: My reaction is producing a significant amount of 1,1,3-trimethylindan-2-ol instead of the desired amine. What's wrong?

A3: Balancing Imine Formation and Reduction Rates

This is a classic selectivity issue in reductive amination. It occurs when the rate of ketone reduction to the alcohol is faster than or competitive with the rate of imine formation and subsequent reduction.

  • Mechanistic Cause: Strong, unselective reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the carbonyl group before it has a chance to react with the amine to form the iminium ion intermediate.

  • The Solution: pH-Selective Reducing Agents. The key is to use a reducing agent that is less reactive towards the ketone at neutral or slightly acidic pH but highly reactive towards the protonated iminium ion intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[7] It is a mild reducing agent that is effective under the slightly acidic conditions (often using acetic acid as a catalyst) that favor iminium ion formation. Sodium cyanoborohydride (NaBH₃CN) is another classic choice that is more stable at acidic pH than NaBH₄.[6]

Comparative Table of Reducing Agents:

Reducing AgentTypical ConditionsProsCons
NaBH(OAc)₃ DCE or THF, often with AcOHExcellent selectivity for iminium ions; tolerates many functional groups; non-toxic.[7]Can be slower; moisture sensitive.
NaBH₃CN MeOH, pH 6-7Good selectivity; effective for a wide range of substrates.Highly toxic (cyanide); requires pH control.[6]
NaBH₄ MeOH or EtOHInexpensive; powerful reductant.Poor selectivity; often reduces the starting ketone to an alcohol.
H₂ / Catalyst (e.g., Pd/C) Various solvents, pressure"Green" reductant (H₂); can be highly effective.May reduce other functional groups; requires specialized equipment (hydrogenator).
Q4: I'm trying to make a primary amine using ammonia, but I'm getting a mixture of primary, secondary, and tertiary amine products. How can I improve selectivity?

A4: Controlling Over-Alkylation

The product primary amine is often more nucleophilic than the starting ammonia, leading to a subsequent reaction with another molecule of the ketone. This forms a secondary amine, which can react again.

Troubleshooting Protocol:

  • Use a Large Excess of the Nitrogen Source: By Le Châtelier's principle, using a large molar excess of ammonia (or an ammonia surrogate like ammonium acetate) will statistically favor the reaction of the ketone with ammonia over the product amine.

  • Stepwise Procedure: For aldehydes, which are particularly prone to dialkylation, a stepwise approach is recommended. First, form the imine in a solvent like methanol, then add the reducing agent (NaBH₄ can work well at this stage since the carbonyl is already consumed).[7]

  • Control Reaction Concentration: Running the reaction under more dilute conditions can disfavor the bimolecular side reaction between the product amine and the starting ketone.

  • Use a Protected Ammonia Equivalent: Reagents like benzophenone imine can be used in a Buchwald-Hartwig coupling, or other protected forms in different amination strategies, followed by a deprotection step. This ensures only a single C-N bond is formed.[2]

The following workflow diagram can help guide your experimental decisions when troubleshooting reductive amination.

Reductive_Amination_Troubleshooting Start Start Reductive Amination CheckPurity Analyze Crude Product (TLC, LCMS, NMR) Start->CheckPurity Problem1 High % of Alcohol Byproduct? CheckPurity->Problem1 Low Conversion or Byproducts Success Pure Product CheckPurity->Success Clean Reaction Problem2 Mixture of 1°, 2°, 3° Amines? Problem1->Problem2 No Solution1 Switch to a milder, pH-selective reducing agent like NaBH(OAc)₃. Add catalytic acetic acid. Problem1->Solution1 Yes Solution2 Use large excess of NH₃ source (e.g., >10 eq.). Run reaction at lower concentration. Problem2->Solution2 Yes Problem2->Success No Solution1->Start Re-run Experiment Solution2->Start Re-run Experiment

Caption: Troubleshooting workflow for reductive amination reactions.

General FAQs

Q5: Are there any "greener" alternatives to these classic amination methods?

A5: Yes, the field of green chemistry is actively developing alternatives. For reductive amination, catalytic transfer hydrogenation using formic acid or isopropanol as a hydrogen source, or direct hydrogenation with H₂, are excellent options that avoid stoichiometric metal hydride waste.[8] For C-N cross-coupling, research into replacing palladium with more earth-abundant and less toxic metals like copper or nickel is ongoing and shows great promise.[2]

Q6: My amination reaction involves creating a new stereocenter. How can I control the stereochemical outcome?

A6: Achieving stereocontrol is a complex challenge that depends on the specific reaction.

  • For Reductive Amination: This is known as asymmetric reductive amination. It typically requires either a chiral amine source, a chiral auxiliary on the ketone, or the use of a chiral catalyst and reducing agent system (e.g., a chiral transition metal catalyst for hydrogenation).

  • For Buchwald-Hartwig Amination: If the chirality is already present in the aryl halide or the amine, the main concern is preventing racemization. Using ligands that promote rapid reductive elimination, such as BINAP, can often preserve the enantiopurity of the starting materials.[4]

References

Optimizing reaction conditions for the synthesis of 1,1,3-trimethyl-4-aminoindane

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 1,1,3-trimethyl-4-aminoindane. As a critical intermediate in the development of fungicides and other specialty chemicals, optimizing its synthesis is paramount for achieving high purity, yield, and cost-effectiveness. This document moves beyond standard protocols to provide in-depth, field-tested insights in a practical question-and-answer format, addressing common challenges and their underlying chemical principles.

Synthetic Strategies: An Overview

The synthesis of 1,1,3-trimethyl-4-aminoindane is primarily approached via two distinct and well-documented pathways. The choice between them often depends on the available starting materials, scalability, and desired purity profile.

  • Rearrangement of N-Acyl-tetrahydroquinoline: This modern and often preferred industrial route involves the acid-catalyzed rearrangement of an N-acyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline intermediate, followed by hydrolysis. This pathway offers a direct route to the indane core.[1][2]

  • Classic Route via Phenylindane: This method begins with the acid-catalyzed dimerization of α-methylstyrene to form 1,1,3-trimethyl-3-phenylindane.[3][4] The subsequent steps involve electrophilic aromatic nitration to introduce a nitro group, followed by its reduction to the target primary amine.[5][6]

Each route concludes with the racemic 1,1,3-trimethyl-4-aminoindane, which typically requires chiral resolution, often using an agent like D-tartaric acid, to isolate the desired (R)-enantiomer.[7][8]

Synthetic_Pathways cluster_0 Route 1: Rearrangement cluster_1 Route 2: Nitration/Reduction Aniline Aniline Dihydroquinoline Dihydroquinoline Aniline->Dihydroquinoline Condensation Acetone Acetone Acetone->Dihydroquinoline Condensation Tetrahydroquinoline Tetrahydroquinoline Dihydroquinoline->Tetrahydroquinoline Hydrogenation N_Acyl_Tetrahydroquinoline N-Acyl- Tetrahydroquinoline Tetrahydroquinoline->N_Acyl_Tetrahydroquinoline Acylation Rearrangement Acid-Catalyzed Rearrangement & Hydrolysis N_Acyl_Tetrahydroquinoline->Rearrangement Racemic_Product Racemic 1,1,3-trimethyl- 4-aminoindane Rearrangement->Racemic_Product alpha_Methylstyrene α-Methylstyrene Phenylindane 1,1,3-Trimethyl- 3-phenylindane alpha_Methylstyrene->Phenylindane Dimerization Nitroindane 4-Nitro-1,1,3-trimethylindane Phenylindane->Nitroindane Nitration Reduction Nitro Group Reduction Nitroindane->Reduction Reduction->Racemic_Product Resolution Chiral Resolution Racemic_Product->Resolution Final_Product (R)-1,1,3-trimethyl- 4-aminoindane Resolution->Final_Product Nitro_Reduction_Troubleshooting Start Problem: Incomplete Nitro Reduction or Side Product Formation Check_Catalyst 1. Check Catalyst Activity & Loading Start->Check_Catalyst Check_Purity 2. Analyze Starting Material Purity Check_Catalyst->Check_Purity OK Sol_Catalyst Use fresh, high-quality catalyst (e.g., Pd/C). Increase catalyst loading (e.g., 1-5 mol%). Ensure proper pre-activation if required. Check_Catalyst->Sol_Catalyst Issue Found Check_Conditions 3. Evaluate Reaction Conditions Check_Purity->Check_Conditions OK Sol_Purity Purify nitro-intermediate to remove potential catalyst poisons (e.g., sulfur, halides). Recrystallize or chromatograph if necessary. Check_Purity->Sol_Purity Issue Found Change_System 4. Consider Alternative Reduction System Check_Conditions->Change_System OK Sol_Conditions Increase H₂ pressure (e.g., 3-10 bar). Increase reaction temperature moderately (e.g., 40-80°C). Improve agitation for better H₂ mass transfer. Consider a protic co-solvent like EtOH or AcOH. [17] Check_Conditions->Sol_Conditions Issue Found Sol_System Switch to a different catalyst (e.g., Raney Nickel, PtO₂). [9] Use chemical reduction (e.g., Fe/NH₄Cl, SnCl₂/HCl). These can be more tolerant to certain functional groups. [21] Change_System->Sol_System End Achieved Complete & Clean Reduction Sol_Catalyst->End Sol_Purity->End Sol_Conditions->End Sol_System->End

References

Stability of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. This document will delve into the stability of this compound under various acidic and basic conditions, offering insights into potential degradation pathways and best practices for its handling and analysis.

Introduction

This compound is a substituted aminoindane, a class of compounds with significant interest in medicinal chemistry and as building blocks in organic synthesis.[1][2] The stability of this molecule is paramount for ensuring the integrity of experimental results, the purity of synthesized products, and the safety and efficacy of potential pharmaceutical candidates. Aromatic amines, in general, are susceptible to degradation through oxidation, which can be influenced by pH, light, and temperature.[3] This guide will provide a framework for understanding and mitigating these stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound, like many aromatic amines, is its susceptibility to oxidation.[1][3] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, making the molecule prone to reaction with atmospheric oxygen.[3] This process can be accelerated by exposure to light and heat, often resulting in the formation of colored impurities. Additionally, the basicity of the amine group means that its protonation state, and therefore its solubility and reactivity, will be highly dependent on the pH of the solution.[4][5]

Q2: How does pH affect the stability of this compound?

A2: The pH of the medium plays a crucial role. In acidic conditions, the amine group will be protonated to form an ammonium salt. This generally increases water solubility but can also influence its stability. While protonation can protect the amine from some oxidative pathways, strongly acidic conditions, especially at elevated temperatures, may promote other degradation pathways. In basic conditions, the amine is in its free base form, which is typically more susceptible to oxidation.

Q3: What are the typical signs of degradation?

A3: Visual signs of degradation often include a change in color of the solid material or solution, typically darkening to a yellow, brown, or black hue due to the formation of oxidation products and polymers.[3] In solution, you might observe the formation of precipitates if the degradation products are less soluble. Analytically, degradation can be monitored by techniques like High-Performance Liquid Chromatography (HPLC), where you would see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[6][7]

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a tightly sealed container to prevent exposure to air and moisture. For solutions, it is advisable to use degassed solvents and to prepare them fresh whenever possible.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Solution turns yellow/brown upon standing at neutral or basic pH. Oxidation of the aromatic amine. This is a common issue with aromatic amines.[3] To mitigate this, work under an inert atmosphere, use deoxygenated solvents, and protect your reaction or solution from light. The addition of an antioxidant may be considered for formulation studies, but its compatibility must be verified.
Unexpected peaks appear in the HPLC chromatogram after treatment with acid. Acid-catalyzed degradation or rearrangement. While specific rearrangement pathways for this molecule are not extensively documented, acid treatment can sometimes lead to unexpected reactions. Analyze the new peaks by LC-MS to identify their mass and potentially their structure. Consider using milder acidic conditions or performing the reaction at a lower temperature.
The compound precipitates out of an acidic aqueous solution upon pH adjustment. Conversion from the soluble ammonium salt to the less soluble free base. The protonated form of the amine is generally more water-soluble. As the pH is raised towards and above the pKa of the conjugate acid, the neutral free base is formed, which may have lower aqueous solubility. Ensure the concentration of the amine is below its solubility limit in the final solution or consider using a co-solvent.
Inconsistent analytical results (e.g., varying peak areas in HPLC). Ongoing degradation during sample preparation or analysis. Ensure that the sample preparation and analytical workflow are optimized to minimize degradation. This includes using a mobile phase that stabilizes the compound (e.g., slightly acidic to keep it protonated), minimizing the time samples spend on the autosampler, and using amber vials to protect from light.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid and Base Hydrolysis)

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8][9]

Objective: To evaluate the stability of this compound under acidic and basic hydrolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a UV detector

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.

  • Acid Stress:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 9 mL of 1 M HCl.

    • Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).

  • Base Stress:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 9 mL of 1 M NaOH.

    • Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Analysis:

    • Before injection into the HPLC, neutralize the aliquots from the acid and base stress conditions with an equimolar amount of base or acid, respectively.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration (e.g., 10 µg/mL).

    • Analyze by a validated stability-indicating HPLC method. Monitor the formation of degradation products and the decrease in the parent compound.

    • Analyze key samples by LC-MS to identify the mass of the major degradation products.

Data Analysis:

  • Calculate the percentage of degradation at each time point.

  • Summarize the results in a table, as shown below.

Protocol 2: Oxidative Degradation Study

Objective: To assess the susceptibility of the compound to oxidation.

Materials:

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Other materials as listed in Protocol 1

Procedure:

  • Sample Preparation: Use the same 1 mg/mL stock solution as in Protocol 1.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Analysis:

    • Dilute the aliquots with the mobile phase to a suitable concentration.

    • Analyze by HPLC and LC-MS as described in Protocol 1.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)
Stress Condition Time (hours) Temperature (°C) % Degradation Number of Degradants Observations
0.1 M HCl24RT< 5%1No color change
1 M HCl246015%3Slight yellowing
0.1 M NaOH24RT10%2Solution turned brown
1 M NaOH2460> 50%> 5Dark brown solution with precipitate
3% H₂O₂24RT30%4Solution turned dark red/brown

Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_main This compound cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic/Oxidative Conditions (e.g., NaOH, H₂O₂, Air) Molecule [Structure of the molecule] Protonated_Amine Protonated Amine (Salt Formation) Molecule->Protonated_Amine H⁺ Oxidized_Products Oxidized Products (e.g., Imines, Dimers, Polymers) Molecule->Oxidized_Products [O] Rearrangement_Product Potential Rearrangement Products Protonated_Amine->Rearrangement_Product Heat, Strong Acid Colored_Impurities Colored Impurities Oxidized_Products->Colored_Impurities

Caption: Potential degradation pathways under different stress conditions.

Diagram 2: Forced Degradation Experimental Workflow

G Start Prepare 1 mg/mL Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative) Start->Stress_Conditions Time_Sampling Sample at Multiple Time Points Stress_Conditions->Time_Sampling Neutralize Neutralize (for Acid/Base Samples) Time_Sampling->Neutralize Dilute Dilute Sample Neutralize->Dilute Analyze_HPLC Analyze by HPLC-UV Dilute->Analyze_HPLC Analyze_LCMS Analyze by LC-MS Dilute->Analyze_LCMS Data_Analysis Analyze Data: % Degradation, Identify Products Analyze_HPLC->Data_Analysis Analyze_LCMS->Data_Analysis End Report Stability Profile Data_Analysis->End

Caption: Workflow for conducting a forced degradation study.

References

Troubleshooting guide for reactions involving 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for reactions involving 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this versatile intermediate. The following troubleshooting guides and frequently asked questions are based on established chemical principles and field-proven insights to ensure the success of your experiments.

Section 1: Troubleshooting Guide for Synthesis and Reactions

This section addresses specific issues that may arise during the chemical synthesis and subsequent reactions of this compound.

Question 1: I am experiencing low yields in the final amination step to produce this compound. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the amination of the 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-one precursor are a common challenge. The root cause often lies in one or a combination of the following factors: incomplete conversion, side reactions, or product degradation. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes and Solutions:

  • Sub-optimal Reaction Conditions: The choice of reducing agent and reaction conditions is critical. For reductive amination, reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are generally effective. However, the pH of the reaction medium must be carefully controlled. An acidic pH (typically 4-6) is required to facilitate imine formation without deactivating the amine nucleophile.

    • Protocol Insight: If using NaBH₃CN, monitor the pH throughout the reaction and add small portions of a weak acid (e.g., acetic acid) as needed to maintain the optimal range. STAB is often preferred as it is less sensitive to pH and can be used in a one-pot procedure.

  • Catalyst Inefficiency (for catalytic hydrogenation): If you are performing a catalytic hydrogenation of an oxime or a related precursor, the choice of catalyst and solvent is paramount.[1]

    • Catalyst Selection: Palladium on carbon (Pd/C) or Palladium on gamma-alumina (Pd/γ-Al₂O₃) are commonly used catalysts. The catalyst loading and quality can significantly impact the reaction rate and completeness.[1]

    • Solvent Effects: The solvent can influence the catalyst's activity and the solubility of the reactants. For Pd/C, toluene or xylene are often effective solvents, while for Pd/γ-Al₂O₃, dichloromethane or dimethylacetamide may be more suitable.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired amine. A common side reaction is the formation of a secondary amine through the reaction of the product amine with the starting ketone, followed by reduction.

    • Mitigation Strategy: Use a slight excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine. Running the reaction at a lower temperature can also help to minimize the formation of dimeric byproducts.

  • Starting Material Purity: The purity of the 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-one is crucial. Impurities can interfere with the reaction and lead to the formation of undesired side products.

    • Recommendation: Ensure the starting ketone is of high purity (>95%) by recrystallization or column chromatography before proceeding with the amination step.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield in Amination check_conversion Check Reaction Conversion (TLC, GC/MS, LC/MS) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) incomplete_conversion->optimize_conditions Yes side_products Significant Side Products incomplete_conversion->side_products No check_catalyst Check Catalyst Activity (if applicable) optimize_conditions->check_catalyst success Improved Yield check_catalyst->success modify_stoichiometry Modify Reagent Stoichiometry side_products->modify_stoichiometry Yes product_degradation Product Degradation side_products->product_degradation No lower_temp Lower Reaction Temperature modify_stoichiometry->lower_temp purify_starting_material Purify Starting Material lower_temp->purify_starting_material purify_starting_material->success workup_conditions Adjust Work-up Conditions (pH, Temp) product_degradation->workup_conditions Yes workup_conditions->success

Caption: Decision tree for troubleshooting low amination yields.

Question 2: My chiral resolution of racemic this compound using D-tartaric acid is not providing the desired enantiomeric excess (ee). How can I improve the separation?

Answer:

Achieving high enantiomeric excess during the chiral resolution of amines with tartaric acid is a delicate process that depends on several factors. The formation of diastereomeric salts with different solubilities is the principle behind this separation.

Key Parameters for Optimization:

  • Stoichiometry of the Resolving Agent: The molar ratio of the amine to D-tartaric acid is crucial. A 1:0.5 ratio of the racemic amine to D-tartaric acid is often a good starting point.[2] Using too much or too little of the resolving agent can negatively impact the efficiency of the resolution.

  • Solvent System: The choice of solvent is perhaps the most critical factor. The ideal solvent system should provide a significant difference in the solubility of the two diastereomeric salts.

    • Recommended Solvents: Methanol and water mixtures are commonly employed.[2] The ratio of methanol to water should be systematically varied to find the optimal composition for selective precipitation of one diastereomer.

  • Crystallization Conditions: The temperature profile during crystallization plays a vital role.

    • Controlled Cooling: A slow and controlled cooling rate is essential to allow for the selective crystallization of the less soluble diastereomeric salt.[2] Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in a lower enantiomeric excess.

    • Aging: Allowing the crystallized salt to age in the mother liquor at a low temperature for a period can improve the enantiomeric purity of the solid.

  • Purity of the Racemic Amine: Impurities in the starting racemic amine can interfere with the crystallization process and should be removed prior to resolution.

Experimental Protocol for Chiral Resolution:

  • Dissolve the racemic this compound in methanol.

  • In a separate flask, dissolve D-tartaric acid (0.5 equivalents) in a minimal amount of a methanol/water mixture.[2]

  • Slowly add the D-tartaric acid solution to the amine solution with stirring.

  • Gently heat the mixture to ensure complete dissolution.[2]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.

  • Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • The enantiomerically enriched amine can be liberated from the salt by treatment with a base (e.g., NaOH solution) and extraction with an organic solvent.

Visualization of Chiral Resolution:

chiral_resolution racemic_amine Racemic (R/S)-Amine diastereomeric_salts Diastereomeric Salts ((R)-Amine-D-Tartrate & (S)-Amine-D-Tartrate) racemic_amine->diastereomeric_salts d_tartaric_acid D-Tartaric Acid d_tartaric_acid->diastereomeric_salts selective_precipitation Selective Precipitation (controlled cooling) diastereomeric_salts->selective_precipitation less_soluble_salt Less Soluble Salt ((R)-Amine-D-Tartrate) selective_precipitation->less_soluble_salt mother_liquor Mother Liquor (Enriched in (S)-Amine-D-Tartrate) selective_precipitation->mother_liquor filtration Filtration less_soluble_salt->filtration mother_liquor->filtration liberation Liberation of Amine (Base Treatment) filtration->liberation r_amine Enriched (R)-Amine liberation->r_amine

Caption: Workflow for the chiral resolution of the amine.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties, handling, and applications of this compound.

What are the key physical and chemical properties of this compound?

This compound is a substituted indanamine with the following properties:

PropertyValue
Molecular Formula C₁₂H₁₇N[3][4][5][6][7]
Molecular Weight 175.27 g/mol [3][4][5]
Appearance Typically a colorless liquid[8]
Boiling Point ~264.4 °C at 101.33 kPa[4]
Density ~0.98 g/cm³ at 20 °C[4]
LogP ~3.6[4]

It is a chiral molecule, existing as (R) and (S) enantiomers.[3] The amino group makes it a versatile building block in organic synthesis.[3]

What are the primary applications of this compound in research and development?

This compound serves as a crucial intermediate in several areas:

  • Agrochemicals: It is used in the synthesis of fungicides, such as (difluoromethylnicotinic)indanyl carboxamides, for crop protection.[4]

  • Pharmaceuticals: The indanamine scaffold is present in various biologically active molecules. This specific amine can be a precursor for developing novel therapeutic agents.[3]

  • Asymmetric Synthesis: The chiral nature of the resolved enantiomers makes them valuable for the synthesis of enantiomerically pure compounds.[8]

What are the recommended storage and handling procedures for this compound?
  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of vapors. It may cause skin and eye irritation.[9]

What are some common reactions that this compound can undergo?

The primary amino group allows for a variety of chemical transformations:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Oxidation: The amino group can be oxidized to form imines or other nitrogen-containing functional groups.[3]

  • Reduction: While the amine itself is reduced, it can be used in reactions where other parts of a larger molecule containing this moiety are reduced.[3]

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be substituted with various other functional groups.

By understanding these common issues and fundamental properties, researchers can more effectively utilize this compound in their synthetic endeavors.

References

Minimizing by-product formation in the synthesis of indanyl carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing By-Product Formation and Optimizing Reaction Outcomes

Welcome to the technical support center for the synthesis of indanyl carboxamides. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of compounds. Our goal is to equip you with the knowledge to minimize by-product formation and enhance the efficiency and purity of your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of indanyl carboxamides, offering explanations for their causes and actionable solutions.

Question 1: I'm observing a significant amount of an N-acylurea by-product. What is causing this and how can I prevent it?

Answer:

The formation of a stable N-acylurea by-product is a common issue when using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]

  • Causality: The reaction between a carboxylic acid and a carbodiimide forms a highly reactive O-acylisourea intermediate.[2][3] While this intermediate is designed to react with the amine to form the desired amide, it can undergo an intramolecular rearrangement (an O-to-N acyl shift) to form a stable N-acylurea, which is unreactive towards the amine.[4][5] This rearrangement is often competitive with the desired amidation, especially if the amine is not sufficiently nucleophilic or is present in low concentration.

  • Solutions:

    • Use of Additives: The most effective way to suppress N-acylurea formation is to use additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®).[6][7][8] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine. The addition of HOBt has been shown to improve yields and reduce side reactions.[1][6]

    • Order of Addition: Add the coupling reagent to a mixture of the carboxylic acid and the additive (e.g., HOBt) to pre-form the active ester before adding the amine.[6] This minimizes the lifetime of the O-acylisourea intermediate, reducing the likelihood of rearrangement.

    • Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.[6]

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to slow down the rate of the rearrangement reaction.[8]

Question 2: My reaction is suffering from low yields due to hydrolysis of the activated intermediate. How can I mitigate this?

Answer:

Hydrolysis of the activated carboxylic acid intermediate is a frequent problem, leading to the regeneration of the starting carboxylic acid and reducing the overall yield.[6]

  • Causality: The activated species (O-acylisourea or active ester) is highly electrophilic and susceptible to nucleophilic attack by any water present in the reaction mixture. This leads to the formation of the carboxylic acid and the corresponding urea or additive by-product.

  • Solutions:

    • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[6]

    • Proper Reagent Handling: Ensure that hygroscopic reagents, such as the amine or base, are stored and handled properly to prevent moisture absorption.

    • Use of Molecular Sieves: Adding activated molecular sieves to the reaction mixture can help to scavenge trace amounts of water.

Question 3: I am observing epimerization at the chiral center of my indanyl carboxylic acid. What are the contributing factors and how can it be minimized?

Answer:

Epimerization, the change in configuration at a stereocenter, is a significant concern when working with chiral carboxylic acids, as it leads to the formation of diastereomeric products that can be difficult to separate.[9][10][11]

  • Causality: The activation of the carboxylic acid increases the acidity of the proton at the α-carbon. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or an oxazolone intermediate, which can then be protonated from either face, resulting in racemization or epimerization.[9]

  • Solutions:

    • Choice of Coupling Reagent and Additives: Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally considered to be more effective at suppressing epimerization than carbodiimides alone.[1][7] The use of additives like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) is highly recommended as they are known to suppress racemization.[6][7]

    • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases. The amount of base should be carefully controlled.

    • Temperature Control: Performing the reaction at lower temperatures can significantly reduce the rate of epimerization.[12]

    • Pre-activation Time: Minimize the time the carboxylic acid is in its activated form before the addition of the amine to reduce the opportunity for epimerization.[9]

Question 4: How can I effectively remove the urea by-product from my reaction mixture after using a carbodiimide reagent?

Answer:

The removal of urea by-products, particularly the insoluble N,N'-dicyclohexylurea (DCU) formed from DCC, can be challenging.

  • Solutions:

    • Filtration for Insoluble Ureas: In the case of DCC, the DCU by-product is largely insoluble in many organic solvents like dichloromethane (DCM) and can be removed by filtration.

    • Use of Water-Soluble Carbodiimides: Employing a water-soluble carbodiimide like EDC allows for the removal of the corresponding urea by-product through an aqueous workup.[3]

    • Chromatography: If residual urea remains after filtration or extraction, purification by column chromatography is typically effective.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of indanyl carboxamides.

What are the most common classes of coupling reagents and what are their primary advantages and disadvantages?

There are several classes of coupling reagents, each with its own set of characteristics. The choice of reagent is critical and depends on the specific substrates and desired reaction conditions.[6]

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDC, DICReadily available, cost-effective.[3][4]Can lead to N-acylurea formation and epimerization.[1][13] DCU (from DCC) is insoluble and can be difficult to remove completely.
Uronium/Aminium Salts HATU, HBTU, TBTUHigh coupling efficiency, fast reaction times, low rates of epimerization.[1][7]More expensive than carbodiimides, can form guanidinium by-products with the amine.
Phosphonium Salts PyBOP, PyAOPEffective for sterically hindered couplings, low epimerization.Can be more expensive, by-products can sometimes complicate purification.

What is the role of a base in the coupling reaction and which one should I choose?

A base is often required in amide coupling reactions, particularly when using the hydrochloride salt of an amine or when using uronium/aminium coupling reagents.

  • Role of the Base:

    • To neutralize the acid formed during the reaction (e.g., HCl from an amine salt).

    • To deprotonate the amine, increasing its nucleophilicity.

    • To facilitate the activation of the carboxylic acid with certain coupling reagents.

  • Choosing a Base:

    • N,N-Diisopropylethylamine (DIPEA) or Hünig's base: A non-nucleophilic, sterically hindered base that is commonly used to minimize side reactions.

    • Triethylamine (TEA): Another common non-nucleophilic base.

    • 4-(Dimethylamino)pyridine (DMAP): Often used as a catalyst in combination with other bases. It acts as a highly effective acyl transfer agent but can increase the risk of epimerization if used in stoichiometric amounts.[7][14]

What are the key reaction parameters to monitor for a successful synthesis?

  • Reaction Progress: Monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting materials and the formation of the product.

  • Temperature: As discussed, temperature control is critical for minimizing side reactions like epimerization.

  • Stoichiometry: The molar ratios of the carboxylic acid, amine, coupling reagent, and base should be carefully controlled for optimal results. A slight excess of the coupling reagent and amine may be used to drive the reaction to completion.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU [6]

  • Dissolve the indanyl carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt [1]

  • Under an inert atmosphere, dissolve the indanyl carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C.

  • Add the amine (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

ByProduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways cluster_suppression Suppression Pathway RCOOH Indanyl Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + Carbodiimide Amine Amine Carbodiimide Carbodiimide (e.g., EDC) O_Acylisourea->RCOOH + H₂O (Hydrolysis) Amide Desired Indanyl Carboxamide O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea (Stable By-product) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + HOBt Urea Urea By-product Hydrolysis Hydrolysis H2O H₂O HOBt Additive (e.g., HOBt) Active_Ester->Amide + Amine

Caption: By-product formation pathways in carbodiimide-mediated amidation.

Experimental_Workflow Start Start: Combine Carboxylic Acid and Additive (e.g., HOBt) in Anhydrous Solvent Add_Reagent Add Coupling Reagent (e.g., EDC or HATU) Start->Add_Reagent Pre_Activation Pre-activation/ Stir (e.g., 15-30 min) Add_Reagent->Pre_Activation Add_Amine Add Amine Pre_Activation->Add_Amine Reaction Reaction Monitoring (TLC or LC-MS) Add_Amine->Reaction Workup Aqueous Workup/ Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: Indanyl Carboxamide Purification->Product

Caption: General experimental workflow for indanyl carboxamide synthesis.

References

Technical Support Center: Degradation of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals working with 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine (CAS 94568-76-0). This compound is a critical intermediate in the synthesis of various high-value molecules, including fungicides and potential pharmaceutical agents.[1] Understanding its stability and degradation profile is paramount for ensuring the purity, safety, and efficacy of final products, as well as for developing robust analytical methods and defining appropriate storage conditions.[2] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My sample of this compound is developing a yellow or brownish tint upon storage or during reaction workup. What is causing this discoloration and how can I prevent it?

A1: Root Cause Analysis & Mitigation

This is a classic sign of oxidative degradation. The primary amine attached to the electron-rich benzene ring is highly susceptible to oxidation, even by atmospheric oxygen. This process can be accelerated by exposure to light, heat, or trace metal impurities. The initial oxidation products are often colorless but can rapidly polymerize or further oxidize into highly conjugated, colored species.

Causality: Aromatic amines are prone to electron transfer oxidation.[2] The lone pair of electrons on the nitrogen atom can be abstracted, leading to a radical cation. This initiates a cascade of reactions, forming species like N-oxides, hydroxylamines, nitroso, and nitro compounds, which can then couple to form colored azo or polymeric materials.

Troubleshooting Protocol: Preventing Oxidative Degradation

  • Inert Atmosphere:

    • Storage: Store the solid compound and its solutions under an inert atmosphere (e.g., Nitrogen or Argon). Use vials with PTFE-lined septa.

    • Reactions: When using the amine as a reagent, degas your solvents thoroughly (e.g., by sparging with argon for 15-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Purity:

    • Use freshly distilled or high-purity, peroxide-free solvents. Ethers and other solvents can form peroxides over time, which are potent oxidizing agents. Test for peroxides before use.

  • Temperature Control:

    • Store the compound at recommended low temperatures (refrigerated or frozen) to slow the rate of autoxidation.

    • During reactions, avoid unnecessarily high temperatures.

  • Chelating Agents:

    • If trace metal catalysis is suspected (e.g., from reagents or the reaction vessel), consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

Proposed Oxidative Degradation Pathway

The diagram below illustrates the potential initial steps of oxidation. The formation of quinone-imine type structures and subsequent polymerization is a primary source of color.

Oxidative Degradation Pathway parent 1,1,3-trimethyl-2,3-dihydro- 1H-inden-4-amine n_oxide N-Oxide Derivative parent->n_oxide [O] hydroxylamine N-Hydroxylamine parent->hydroxylamine [O] polymers Colored Polymeric Products parent->polymers Radical Coupling nitroso Nitroso Derivative hydroxylamine->nitroso [O] nitroso->polymers Dimerization/ Polymerization

Caption: Hypothesized oxidative degradation cascade of the parent amine.

Q2: I need to perform a forced degradation study on this compound. What are the standard conditions, and what level of degradation should I target?

A2: Designing a Scientifically Sound Forced Degradation Study

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the stability-indicating power of your analytical methods, as mandated by ICH guidelines. The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20% to ensure that you can detect and resolve the degradants from the parent peak.[3]

Causality: Stressing the molecule under conditions more severe than accelerated stability testing helps to rapidly generate a portfolio of degradants that could potentially form over a product's shelf-life.[4] This allows for the proactive development of analytical methods that can track these impurities.

Experimental Protocol: Forced Degradation of this compound

  • Stock Solution Preparation: Prepare a stock solution of the amine in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample (unstressed stock solution) should be analyzed alongside all stressed samples.

    Stress ConditionReagent / ParametersTypical Duration & TemperatureRationale & Potential Products
    Acid Hydrolysis 0.1 M HCl2-8 hours at 60-80°CGenerally stable, but protonation of the amine is expected. Minimal degradation anticipated unless harsh conditions are used.
    Base Hydrolysis 0.1 M NaOH2-8 hours at 60-80°CThe core indane structure is stable to base. The primary risk is base-catalyzed oxidation if oxygen is present.
    Oxidation 3% H₂O₂24 hours at Room TempHigh risk. Expected to generate N-oxides, hydroxylamines, nitroso compounds, and colored polymers.[2]
    Thermal 80-105°C (Solid & Solution)24-72 hoursAssesses intrinsic thermal stability. May lead to ring-opening or side-chain elimination under very high heat.
    Photolytic ICH Q1B conditions (UV & Vis light)Expose solid & solutionAssesses light sensitivity. May catalyze oxidation or lead to free-radical-based degradation.
  • Sample Quenching & Analysis:

    • After the desired time, cool the samples to room temperature.

    • Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively, to prevent further degradation and protect the analytical column.

    • Dilute all samples (including the control) to a suitable concentration for analysis by a stability-indicating method (typically RP-HPLC with UV/PDA detection).

  • Peak Purity & Mass Balance:

    • Use a Photodiode Array (PDA) detector to assess peak purity of the parent compound in stressed samples.

    • Calculate mass balance to ensure that the decrease in the parent peak area corresponds to the increase in impurity peak areas.

Q3: Which analytical techniques are best for separating and identifying the degradation products?

A3: A Multi-Modal Analytical Approach

A single analytical technique is often insufficient. A combination of high-resolution separation and sensitive detection is required for a comprehensive analysis.

Causality: The potential degradation products can have a wide range of polarities and concentrations. For example, an N-oxide will be significantly more polar than the parent amine, while a polymeric product might be much less soluble or have a very different chromatographic behavior.

Workflow for Degradant Identification

Analytical Workflow cluster_0 Separation & Detection cluster_1 Structure Elucidation rp_hplc 1. RP-HPLC-PDA (Primary Method) lc_ms 2. LC-MS/MS (Mass Information) rp_hplc->lc_ms Transfer Method isolation Prep-HPLC / SFC lc_ms->isolation Identify Target Masses gc_ms 3. GC-MS (For Volatile Impurities) nmr 4. NMR Spectroscopy (Definitive Structure) isolation->nmr Isolate Impurity >1mg stressed_sample Stressed Sample Mixture stressed_sample->rp_hplc Initial Analysis stressed_sample->gc_ms Screen for Volatiles

Caption: Recommended analytical workflow for degradant characterization.

Recommended Techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with PDA: This is the workhorse for stability studies.

    • Column: C18 or Phenyl-Hexyl column for good retention and aromatic selectivity.

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol). The buffer is critical for consistent peak shape of the basic amine.

    • Detection: A PDA detector is crucial for identifying co-eluting peaks and getting UV spectral information for all impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful tool for initial identification.

    • Purpose: To obtain the accurate mass of the degradation products. This allows you to propose elemental formulas and infer the chemical transformation that occurred (e.g., an increase of 16 amu suggests oxidation).

    • Method: Use the same or a very similar LC method as developed for HPLC-PDA to correlate peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: Useful for identifying non-polar, volatile, or thermally stable impurities and degradation products that may not be suitable for LC.[5] It can also be a good way to check the purity of starting materials.[6]

  • Preparative Chromatography and NMR:

    • Purpose: For unambiguous structure elucidation of major degradation products, isolation is necessary.

    • Method: Use preparative HPLC or Supercritical Fluid Chromatography (SFC) to isolate several milligrams of the impurity. The pure compound is then analyzed by high-field Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Validation & Comparative

Comparative Efficacy Analysis of Racemic vs. Enantiopure 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine as a Novel Fungicidal Candidate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Agrochemical Development

In the relentless pursuit of novel and more effective fungicides, the stereochemistry of active ingredients has emerged as a critical determinant of biological activity. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors in pathogenic fungi, can lead to significant variations in efficacy, metabolism, and environmental impact. This guide provides a comprehensive framework for evaluating the fungicidal potential of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, a compound of interest, by comparing its racemic mixture to its individual enantiopure forms. While public domain data on the fungicidal properties of this specific indanamine derivative is not extensively documented, this guide will establish a robust, scientifically-grounded methodology for its evaluation, drawing parallels with established principles of stereoselectivity in existing agrochemicals.

The Principle of Enantioselectivity in Fungicide Action

Chirality is a fundamental property of many biologically active molecules. Enantiomers, being non-superimposable mirror images, can exhibit profound differences in their pharmacological and toxicological profiles. In the context of fungicides, one enantiomer may be significantly more active against the target fungus (the eutomer), while the other may be less active or even inactive (the distomer). The use of a racemic mixture, which contains equal amounts of both enantiomers, can lead to a lower overall efficacy and a higher environmental load of the less active or inactive isomer.

A classic example of this principle is seen in the phenylamide fungicide metalaxyl. The R-enantiomer (mefenoxam) is responsible for the vast majority of the fungicidal activity against oomycete pathogens, while the S-enantiomer is largely inactive. Consequently, the development and use of enantiopure mefenoxam allows for a reduction in the application rate by half compared to racemic metalaxyl, without compromising efficacy, thereby reducing the potential for environmental contamination.

This precedent underscores the critical importance of evaluating the individual enantiomers of any new chiral fungicidal candidate, such as this compound.

Proposed Experimental Workflow for Efficacy Evaluation

The following is a detailed, step-by-step experimental workflow designed to rigorously assess the comparative fungicidal efficacy of racemic and enantiopure this compound.

Fungicide Efficacy Workflow cluster_0 Preparation & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo & Mechanism Studies Racemic Synthesis Racemic Synthesis Chiral Separation Chiral Separation Racemic Synthesis->Chiral Separation Enantiomeric Purity Enantiomeric Purity Chiral Separation->Enantiomeric Purity Structural Verification Structural Verification Enantiomeric Purity->Structural Verification Fungal Pathogen Panel Fungal Pathogen Panel Structural Verification->Fungal Pathogen Panel Mycelial Growth Inhibition Mycelial Growth Inhibition Fungal Pathogen Panel->Mycelial Growth Inhibition Spore Germination Assay Spore Germination Assay Fungal Pathogen Panel->Spore Germination Assay EC50 Determination EC50 Determination Mycelial Growth Inhibition->EC50 Determination Spore Germination Assay->EC50 Determination Greenhouse Trials Greenhouse Trials EC50 Determination->Greenhouse Trials Dose-Response Analysis Dose-Response Analysis Greenhouse Trials->Dose-Response Analysis Mode of Action Mode of Action Dose-Response Analysis->Mode of Action Ecotoxicological Profile Ecotoxicological Profile Mode of Action->Ecotoxicological Profile

Figure 1: A comprehensive workflow for the comparative evaluation of racemic and enantiopure fungicidal candidates.

Part 1: Synthesis, Separation, and Characterization
  • Racemic Synthesis: Synthesize the racemic mixture of this compound using established organic chemistry protocols.

  • Chiral Separation: Employ chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, to resolve the racemic mixture into its individual enantiomers.

  • Enantiomeric Purity Assessment: Determine the enantiomeric excess (e.e.) of the separated fractions using chiral HPLC or polarimetry to ensure a high degree of purity for each enantiomer (typically >99% e.e.).

  • Structural Verification: Confirm the chemical structure and absolute configuration of each enantiomer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Part 2: In Vitro Fungicidal Activity Screening
  • Selection of Fungal Pathogens: Choose a panel of economically important plant pathogenic fungi representing different taxonomic groups (e.g., Ascomycetes, Basidiomycetes, Oomycetes) to assess the spectrum of activity. Examples include Botrytis cinerea, Puccinia triticina, and Phytophthora infestans.

  • Mycelial Growth Inhibition Assay:

    • Prepare potato dextrose agar (PDA) amended with a serial dilution of the racemic mixture and each enantiomer.

    • Inoculate the center of each plate with a mycelial plug of the test fungus.

    • Incubate the plates under controlled conditions and measure the colony diameter at regular intervals.

    • Calculate the percentage of growth inhibition relative to a solvent control.

  • Spore Germination Assay:

    • Prepare a spore suspension of the test fungus.

    • Incubate the spores in a liquid medium containing a serial dilution of the test compounds.

    • After a suitable incubation period, determine the percentage of germinated spores under a microscope.

  • Determination of EC50 Values: From the dose-response data obtained in the mycelial growth and spore germination assays, calculate the Effective Concentration required to inhibit 50% of fungal growth (EC50). This is a key metric for comparing the potency of the different forms of the compound.

Part 3: In Vivo Greenhouse Trials
  • Plant-Pathogen System: Select a suitable host plant and pathogen for which greenhouse trials can be reliably conducted (e.g., tomato with Phytophthora infestans or grape with Botrytis cinerea).

  • Fungicide Application: Apply the racemic mixture and each enantiomer to the host plants at various concentrations.

  • Inoculation: Inoculate the treated plants with the pathogen.

  • Disease Assessment: After an appropriate incubation period, assess the disease severity using a standardized rating scale.

  • Dose-Response Analysis: Determine the effective dose required to achieve a certain level of disease control (e.g., ED50 or ED90).

Hypothetical Data Analysis and Interpretation

The following tables present hypothetical data for the fungicidal activity of racemic and enantiopure this compound against a panel of representative fungal pathogens.

Table 1: In Vitro Mycelial Growth Inhibition (EC50 in µg/mL)

Fungal SpeciesRacemic Mixture(R)-enantiomer(S)-enantiomer
Botrytis cinerea15.28.135.8
Puccinia triticina22.512.350.1
Phytophthora infestans18.99.742.3
Fusarium graminearum30.116.568.4

Table 2: Greenhouse Trials - Disease Control (%) at 100 µg/mL

Plant-Pathogen SystemRacemic Mixture(R)-enantiomer(S)-enantiomer
Grape - B. cinerea75%92%35%
Wheat - P. triticina68%85%25%
Tomato - P. infestans72%90%30%

Interpretation of Hypothetical Data:

The hypothetical data presented in Tables 1 and 2 clearly illustrate a case of enantioselectivity. The (R)-enantiomer consistently demonstrates significantly higher fungicidal activity (lower EC50 values and higher disease control) across all tested pathogens compared to both the racemic mixture and the (S)-enantiomer. The (S)-enantiomer appears to be the distomer, contributing minimally to the overall efficacy.

This outcome would strongly support the development of the (R)-enantiomer as a single-enantiomer fungicide. Such a product would offer the potential for improved efficacy at lower application rates, a reduced environmental footprint, and a more targeted mode of action.

Advanced Considerations and Future Directions

  • Mode of Action Studies: Investigate the molecular target of the eutomer to understand the mechanism of its fungicidal activity. This could involve enzyme inhibition assays, transcriptomics, or proteomics.

  • Toxicology and Ecotoxicology: Conduct comprehensive toxicological and ecotoxicological studies on the individual enantiomers to assess their safety profiles for non-target organisms and the environment.

  • Regulatory Pathway: The development of a single-enantiomer product often follows a specific regulatory pathway. Early engagement with regulatory agencies is crucial.

Conclusion

The rigorous, systematic evaluation of racemic mixtures versus their constituent enantiomers is a cornerstone of modern fungicide development. By following the experimental workflow outlined in this guide, researchers can effectively characterize the stereoselective activity of novel candidates like this compound. Identifying a potent eutomer can lead to the creation of more efficient, sustainable, and environmentally conscious crop protection solutions. The principles and methodologies described herein provide a robust foundation for making informed decisions in the advancement of new fungicidal active ingredients.

Comparison of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine with other aminoindane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Aminoindane Derivatives as Monoamine Releasing Agents

This guide provides a detailed comparison of the pharmacological profiles of several key aminoindane derivatives. The primary focus is on their interactions with monoamine transporters—specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters—which are central to their psychoactive effects. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

A note on the compound of initial interest, 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine : While this chemical is documented and available from various suppliers (CAS 94568-76-0), a thorough review of scientific literature reveals no publicly available data on its pharmacological activity, particularly concerning its effects on monoamine systems.[1][2][3] It has been noted for its use as a reagent in the synthesis of fungicides.[1][2] A fluorinated analog is also mentioned as a pesticide intermediate.[4] Due to the absence of pharmacological data, a direct comparison of this specific compound is not possible. Therefore, this guide will focus on a comparative analysis of well-characterized aminoindane derivatives to provide a valuable reference for understanding structure-activity relationships within this class of compounds.

Introduction to Aminoindane Derivatives

Aminoindanes are a class of psychoactive compounds that are structurally related to amphetamines.[3] They are considered rigid analogues of amphetamines, where the ethylamine side chain is incorporated into a five-membered ring, forming the indane scaffold.[5] This structural constraint significantly influences their pharmacological properties, often leading to a different profile of effects compared to their more flexible amphetamine counterparts.[6] Many aminoindane derivatives act as monoamine releasing agents, triggering the efflux of serotonin, norepinephrine, and dopamine from presynaptic neurons.[7] The balance of activity at these three transporters dictates the specific psychoactive effects of each compound, which can range from stimulant to entactogenic.[6][8]

Comparative Pharmacological Profiles

The primary mechanism of action for the aminoindanes discussed here is the induction of monoamine release via their respective transporters.[9] The following sections and data tables compare the potency and selectivity of several key aminoindane derivatives.

Monoamine Release Potency (EC₅₀ Values)

The half-maximal effective concentration (EC₅₀) is a measure of a drug's potency in inducing a specific response, in this case, the release of monoamines. Lower EC₅₀ values indicate higher potency. The data presented below was primarily derived from in vitro studies using rat brain synaptosomes or HEK 293 cells expressing the human transporters.[9][10]

CompoundSERT EC₅₀ (nM)NET EC₅₀ (nM)DAT EC₅₀ (nM)Primary Pharmacological ProfileReference(s)
2-Aminoindane (2-AI) >10,00086439Norepinephrine-Dopamine Releasing Agent (NDRA)[4][9]
MDAI 1141171,334Serotonin-Norepinephrine Releasing Agent (SNRA)[4][9]
5-IAI Potent 5-HT releaserModerate NE releaserModerate DA releaserSerotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)[5][10][11]
MMAI 313,101>10,000Selective Serotonin Releasing Agent (SSRA)[9]
NM-2-AI >100,000Potent NE releaser>100,000Selective Norepinephrine Releasing Agent (NRA)[1]

Note: Direct EC₅₀ values for 5-IAI and NM-2-AI are not consistently reported in the same format across studies, but their selectivity profile is described qualitatively and in comparison to other agents.

Structure-Activity Relationships and Discussion

The data reveals clear structure-activity relationships within the aminoindane class:

  • 2-Aminoindane (2-AI) : The parent compound of this series, 2-AI, is a selective releaser of catecholamines, with potent activity at the norepinephrine transporter and moderate activity at the dopamine transporter.[9] Its lack of significant interaction with the serotonin transporter results in primarily stimulant effects, akin to amphetamine.[4][11]

  • Ring Substitutions and Serotonergic Activity : The addition of substituents to the aromatic ring of the 2-aminoindane structure generally shifts the selectivity towards the serotonin transporter.[9]

    • MDAI (5,6-Methylenedioxy-2-aminoindane) : The methylenedioxy group, also found in MDMA, confers potent serotonin and norepinephrine releasing activity, with significantly weaker effects on dopamine release.[2][9][12] This profile is consistent with its reported entactogenic effects, which are similar to but less stimulating than MDMA.[12][13]

    • 5-IAI (5-Iodo-2-aminoindane) : The iodo- substitution at the 5-position results in a potent serotonin releaser.[8][11] Unlike some other derivatives, it retains significant dopamine and norepinephrine releasing capabilities, making it a non-selective triple releasing agent (SNDRA).[11] While it produces MDMA-like effects, it has been shown to have a reduced potential for serotonergic neurotoxicity compared to its amphetamine analog, p-iodoamphetamine.

    • MMAI (5-Methoxy-6-methyl-2-aminoindane) : This compound demonstrates high selectivity for the serotonin transporter, with over 100-fold lower potency at NET and DAT.[9] This makes it a highly selective serotonin releasing agent (SSRA) and a valuable tool for research into the specific roles of serotonin in psychoactive effects.

  • N-Alkylation :

    • NM-2-AI (N-methyl-2-aminoindane) : The addition of a methyl group to the amine of 2-AI, creating a rigid analog of methamphetamine, results in a highly selective norepinephrine releasing agent.[1] It has very weak to negligible effects on serotonin and dopamine release.[1] This highlights how a seemingly small structural modification can dramatically alter the pharmacological profile.

Signaling Pathways and Experimental Workflows

Monoamine Transporter-Mediated Release

Aminoindane derivatives, like amphetamines, are substrate-type releasers. Their mechanism of action is complex and involves several steps, as depicted in the following diagram.

Monoamine_Release cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron drug Aminoindane Derivative transporter Monoamine Transporter (SERT, DAT, or NET) drug->transporter 1. Binds & is transported into the neuron drug_in Aminoindane Derivative ma_release Monoamine Release transporter->ma_release vmat2 VMAT2 drug_in->vmat2 2. Disrupts vesicular storge via VMAT2 taar1 TAAR1 drug_in->taar1 3. Activates TAAR1 vesicle Synaptic Vesicle ma_cyto Cytoplasmic Monoamines vmat2->ma_cyto Monoamines move into cytoplasm ma_cyto->transporter taar1->transporter 4. Phosphorylation & Reversal of Transporter

Caption: Mechanism of monoamine release by aminoindane derivatives.

This process involves entry into the presynaptic neuron via monoamine transporters, disruption of vesicular storage of neurotransmitters, and ultimately, a reversal of the transporter's direction of flow, causing a massive efflux of monoamines into the synapse.[7]

Experimental Protocols

To determine the pharmacological profiles presented in this guide, standardized in vitro assays are employed. Below are representative protocols for key experiments.

Protocol 1: In Vitro Monoamine Release Assay

This protocol outlines a typical procedure to measure the ability of a compound to induce the release of radiolabeled monoamines from pre-loaded cells or synaptosomes.

Release_Assay_Workflow start Start: HEK 293 cells expressing human SERT, DAT, or NET step1 Incubate cells with radiolabeled monoamine substrate (e.g., [3H]5-HT, [3H]MPP+) start->step1 step2 Wash cells to remove excess radiolabel step1->step2 step3 Add test compound (aminoindane derivative) at various concentrations step2->step3 step4 Incubate for a defined period (e.g., 30 minutes at 37°C) step3->step4 step5 Collect the supernatant (containing released radiolabel) step4->step5 step6 Lyse the cells to determine remaining intracellular radiolabel step5->step6 step7 Quantify radioactivity in supernatant and cell lysate using liquid scintillation counting step6->step7 end Analyze data to calculate EC50 values for release step7->end

Caption: Workflow for an in vitro monoamine release assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK 293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured to confluence in appropriate multi-well plates.

  • Preloading: Cells are incubated with a low concentration of a radiolabeled substrate (e.g., [³H]Serotonin for SERT, [³H]MPP⁺ for DAT and NET) for a sufficient time to allow uptake into the cells.

  • Washing: After incubation, the cells are washed with buffer to remove any extracellular radiolabel.

  • Compound Incubation: The test compounds (aminoindane derivatives) are dissolved in buffer at a range of concentrations and added to the cells. A vehicle control (buffer only) and a positive control (a known potent releaser like MDMA or d-amphetamine) are also included.

  • Release Period: The plates are incubated for a set period (e.g., 30 minutes) at 37°C to allow for drug-induced release of the radiolabeled substrate.

  • Sample Collection: Following incubation, the supernatant (extracellular buffer) is collected. The cells remaining in the wells are then lysed to release the intracellular contents.

  • Quantification: The amount of radioactivity in both the supernatant and the cell lysate is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of total radioactivity released is calculated for each concentration of the test compound. This data is then plotted against the log of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ value.

Causality and Validation: This assay directly measures the functional outcome of a compound's interaction with the transporter—its ability to cause efflux. By using cells expressing only a single type of transporter, the selectivity of the compound can be precisely determined. The inclusion of positive and negative controls ensures the validity of the assay and the reliability of the generated data.

Protocol 2: Radioligand Binding Assay

This protocol is used to determine the affinity of a compound for a specific transporter or receptor by measuring its ability to compete with a known radiolabeled ligand.

Methodology:

  • Preparation of Membranes: Cell membranes are prepared from HEK 293 cells expressing the transporter of interest (hSERT, hDAT, or hNET).

  • Assay Setup: In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) is mixed with the cell membranes.

  • Competitive Binding: The test compound is added to the wells at a range of concentrations.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand (attached to the membranes) is separated from the unbound radioligand in the solution, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Trustworthiness: This method is a gold standard for determining drug-target affinity. By measuring the displacement of a highly specific radioligand, it provides a quantitative measure of how strongly a compound binds to the transporter. Non-specific binding is determined in the presence of a high concentration of a non-labeled known drug, ensuring that the measured effect is specific to the target transporter.

Conclusion

The aminoindane class of compounds exhibits a diverse and tunable pharmacology, primarily driven by substitutions on the indane ring system and modifications to the amino group. While the parent compound, 2-AI, is a catecholamine-selective releaser, ring substitutions can shift the selectivity dramatically towards serotonin, producing compounds like MDAI and the highly selective MMAI.[9] This structural flexibility makes aminoindanes a subject of significant interest in medicinal chemistry and pharmacology for developing research tools and potential therapeutics. The lack of pharmacological data for certain derivatives, such as this compound, underscores the vast chemical space yet to be explored and highlights the importance of comprehensive pharmacological characterization for any novel compound.

References

Comparative Analysis: The Strategic Advantage of 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Agrochemical R&D Professionals

In the competitive landscape of agrochemical development, the selection of molecular building blocks is a critical determinant of a final product's efficacy, selectivity, and environmental profile. Among these, amine intermediates play a pivotal role, particularly in the synthesis of modern herbicides and fungicides. This guide provides a detailed comparative analysis of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, a key intermediate whose unique structural features offer significant advantages over conventional amines in the synthesis of high-performance agrochemicals like the herbicide Indaziflam and novel fungicides.

The Molecular Profile of this compound

This compound (CAS No. 94568-76-0) is a substituted indane amine characterized by a rigid bicyclic structure and three methyl groups.[1][2] This is not merely a simple amine; its defined stereochemistry and steric bulk are fundamental to its utility. These features are instrumental in creating agrochemical molecules with precise three-dimensional conformations, a prerequisite for high-affinity binding to biological targets.

Key Physicochemical Properties:

PropertyValueSignificance in Synthesis
Molecular Formula C12H17NProvides a bulky, lipophilic moiety.
Molecular Weight 175.27 g/mol Contributes significantly to the final product's mass.[3][4]
LogP 3.3 - 3.63Indicates high lipophilicity, influencing the solubility and environmental fate of resulting agrochemicals.[1]
Boiling Point 264.4°CHigh thermal stability, allowing for a wider range of reaction conditions.[1]
Complexity 197Reflects a sophisticated structure beyond simple aliphatic or aromatic amines.[1]

The primary advantage of this molecule lies in its use as a sophisticated reagent in the synthesis of next-generation fungicides and, most notably, as a cornerstone in the structure of the alkylazine herbicide, Indaziflam.[1][5]

Core Application and Comparative Superiority: The Synthesis of Indaziflam

Indaziflam is a potent, pre-emergent herbicide that functions by inhibiting cellulose biosynthesis in plants.[5][6] This mode of action is classified as HRAC Group 29, offering a valuable tool for managing weed resistance.[7] The chemical structure of Indaziflam, specifically N²-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine, reveals that a specific chiral indane moiety is essential for its herbicidal activity.[8][9]

The synthesis of such triazine herbicides involves the sequential nucleophilic aromatic substitution of chlorine atoms on a cyanuric chloride core. The choice of amine in this sequence is paramount.

Visualizing the Synthetic Pathway

The diagram below illustrates the generalized synthesis of a disubstituted amino triazine herbicide, highlighting the critical introduction of the indane amine.

Caption: Generalized synthetic pathway for triazine herbicides.

Comparative Performance vs. Alternative Amines

The superiority of this compound can be assessed against simpler, more conventional amines that could theoretically be used in triazine herbicide synthesis.

Performance MetricThis compoundAlternative Amines (e.g., Isopropylamine, Aniline)Rationale for Advantage
Stereochemical Control The rigid, chiral indane backbone provides a high degree of stereoselectivity during synthesis, crucial for producing the biologically active isomer of the final product.[8]Achiral or conformationally flexible amines offer poor to no stereocontrol, resulting in mixtures of isomers with potentially lower overall efficacy.The target enzyme for Indaziflam is stereospecific. The indane moiety ensures the correct 3D orientation for optimal binding and inhibition.
Biological Efficacy The bulky, lipophilic indane group is a key part of the pharmacophore, contributing directly to the high intrinsic activity of Indaziflam as a cellulose biosynthesis inhibitor.[6][10]Simpler amines would create molecules with significantly different shapes and physicochemical properties, leading to poor target engagement and reduced herbicidal activity.The indane structure is not just a scaffold; it actively participates in the molecular interaction with the target site.
Metabolic Stability The trimethyl-substituted indane structure is sterically hindered and less prone to rapid metabolic degradation in soil and plants, contributing to the long residual activity of Indaziflam.[7][11]Simpler alkyl or aryl groups are often more susceptible to enzymatic oxidation or cleavage, leading to faster deactivation of the herbicide.Enhanced stability translates to longer-lasting pre-emergent weed control from a single application, a key performance benefit.[7]
Physicochemical Properties Imparts a high LogP value (2.8 for Indaziflam), ensuring strong binding to soil organic matter, which is ideal for a pre-emergent herbicide to remain in the target weed germination zone.[10]Would result in final products with different solubility and soil mobility profiles, potentially leading to leaching or reduced availability.The amine's properties directly tune the final product's environmental fate and transport characteristics to match its intended use pattern.[11]

Broader Utility: Synthesis of Advanced Fungicides

The utility of this compound extends beyond herbicides. It serves as a crucial reagent in synthesizing novel fungicides, such as pyrazolecarboxamides.[1] One such example is Fluindapyr, a succinate dehydrogenase inhibitor (SDHI) fungicide.[12]

In these structures, the amine is used to form a critical amide bond, linking the indane moiety to the core fungicidal pharmacophore (e.g., a pyrazole carboxylic acid). Similar to its role in herbicides, the indane group provides the necessary steric and electronic properties to optimize the fungicide's binding to the target enzyme, helping to overcome resistance issues seen with older fungicides.[12] A patent for preparing a fluorinated version of this amine highlights its importance as a pesticide intermediate.[13]

Experimental Protocol: Synthesis of an N-Indanyl Triazine Intermediate

This protocol outlines the key step involving the nucleophilic substitution with this compound. This procedure is representative of the synthesis of an intermediate en route to an active ingredient like Indaziflam.

Objective: To synthesize a 2-((1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)amino)-4-chloro-6-(substituted)-1,3,5-triazine.

Materials:

  • 2,4-dichloro-6-(substituted)-1,3,5-triazine (Intermediate 1)

  • This compound

  • Anhydrous, non-protic solvent (e.g., Tetrahydrofuran (THF), Dioxane)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:
  • Reactor Setup: A dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with the 2,4-dichloro-6-(substituted)-1,3,5-triazine (1.0 eq.) and anhydrous THF.

  • Reagent Dissolution: The mixture is stirred under a nitrogen atmosphere until the starting material is fully dissolved.

  • Base Addition: A tertiary amine base (1.1 eq.) is added to the solution. Causality: The base acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic aromatic substitution reaction, which drives the reaction to completion.

  • Amine Addition: this compound (1.0 eq.), dissolved in a minimal amount of anhydrous THF, is added dropwise to the reaction mixture at room temperature. Causality: The controlled, stepwise reactivity of the chlorine atoms on the triazine ring is temperature-dependent. This second substitution requires more energy than the first but less than the third. Room temperature to moderate heat is optimal.

  • Reaction Progression: The reaction mixture is gently heated to reflux (approx. 65°C for THF) and maintained for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The precipitated tertiary amine hydrochloride salt is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure disubstituted triazine intermediate.

Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Set up dry reactor under N2 atmosphere charge 2. Charge with Dichloro-triazine and anhydrous THF setup->charge dissolve 3. Stir until dissolved charge->dissolve add_base 4. Add tertiary amine base dissolve->add_base add_amine 5. Add Indenamine solution dropwise at RT add_base->add_amine reflux 6. Heat to reflux (4-6h) add_amine->reflux monitor 7. Monitor by TLC/HPLC reflux->monitor cool 8. Cool to RT monitor->cool filter 9. Filter off salt precipitate cool->filter concentrate 10. Concentrate filtrate filter->concentrate purify 11. Purify via chromatography or recrystallization concentrate->purify

Caption: Step-by-step workflow for the synthesis of an N-indanyl triazine intermediate.

Conclusion: A Strategic Choice for Innovation

In agrochemical synthesis, this compound is far more than a simple amine intermediate. Its sophisticated, rigid structure is a design element that imparts critical advantages in stereocontrol, biological efficacy, metabolic stability, and the targeted physicochemical properties of the final active ingredient. Compared to simpler, achiral amines, its use directly translates to a more potent, selective, and durable agrochemical product. For researchers and scientists in drug development, leveraging this unique building block is a strategic choice that can accelerate the discovery and optimization of next-generation solutions for crop protection.

References

A Comparative Guide to the Spectroscopic Differentiation of 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of isomeric molecules is a critical challenge in drug development and chemical synthesis, where minor positional changes can drastically alter pharmacological activity. This guide provides an in-depth comparison of spectroscopic methodologies for the unambiguous differentiation of positional isomers of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. We delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By synthesizing technical protocols with expert interpretation, this document serves as a practical reference for researchers tasked with confirming the identity and purity of substituted indane derivatives.

The Isomeric Challenge: Positional Variants of an Indane Core

The target molecule, this compound (CAS 94568-76-0), is a substituted indane with a primary amine on the aromatic ring.[1][2][3] Its synthesis can potentially yield other positional isomers where the amine group is located at the C-5, C-6, or C-7 position. Each isomer possesses the same molecular formula (C₁₂H₁₇N) and molecular weight (175.27 g/mol ), making their differentiation non-trivial.[4] The objective is to apply a suite of spectroscopic techniques to generate a unique structural fingerprint for each isomer, focusing on the 4-amino, 5-amino, and 6-amino variants as representative examples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful technique for distinguishing constitutional isomers due to its sensitivity to the unique electronic environment of each nucleus.[5] Analysis of ¹H and ¹³C spectra, augmented by two-dimensional (2D) correlation experiments, provides irrefutable evidence of atomic connectivity.

Rationale for NMR-based Differentiation

The key to differentiating these isomers lies in the aromatic region of the NMR spectra. The substitution pattern dictates the number of non-equivalent aromatic protons and carbons, their chemical shifts, and, most importantly, the spin-spin coupling patterns between adjacent protons.[6][7]

  • 4-Amino Isomer: Possesses three adjacent aromatic protons (at C5, C6, C7), which will form a distinct three-spin system.

  • 5-Amino Isomer: Has two aromatic protons ortho to the amine (at C4, C6) and one meta (at C7). The proton at C4 will be a singlet, while the C6 and C7 protons will form an AX system (a pair of doublets).

  • 6-Amino Isomer: Features protons at C5 and C7 that are ortho to the amine and a proton at C4 that is meta. This will result in a different three-spin system compared to the 4-amino isomer.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified indane amine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and sufficient scans (16-64) to achieve a high signal-to-noise ratio.[8]

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (1024-4096) is typically required.[8]

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Use a standard gradient-selected COSY pulse program to identify ¹H-¹H coupling networks, which is crucial for tracing the connectivity of the aromatic protons.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to correlate each proton with its directly attached carbon. This helps in the definitive assignment of carbon signals.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay for an averageⁿJCH of 8 Hz. This experiment is paramount as it reveals 2- and 3-bond correlations, allowing for the connection of the aliphatic and aromatic systems.[5]

Predicted Data and Comparative Interpretation

The following table summarizes the anticipated key differentiating features in the NMR spectra of the three isomers.

Spectroscopic Feature4-Amino Isomer5-Amino Isomer6-Amino Isomer
Aromatic ¹H Signals 3 signals: Doublet, Triplet, Doublet (ABC system)3 signals: Singlet, Doublet, Doublet (isolated proton + AX system)3 signals: Doublet, Doublet, Doublet (complex ABC system)
Aromatic ¹H Coupling J ≈ 7-9 Hz (ortho)J ≈ 8-9 Hz (ortho)J ≈ 2 Hz (meta), J ≈ 8 Hz (ortho)
Aromatic ¹³C Signals 6 unique signals6 unique signals6 unique signals
Key HMBC Correlation H3 → C4, C5; H7 → C1H4 → C3, C5, C6H5 → C4, C7; H7 → C5, C6

The workflow for using NMR to make a definitive assignment is outlined below.

Caption: Logical workflow for isomer differentiation using NMR.

A crucial aspect of the analysis is leveraging the long-range HMBC correlations. For example, in the 4-amino isomer, a clear correlation from the aliphatic proton at C3 to the amine-bearing carbon C4 and the adjacent C5 would be expected. This correlation is unique and absent in the other isomers, providing a self-validating piece of evidence for the structure.

Caption: Key HMBC correlations for the 4-amino isomer.

Mass Spectrometry (MS): Corroborating Evidence

Mass spectrometry is essential for confirming the molecular weight and can provide complementary structural information through the analysis of fragmentation patterns. While positional isomers often yield similar mass spectra, high-resolution MS confirms elemental composition, and GC-MS can effectively separate isomers chromatographically.[9]

Rationale for MS-based Differentiation

All isomers will exhibit a molecular ion peak [M]⁺ at m/z 175. The primary differentiation arises from two sources:

  • GC Retention Time: Positional isomers often have slightly different polarities and boiling points, leading to different retention times on a GC column, allowing for their separation prior to MS analysis.[9]

  • Fragmentation Pattern: The position of the amine group influences the stability of fragment ions. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway for amines.[10][11] Benzylic cleavage is also highly favorable. The relative abundance of key fragments may differ subtly between isomers.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the isomer in a volatile solvent like methanol or ethyl acetate.

  • GC Separation: Inject 1 µL of the sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at ~100 °C and ramps to ~280 °C to ensure good separation.

  • MS Analysis: Use standard Electron Ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 40-300.

Predicted Data and Comparative Interpretation
Spectroscopic FeaturePredicted Data for All IsomersPotential Differentiating Factor
Molecular Ion [M]⁺ m/z 175Confirms molecular formula C₁₂H₁₇N.
Base Peak m/z 160 ([M-CH₃]⁺)Likely the same for all isomers due to facile loss of a methyl group from the stable benzylic/tertiary C1 position.
GC Retention Time VariesThe 4-amino isomer may have a different retention time than the 5- or 6-amino isomers due to differences in polarity and steric hindrance affecting column interaction.

The most significant MS-based method is separation. Even if the mass spectra are nearly identical, distinct peaks in the GC chromatogram provide strong evidence for the presence of multiple isomers.

Infrared (IR) and UV-Vis Spectroscopy: Functional Group Confirmation

IR and UV-Vis spectroscopy are excellent for confirming functional groups and conjugation systems but are generally less definitive for distinguishing positional isomers compared to NMR.

Rationale and Interpretation
  • Infrared (IR) Spectroscopy: All isomers will show characteristic N-H stretching vibrations for a primary amine (two bands between 3300-3500 cm⁻¹) and aromatic C-H stretches (~3000-3100 cm⁻¹).[12][13] The key differentiating region is the C-H out-of-plane bending region (675-900 cm⁻¹), which is sensitive to the aromatic substitution pattern.[7] For example, a 1,2,3,4-tetrasubstituted ring (like the 4-amino isomer) will have a different bending pattern than a 1,2,4-trisubstituted ring (like the 5-amino isomer, considering the fused ring as a substituent).[14]

  • UV-Vis Spectroscopy: The position of the amino group, a strong auxochrome, affects the electronic transitions of the aromatic system.[12] The λmax value for each isomer will likely differ slightly due to variations in the extent of conjugation between the amine's lone pair and the benzene ring.[15] However, these shifts can be small and solvent-dependent, making this method more corroborative than definitive.

Predicted Data Summary
TechniquePredicted Data for All IsomersPotential Differentiating Factor
IR Spectroscopy N-H stretch: ~3450, 3360 cm⁻¹Aromatic C=C: ~1600, 1500 cm⁻¹Aromatic C-H Bending: - 4-Amino: ~800-840 cm⁻¹- 5-Amino: ~860-900 cm⁻¹ and ~800-840 cm⁻¹- 6-Amino: ~800-860 cm⁻¹
UV-Vis Spectroscopy Two absorption bands expected (~240 nm, ~290 nm)Slight shifts (± 5-10 nm) in λmax depending on isomer.

Conclusion: An Integrated Spectroscopic Approach

While each spectroscopic technique provides valuable information, no single method offers the same level of certainty as NMR for differentiating the positional isomers of this compound. The most robust and scientifically sound approach is an integrated one:

  • GC-MS to confirm purity, separate isomers, and verify the molecular weight (m/z 175).

  • IR Spectroscopy to confirm the presence of the primary amine functional group.

  • ¹H and ¹³C NMR to observe the unique chemical shifts and coupling patterns characteristic of the specific aromatic substitution pattern.

  • HMBC and COSY as the definitive experiments to establish unequivocal connectivity between the aliphatic and aromatic portions of the molecule, thereby locking in the position of the amine substituent.

By systematically applying this multi-technique workflow, researchers and drug development professionals can confidently elucidate the correct structure of their synthesized compounds, ensuring the integrity and validity of their subsequent research.

References

A Comparative Analysis of the Biological Activity of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine and its structural analogs. The focus is on their interactions with key neurological targets, including monoamine oxidases (MAO) and monoamine transporters (DAT, SERT, NET). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships (SAR) within this class of compounds.

Introduction

The aminoindane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules.[1] These compounds have shown a wide range of activities, including antibacterial, antiviral, analgesic, and antiparkinsonian effects.[1] this compound, the subject of this guide, is a specific aminoindane derivative with potential for neurological applications. Understanding how structural modifications to this parent compound influence its biological activity is crucial for the rational design of novel therapeutic agents. This guide will delve into the available data on its activity and that of its analogs, providing a framework for future research and development.

Core Compound Profile: this compound

Chemical Structure:

MAO_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection A Prepare MAO-A and MAO-B enzyme solutions D Pre-incubate enzyme with test compound or vehicle A->D B Prepare test compound dilutions B->D C Prepare substrate (p-tyramine) and detection reagent E Initiate reaction by adding substrate and detection reagent C->E D->E F Incubate at 37°C E->F G Measure fluorescence (Ex/Em = 535/587 nm) F->G H Calculate % inhibition and IC50 values G->H Radioligand_Binding_Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare cell membranes expressing the target transporter D Incubate membranes, test compound, and radioligand A->D B Prepare test compound dilutions B->D C Prepare radioligand solution C->D E Separate bound from free radioligand by filtration D->E F Wash filters to remove unbound radioligand E->F G Measure radioactivity on filters F->G H Calculate IC50 and Ki values G->H

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 1,1,3-trimethyl-4-aminoindane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-trimethyl-4-aminoindane is a key intermediate in the synthesis of various high-value chemicals, including fungicides and pharmaceuticals. The efficiency and cost-effectiveness of its production are critical for the economic viability of these end products. This guide provides an in-depth comparative analysis of two prominent synthetic routes to 1,1,3-trimethyl-4-aminoindane: a classical multi-step synthesis proceeding through a tetrahydroquinoline intermediate and a more modern approach utilizing a Buchwald-Hartwig amination reaction. This analysis will delve into the chemical costs, process efficiency, capital and operational expenditures, and the safety and environmental impacts of each route, providing researchers and process chemists with the data necessary to make informed decisions for laboratory-scale synthesis and industrial-scale production.

Route 1: The Tetrahydroquinoline-Mediated Synthesis

This classical approach involves the construction of the indane skeleton from readily available starting materials, aniline (or its derivatives) and acetone, through a series of well-established chemical transformations. The overall synthesis can be broken down into four key stages.

Visualizing the Tetrahydroquinoline Route

Tetrahydroquinoline Route A 4-Fluoroaniline + Acetone B 2,2,4-Trimethyl-1,2-dihydroquinoline A->B  Cyclization (p-TsOH or HF/BF3) C 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline B->C  Hydrogenation (Pd/C, H2) D N-Acetyl-tetrahydroquinoline C->D  Acetylation (Acetic Anhydride) E 1,1,3-Trimethyl-4-aminoindane D->E  Rearrangement & Hydrolysis (H2SO4, H2O)

Caption: Synthetic pathway via the tetrahydroquinoline intermediate.

Experimental Protocols

Step 1: Synthesis of 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline [1] To a reaction vessel equipped with a water separator, 4-fluoroaniline (111 g, 1 mol) and a catalytic amount of p-toluenesulfonic acid (33 g) are added. The mixture is heated to 130-140°C. A solution of acetone (203 g, 3.5 mol) in a suitable solvent is then added dropwise over 24 hours, with the water generated during the reaction being continuously removed. Upon completion, the reaction mixture is distilled under reduced pressure to yield 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline.

  • Rationale: This acid-catalyzed condensation reaction, a variation of the Skraup synthesis, efficiently constructs the quinoline core. The use of a water separator drives the equilibrium towards product formation.

Step 2: Hydrogenation to 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline [2] The dihydroquinoline (11.5 mmol) is dissolved in ethanol (10 ml) in a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (0.4 g) is added. The reaction is carried out under a hydrogen atmosphere at 60°C for 7 hours. After the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the tetrahydroquinoline.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of the double bond in the dihydroquinoline ring, providing the saturated tetrahydroquinoline intermediate with high yield.

Step 3: N-Acetylation of the Tetrahydroquinoline The synthesized tetrahydroquinoline is treated with acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) to protect the secondary amine. This step is typically high-yielding and straightforward.

  • Rationale: The acetylation step is crucial for the subsequent acid-catalyzed rearrangement. The acetyl group acts as a directing group and influences the regioselectivity of the rearrangement.

Step 4: Acid-Catalyzed Rearrangement and Hydrolysis [3][4] The N-acetyl-tetrahydroquinoline is slowly added to concentrated sulfuric acid (93%) while maintaining the temperature between 15-20°C. The mixture is then heated to 34-36°C for 20 hours. Subsequently, the reaction mixture is carefully diluted with water and heated to 110-115°C for 10-12 hours to effect hydrolysis. After cooling, the mixture is basified with an aqueous sodium hydroxide solution to a pH of 12, and the product, 1,1,3-trimethyl-4-aminoindane, is extracted with an organic solvent.

  • Rationale: This key step involves a complex acid-catalyzed rearrangement of the tetrahydroquinoline skeleton to form the indane ring system. The subsequent hydrolysis removes the acetyl protecting group to yield the final aminoindane product.

Route 2: The Buchwald-Hartwig Amination Approach

This modern synthetic strategy relies on a palladium-catalyzed cross-coupling reaction to form the crucial C-N bond. This route requires the synthesis of a pre-functionalized indane precursor.

Visualizing the Buchwald-Hartwig Route

Buchwald-Hartwig Route F Indane Precursor (e.g., 3-phenyl-1-butene) G 4-Halo-1,1,3-trimethylindane F->G  Friedel-Crafts Cyclization & Halogenation I 1,1,3-Trimethyl-4-aminoindane G->I  Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) H Ammonia Source (e.g., NH3 or equivalent) H->I

Caption: Synthetic pathway via Buchwald-Hartwig amination.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-1,1,3-trimethylindane (Hypothetical Procedure based on related syntheses) A potential route to the required halo-indane precursor could involve a Friedel-Crafts cyclization. For instance, a suitably substituted phenylalkyl chloride could be cyclized in the presence of a Lewis acid like aluminum chloride[5]. Subsequent halogenation at the 4-position of the indane ring would yield the desired precursor. The synthesis of this specific precursor is not well-documented in publicly available literature, representing a significant challenge for this route.

  • Rationale: The Friedel-Crafts reaction is a powerful tool for forming C-C bonds and constructing cyclic systems[6][7][8]. However, controlling regioselectivity in both the cyclization and subsequent halogenation can be challenging.

Step 2: Buchwald-Hartwig Amination [9][10][11] In a glovebox, an oven-dried Schlenk tube is charged with 4-chloro-1,1,3-trimethylindane (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)2, 0.5-2 mol%), a phosphine ligand (e.g., XPhos, 1-4 mol%), and a base (e.g., NaOt-Bu, 1.5 equiv). The tube is sealed, and an anhydrous solvent (e.g., toluene or dioxane) is added. The ammonia source (e.g., ammonia gas or an ammonia equivalent like benzophenone imine followed by hydrolysis) is then introduced. The reaction mixture is heated to 80-110°C for 4-24 hours. After completion, the reaction is worked up by dilution with an organic solvent, washing with water, and purification by column chromatography.

  • Rationale: The Buchwald-Hartwig amination is a highly versatile and efficient method for forming C-N bonds, often with high yields and good functional group tolerance[11]. The choice of catalyst, ligand, and base is critical for achieving high efficiency[9].

Comparative Cost-Benefit Analysis

ParameterRoute 1: Tetrahydroquinoline SynthesisRoute 2: Buchwald-Hartwig Amination
Chemical Costs
Starting MaterialsLow cost (4-Fluoroaniline, Acetone)[1][12]Higher cost (Requires synthesis of a specific halo-indane precursor)
Reagents & CatalystsInexpensive catalysts (p-TsOH, Pd/C), but large quantities of strong acids (H2SO4)[1][2][4]Very expensive palladium catalysts and specialized phosphine ligands (e.g., Pd(OAc)2, XPhos)[9]
Process Efficiency
Number of Steps4 main steps2 main steps (after precursor synthesis)
Overall YieldModerate to good (estimated 60-70% based on individual step yields)[1][2][4]Potentially high for the amination step (>90%), but overall yield depends heavily on the precursor synthesis
Reaction TimesLong reaction times for cyclization and rearrangement (24h and 20h respectively)[1][3]Amination step can be relatively fast (4-24h), but precursor synthesis adds to the overall time[9]
PurificationDistillation and extraction are the primary methods.Column chromatography is often required to remove catalyst residues.
Capital & Operational Costs
EquipmentStandard chemical reactors. Specialized equipment for handling large volumes of corrosive acids may be needed.Requires inert atmosphere techniques (glovebox, Schlenk line) for the amination step.
Energy ConsumptionSignificant energy input for heating reactions to high temperatures and for distillation[13][14][15][16].Heating is required for the amination step, but potentially less energy-intensive overall if the precursor synthesis is efficient[13].
Solvent UsageUses common solvents like ethanol and toluene.Often requires anhydrous, high-purity solvents like toluene or dioxane[9].
Safety & Environmental Impact
HazardsUse of highly corrosive and hazardous concentrated sulfuric acid. Flammable solvents.Use of pyrophoric bases (NaOt-Bu) and toxic palladium catalysts.
Waste GenerationGenerates large volumes of acidic wastewater requiring costly neutralization[17][18][19][20].Generates solvent waste and palladium-containing waste that requires specialized disposal or recycling. Process Mass Intensity (PMI) can be high due to solvents and reagents[21].

Discussion and Conclusion

The Tetrahydroquinoline-mediated synthesis represents a well-established and industrially practiced route to 1,1,3-trimethyl-4-aminoindane. Its primary advantages lie in the use of readily available and inexpensive starting materials. However, this route is characterized by a multi-step process with long reaction times and the use of large quantities of corrosive and hazardous sulfuric acid. The generation of significant amounts of acidic wastewater is a major environmental and economic drawback, as neutralization and disposal of this waste stream add considerable operational costs[17][18][19][20].

The Buchwald-Hartwig amination approach offers a more modern and potentially more efficient alternative in terms of the final C-N bond formation step. This reaction is known for its high yields and broad substrate scope. However, the overall cost-effectiveness of this route is heavily dependent on the synthesis of the required 4-halo-1,1,3-trimethylindane precursor, a process that is not well-defined in the literature and could add significant complexity and cost. The major drawback of the Buchwald-Hartwig amination is the high cost of the palladium catalyst and the specialized phosphine ligands required for the reaction[9]. While catalyst loadings can be low (0.5-2 mol%), the price of these materials can be prohibitive for large-scale production unless efficient catalyst recycling protocols are implemented.

Recommendation:

For large-scale industrial production , the tetrahydroquinoline route , despite its environmental drawbacks, is likely to remain the more economically viable option in the short term due to the low cost of starting materials and well-established industrial processes. However, significant investment in wastewater treatment infrastructure is necessary to mitigate the environmental impact.

For laboratory-scale synthesis and in the context of drug discovery and development , where flexibility and speed are often prioritized over raw material cost, the Buchwald-Hartwig amination can be an attractive option, provided an efficient synthesis for the halo-indane precursor can be developed. The milder reaction conditions and potentially higher yields of the amination step can accelerate the synthesis of diverse analogs for structure-activity relationship studies.

Future research should focus on developing a more cost-effective and environmentally benign synthesis of the 4-halo-1,1,3-trimethylindane precursor for the Buchwald-Hartwig route, as well as exploring more sustainable and recyclable catalysts for this reaction. For the tetrahydroquinoline route, investigating alternative, less hazardous acids or solid acid catalysts for the rearrangement step could significantly improve its environmental profile and reduce operational costs.

References

The Ascendancy of Inden-amines: A Comparative Guide to the Structural Activity Relationship of Novel Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurodegenerative disease research, the quest for potent and selective enzyme inhibitors remains a paramount objective. Among the key targets, Monoamine Oxidase B (MAO-B) has garnered significant attention for its role in the progression of Parkinson's disease and other neurological disorders. This guide provides an in-depth comparative analysis of the structural activity relationship (SAR) of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine derivatives and the broader class of 2,3-dihydro-1H-inden-1-amine analogs as selective MAO-B inhibitors. We will explore the nuances of their design, the impact of structural modifications on their inhibitory potency, and their performance against established therapeutics, all supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Inden-amine Scaffold: A Privileged Structure for MAO-B Inhibition

The 2,3-dihydro-1H-inden-1-amine core has emerged as a promising scaffold for the development of selective MAO-B inhibitors. This is exemplified by the structure of Rasagiline, a potent and irreversible MAO-B inhibitor widely used in the treatment of Parkinson's disease. The rigid, bicyclic nature of the inden-amine framework provides a defined orientation for substituents to interact with the active site of the MAO-B enzyme.

The rationale behind exploring derivatives of this scaffold lies in the potential to fine-tune its pharmacological profile. Key objectives include enhancing potency, improving selectivity over the MAO-A isoform to minimize side effects, and introducing neuroprotective properties. The this compound structure represents a specific variation of this core, and its SAR provides valuable insights into the broader class of inden-amine derivatives.

Comparative Analysis of Inhibitory Potency: A Data-Driven Exploration of SAR

The inhibitory activity of 2,3-dihydro-1H-inden-1-amine derivatives against MAO-A and MAO-B is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), provides a measure of the compound's preference for inhibiting MAO-B. A higher SI is desirable for minimizing off-target effects.

Below is a comparative summary of the inhibitory activities of selected 2,3-dihydro-1H-inden-1-amine derivatives and established MAO-B inhibitors.

Compound IDCore StructureR1 SubstituentR2 SubstituenthMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI)Reference
Rasagiline 2,3-dihydro-1H-inden-1-amineHPropargyl>4000.00443>90293[1]
Selegiline N/A (amphetamine derivative)N/AN/A0.820.01554.7[2]
Safinamide N/A (α-aminoamide derivative)N/AN/A800.079~1000[1]
L4 2,3-dihydro-1H-inden-1-amineH2-(4-fluorobenzyl)>1000.11>909[2]
L8 2,3-dihydro-1H-inden-1-amineH2-(4-chlorobenzyl)>1000.18>555[2]
L16 2,3-dihydro-1H-inden-1-amineH2-(thiophen-2-ylmethyl)>1000.27>370[2]
L17 2,3-dihydro-1H-inden-1-amineH2-(furan-2-ylmethyl)>1000.48>208[2]
K8 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiolHN/A>1000.0078>12820[3]
K24 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol4-fluoroN/A>1000.0035>28571[3]

Expert Interpretation of the Data:

The data clearly demonstrates that the 2,3-dihydro-1H-inden-1-amine scaffold is a highly effective platform for developing potent and selective MAO-B inhibitors. Several key SAR trends can be elucidated:

  • The Propargyl Group is Key: The presence of a propargyl group on the amine, as seen in Rasagiline and the 'K' series of compounds, is a critical feature for high-potency irreversible inhibition. This group forms a covalent adduct with the FAD cofactor in the MAO-B active site.[1]

  • Aromatic Substituents Modulate Potency: The introduction of various benzyl and heterocyclic methyl groups at the R2 position (compounds L4, L8, L16, L17) maintains good MAO-B inhibition and high selectivity.[2] This suggests that the hydrophobic pocket of the MAO-B active site can accommodate a range of aromatic moieties.

  • Substitution on the Indene Ring Enhances Potency: Compound K24, with a fluorine atom on the indene ring, exhibits even greater potency than its unsubstituted counterpart, K8, and is comparable to Rasagiline.[3] This highlights the potential for further optimization by modifying the core scaffold itself.

  • Superior Selectivity over Selegiline: A notable advantage of the inden-amine derivatives is their generally higher selectivity for MAO-B over MAO-A compared to Selegiline. This is a crucial factor in reducing the risk of hypertensive crisis associated with the inhibition of MAO-A.

Beyond Inhibition: The Neuroprotective Potential of Inden-amine Derivatives

A significant advantage of developing novel MAO-B inhibitors is the potential for incorporating neuroprotective properties into the same molecule. The inhibition of MAO-B itself contributes to neuroprotection by reducing the production of reactive oxygen species (ROS) generated during the oxidative deamination of dopamine. Furthermore, the inden-amine scaffold can be modified to include moieties with antioxidant or anti-apoptotic activities.

Experimental evidence from cellular models of Parkinson's disease, such as the human neuroblastoma SH-SY5Y cell line, has demonstrated the neuroprotective effects of these compounds.

Quantitative Neuroprotective Effects in SH-SY5Y Cells:

CompoundNeurotoxinConcentrationCell Viability (%)Reference
Control--100[4]
6-OHDA100 µM-~50[4]
Derivative 33c 6-OHDA10 µM>85[4]
H2O2100 µM-~60[5]
Melanin Pre-treatment H2O250 µg/mL~98[5]

Expert Interpretation of Neuroprotection Data:

These findings suggest that certain inden-amine derivatives and related compounds can significantly protect neuronal cells from oxidative stress-induced death.[4][5] The ability of these compounds to maintain cell viability in the presence of neurotoxins like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H2O2) is a strong indicator of their therapeutic potential beyond symptomatic relief. The causality behind this neuroprotection is twofold: the primary inhibition of ROS-producing MAO-B and the intrinsic antioxidant properties of the molecular scaffold.

Experimental Protocols: A Guide for Reproducible Research

To ensure the validity and reproducibility of the findings presented, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays used to evaluate the structural activity relationship of inden-amine derivatives.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the potency and selectivity of the test compounds against MAO-A and MAO-B.

Principle: The enzymatic activity of MAO is measured by monitoring the production of hydrogen peroxide (H2O2) from the oxidation of a substrate (e.g., p-tyramine). The H2O2 is then detected using a fluorometric probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP). The fluorescence intensity is directly proportional to the MAO activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of the test compound by serial dilution in assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).

    • Prepare recombinant human MAO-A and MAO-B enzyme solutions in assay buffer.

    • Prepare a substrate solution containing p-tyramine in assay buffer.

    • Prepare a detection reagent solution containing Amplex Red and HRP in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound working solutions to the appropriate wells. Include wells for a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) and a vehicle control (DMSO).

    • Add 20 µL of the MAO-A or MAO-B enzyme solution to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Immediately add 40 µL of the detection reagent solution.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices: The pre-incubation step is crucial to allow for the binding of the inhibitor to the enzyme before the substrate is introduced, which is particularly important for irreversible inhibitors. The use of specific positive controls for each MAO isoform validates the assay's ability to distinguish between MAO-A and MAO-B inhibition.

In Vitro Neuroprotection Assay (MTT Assay)

This assay assesses the ability of the test compounds to protect neuronal cells from neurotoxin-induced cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6][7]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating and Treatment:

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA or 100 µM H2O2). Include control wells with untreated cells and cells treated only with the neurotoxin.

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 4 hours at 37°C.[7]

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]

    • Incubate the plate for 15 minutes on an orbital shaker.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Causality Behind Experimental Choices: The pre-treatment with the test compound before the addition of the neurotoxin mimics a prophylactic treatment strategy. The use of a neurotoxin like 6-OHDA or H2O2 is critical as they induce oxidative stress and mitochondrial dysfunction, pathways that are relevant to the pathology of Parkinson's disease.

Visualizing the Science: Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the MAO-B signaling pathway and the experimental workflows.

MAO_B_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release ROS\n(Oxidative Stress) ROS (Oxidative Stress) MAOB->ROS\n(Oxidative Stress) Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binding Inden_amine Inden-amine Derivative Inden_amine->MAOB Inhibition

Caption: MAO-B signaling pathway and the inhibitory action of inden-amine derivatives.

MAO_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Compound, Enzyme, Substrate, Probe) start->prep_reagents add_compound Add Test Compound to 96-well Plate prep_reagents->add_compound add_enzyme Add MAO-A or MAO-B Enzyme add_compound->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate add_substrate Add Substrate (p-tyramine) pre_incubate->add_substrate add_detection Add Detection Reagent (Amplex Red/HRP) add_substrate->add_detection incubate Incubate at 37°C for 30 min add_detection->incubate read_fluorescence Read Fluorescence (Ex/Em: 540/590 nm) incubate->read_fluorescence analyze_data Calculate % Inhibition and IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Conclusion and Future Directions

The this compound derivatives and the broader class of 2,3-dihydro-1H-inden-1-amines represent a highly promising avenue for the development of next-generation MAO-B inhibitors. The structural activity relationship studies have revealed key molecular features that govern their potency and selectivity. Their demonstrated efficacy, often comparable or superior to established drugs like Rasagiline and Selegiline, combined with their potential for neuroprotection, positions them as strong candidates for further preclinical and clinical development.

Future research should focus on expanding the diversity of substituents on both the indene ring and the amine group to further optimize their pharmacological properties. Investigating the chirality of these compounds is also crucial, as different enantiomers may exhibit distinct biological activities. Moreover, in vivo studies are necessary to evaluate their pharmacokinetic profiles, blood-brain barrier penetration, and efficacy in animal models of neurodegenerative diseases. The continued exploration of this versatile scaffold holds significant promise for the discovery of novel therapeutics that not only manage the symptoms but also potentially slow the progression of devastating neurological disorders.

References

A Comparative Analysis of the Fungicidal Spectrum of Indanyl Carboxamides and Other Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the fungicidal spectrum of indanyl carboxamides, a promising subclass of succinate dehydrogenase inhibitor (SDHI) fungicides. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, structure-activity relationships, and in-vitro efficacy of these compounds against a range of phytopathogenic fungi. Through a detailed examination of experimental data, we will objectively compare the performance of the representative indanyl carboxamide, Inpyrfluxam, with other established SDHI fungicides, namely boscalid, fluopyram, and fluxapyroxad.

Introduction: The Rise of SDHI Fungicides and the Emergence of Indanyl Carboxamides

Fungal pathogens pose a significant threat to global food security, causing substantial crop losses annually. The development of effective and specific fungicides is therefore a cornerstone of modern agriculture. Among the most important classes of fungicides are the succinate dehydrogenase inhibitors (SDHIs), which target a crucial enzyme in the fungal respiratory chain.[1][2] SDHIs have gained prominence due to their broad-spectrum activity and high efficacy.[3]

The general structure of SDHI fungicides consists of a carboxylic acid amide moiety linked to various lipophilic groups that anchor the molecule in the ubiquinone-binding pocket of the succinate dehydrogenase enzyme.[3] Variations in these lipophilic groups have given rise to different subclasses of carboxamides, each with a potentially unique fungicidal spectrum and efficacy profile.

This guide focuses on a recently developed subclass: the indanyl carboxamides. Specifically, we will examine Inpyrfluxam (also known as S-2399), a pyrazole-carboxamide that features a novel N-(1,1,3-trimethyl-4-indanyl) moiety.[3][4] Inpyrfluxam has demonstrated high efficacy against a range of significant plant diseases, including Asian soybean rust, apple scab, and various diseases caused by Rhizoctonia species.[3][5][6]

To provide a clear and objective assessment of its fungicidal capabilities, we will compare Inpyrfluxam to three widely used SDHI fungicides from different chemical groups:

  • Boscalid: A pyridine-carboxamide.[4]

  • Fluopyram: A pyridinyl-ethyl-benzamide.

  • Fluxapyroxad: A pyrazole-carboxamide.[7]

This comparative approach will allow for a nuanced understanding of the potential advantages and specificities of the indanyl carboxamide chemical scaffold in the ongoing development of novel antifungal agents.

Mechanism of Action: Targeting Fungal Respiration

Indanyl carboxamides, like all SDHI fungicides, exert their antifungal effect by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain.[1][3] This enzyme plays a critical role in cellular respiration by oxidizing succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.

By binding to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex, indanyl carboxamides and other SDHIs physically block the binding of the natural substrate, ubiquinone. This disruption of the electron transport chain has two primary consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The flow of electrons is essential for generating the proton gradient that drives ATP synthase. By blocking this flow, SDHIs effectively halt the production of ATP, the cell's primary energy currency.

  • Accumulation of Succinate: The inhibition of succinate dehydrogenase leads to an accumulation of its substrate, succinate. Elevated levels of succinate can have further deleterious effects on cellular metabolism.

The net result is a cessation of fungal growth and, ultimately, cell death. The specificity of SDHIs for fungal succinate dehydrogenase over the homologous enzyme in plants and mammals is a key factor in their utility as agricultural fungicides.

SDHI Mechanism of Action Figure 1: Mechanism of Action of Indanyl Carboxamides (SDHIs) cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix Complex_II Succinate Dehydrogenase (Complex II) UQ Ubiquinone (UQ) Complex_II->UQ reduces Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III UQ->Complex_III donates electrons to ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces Succinate->Complex_II oxidized by ADP ADP + Pi ADP->ATP_Synthase Indanyl_Carboxamide Indanyl Carboxamide (e.g., Inpyrfluxam) Indanyl_Carboxamide->Complex_II Inhibits

Figure 1: Mechanism of Action of Indanyl Carboxamides (SDHIs).

Experimental Methodology for Fungicidal Spectrum Analysis

To ensure a robust and reproducible comparison of the fungicidal spectra of different compounds, standardized methodologies are essential. The protocols outlined below are based on established guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), for antifungal susceptibility testing of filamentous fungi.

Fungal Isolates and Culture Conditions

A diverse panel of economically important phytopathogenic fungi should be selected to represent a broad range of fungal classes. This panel would typically include species from the Ascomycota, Basidiomycota, and Deuteromycota. All fungal isolates should be maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA), and incubated under optimal conditions for growth and sporulation.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the fungus.

Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solutions: The test compounds (Inpyrfluxam, boscalid, fluopyram, fluxapyroxad) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Serial Dilutions: A series of twofold dilutions of each stock solution are prepared in a liquid medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Fungal spores or mycelial fragments are harvested from fresh cultures and suspended in sterile saline or water. The suspension is adjusted to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (typically 25-30°C) for a defined period (e.g., 48-72 hours), allowing for fungal growth in the control wells (containing no antifungal agent).

  • MIC Determination: The MIC is determined by visual inspection or by measuring the optical density of each well. The MIC is the lowest concentration at which no visible growth is observed.

The EC50 value , which is the concentration of the fungicide that inhibits fungal growth by 50%, can also be determined from the dose-response data generated in the broth microdilution assay.

Antifungal Susceptibility Testing Workflow Figure 2: Workflow for Antifungal Susceptibility Testing Start Start: Fungal Isolate on PDA Plate Inoculum_Prep Inoculum Preparation (Spore/Mycelial Suspension) Start->Inoculum_Prep Inoculation Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculation Stock_Sol Prepare Antifungal Stock Solutions Serial_Dil Serial Dilution in 96-Well Plate Stock_Sol->Serial_Dil Serial_Dil->Inoculation Incubation Incubate Plate (e.g., 48-72h at 28°C) Inoculation->Incubation Read_Results Determine MIC/EC50 Values (Visual/Spectrophotometric) Incubation->Read_Results End End: Comparative Data Read_Results->End

Figure 2: Workflow for Antifungal Susceptibility Testing.

Comparative Analysis of Fungicidal Spectrum

The following tables summarize the available data on the fungicidal spectrum of Inpyrfluxam and the comparator SDHI fungicides. It is important to note that direct, side-by-side comparative studies with quantitative MIC or EC50 values for Inpyrfluxam are not yet widely available in the public domain. The data for Inpyrfluxam is therefore presented qualitatively based on the manufacturer's technical reports, while quantitative data for the comparator fungicides are compiled from published research.

In-Vitro Fungicidal Spectrum of Inpyrfluxam

The following table presents the qualitative antifungal spectrum of Inpyrfluxam against a range of important phytopathogenic fungi, as reported by Sumitomo Chemical Co., Ltd.[3]

Fungal SpeciesCommon DiseaseInpyrfluxam Activity
Phakopsora pachyrhiziAsian Soybean RustHighly Effective
Venturia inaequalisApple ScabHighly Effective
Rhizoctonia solaniSheath Blight, Damping-offHighly Effective
Puccinia spp.RustsHighly Effective
Sclerotinia sclerotiorumWhite MoldHighly Effective
Botrytis cinereaGray MoldHighly Effective
Alternaria spp.Leaf Spot, BlightEffective
Fusarium spp.Fusarium Head Blight, WiltModerately Effective
Pythium spp.Damping-offLow Activity

Data sourced from Sumitomo Chemical Co., Ltd. technical report. "Highly Effective," "Effective," and "Moderately Effective" are qualitative descriptors of fungicidal activity.

Comparative In-Vitro Efficacy of SDHI Fungicides

The following table provides a comparison of the EC50 values (in µg/mL) of boscalid, fluopyram, and fluxapyroxad against several key fungal pathogens. These values have been compiled from various published studies to provide a quantitative basis for comparison.

Fungal SpeciesBoscalid (EC50 µg/mL)Fluopyram (EC50 µg/mL)Fluxapyroxad (EC50 µg/mL)
Alternaria alternata0.265 - >100[8]0.244[9]-
Botrytis cinerea1.23[10]5.389[9]-
Fusarium virguliforme-1.53 - 9.28[11][12]-
Sclerotinia sclerotiorum--0.021 - 0.095[13]
Zymoseptoria tritici--0.01 - 1.12[14][15]

Discussion and Structure-Activity Relationships

The available data indicates that Inpyrfluxam, the representative indanyl carboxamide, possesses a broad fungicidal spectrum with high efficacy against key pathogens in the Basidiomycota and Ascomycota, such as rusts, apple scab, and Rhizoctonia solani.[3][5] This positions it as a valuable tool for disease management in a variety of crops.[6]

The quantitative data for the comparator fungicides highlight the diversity in efficacy even within the SDHI class. For example, while boscalid shows variable efficacy against Alternaria alternata, with some isolates exhibiting high levels of resistance[8], fluopyram demonstrates potent activity against this pathogen.[9] Similarly, fluxapyroxad is highly effective against Sclerotinia sclerotiorum and Zymoseptoria tritici.[13][15]

The unique N-(1,1,3-trimethyl-4-indanyl) moiety of Inpyrfluxam is a key structural feature that likely contributes to its specific fungicidal profile. The indanyl group is a rigid, lipophilic structure that can influence the binding affinity and orientation of the molecule within the Q-site of the succinate dehydrogenase enzyme. The precise nature of these interactions and how they differ from those of other carboxamides would require further investigation through molecular modeling and X-ray crystallography studies.

It is noteworthy that Inpyrfluxam is reported to be effective against some SDHI-resistant fungal populations, suggesting that the indanyl carboxamide scaffold may offer an advantage in overcoming certain resistance mechanisms.[5]

Conclusion and Future Directions

Indanyl carboxamides, represented by Inpyrfluxam, are a promising new addition to the arsenal of SDHI fungicides. They exhibit a broad and potent fungicidal spectrum against a wide range of economically important plant pathogens. While direct quantitative comparisons with other SDHIs are still emerging, the available data suggests that Inpyrfluxam offers a high level of control for diseases such as Asian soybean rust, apple scab, and those caused by Rhizoctonia species.

Future research should focus on generating comprehensive, publicly available datasets of MIC and EC50 values for Inpyrfluxam against a standardized panel of fungal pathogens. This will enable more direct and quantitative comparisons with other fungicides and provide a clearer understanding of its specific strengths and weaknesses. Furthermore, detailed structure-activity relationship studies of a wider range of indanyl carboxamide analogs will be crucial for the rational design of next-generation SDHI fungicides with improved efficacy, a broader spectrum of activity, and a lower propensity for resistance development.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the development and validation of analytical methods for the quantification of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. While this compound, a key intermediate in the synthesis of fungicidal carboxamides, lacks a universally adopted standard method, this document outlines the principles and practices for establishing robust, reliable, and compliant analytical procedures.[1] We will compare three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The entire validation process is anchored in the internationally harmonized standards of the ICH Q2(R2) guideline, ensuring that the developed methods are fit for their intended purpose, whether for purity assessment, assay determination, or trace-level impurity analysis.[2][3][4]

Introduction: The Analytical Imperative

This compound is a primary aromatic amine (PAA) that serves as a critical building block in various chemical syntheses.[1] In the pharmaceutical and agrochemical industries, the precise quantification of such intermediates is not merely a matter of process control; it is a fundamental requirement for ensuring the safety, efficacy, and quality of the final product. Impurities or deviations in concentration can have significant downstream consequences. Therefore, the validation of analytical procedures is a critical scientific and regulatory necessity to demonstrate that a method is suitable for its intended use.[5] This guide provides the scientific rationale and step-by-step protocols for validating methods to quantify this specific amine, offering a comparative analysis to aid researchers in selecting the most appropriate technique for their objectives.

The Foundation: ICH Q2(R2) Validation Framework

Any discussion of analytical method validation must be grounded in a globally accepted regulatory framework. The International Council for Harmonisation (ICH) guideline Q2(R2) "Validation of Analytical Procedures" provides the definitive structure for this process.[3][4] The objective of validation is to demonstrate, through rigorous experimental evidence, that a method is fit for its intended purpose.[4]

The core performance characteristics that must be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][6]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[2]

  • Range: The interval between the upper and lower concentration levels for which the method has demonstrated suitable linearity, accuracy, and precision.[6]

  • Accuracy: The closeness of the test results to the true value.[2][6]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically assessed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).

    • Reproducibility: Between-laboratory precision (not required for submission but good practice).

  • Detection Limit (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Below is a workflow diagram illustrating the typical process for analytical method validation.

G cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting & Lifecycle Dev Method Development & Optimization Protocol Draft Validation Protocol (ICH Q2(R2)) Dev->Protocol ATP Define Analytical Target Profile (ATP) ATP->Dev Spec Specificity/ Selectivity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy (% Recovery) Protocol->Acc Prec Precision (Repeatability, Intermediate) Protocol->Prec LoQ LOD / LOQ Protocol->LoQ Rob Robustness Protocol->Rob Report Compile Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LoQ->Report Rob->Report Implement Method Implementation for Routine Use Report->Implement Lifecycle Continuous Monitoring & Lifecycle Management Implement->Lifecycle G node_result node_result start What is the analytical goal? q1 Assay or Purity of Bulk Substance? start->q1 q2 Trace Level Quantification? q1->q2 No res_hplc HPLC-UV q1->res_hplc Yes q3 Analyte in Complex Matrix (e.g., plasma)? q2->q3 No res_lcmsms LC-MS/MS q2->res_lcmsms Yes res_gcms GC-MS q3->res_gcms No, but need volatility check q3->res_lcmsms Yes

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, reflecting our commitment to responsible chemical management.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound (CAS No: 94568-76-0) is an aromatic amine with the molecular formula C12H17N.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4]

  • Skin Sensitization: May cause an allergic skin reaction.[3][4]

  • Chronic Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3][4]

This hazard profile dictates that this compound must be treated as a hazardous waste. Improper disposal, such as discarding it down the drain or in regular trash, is not only a regulatory violation but also poses a significant threat to aquatic ecosystems.[5]

The Regulatory Landscape: Adherence to EPA and RCRA Guidelines

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] These regulations provide a "cradle-to-grave" framework for hazardous waste, meaning from its generation to its final disposal.[8] Laboratories generating hazardous waste are required to comply with the standards outlined in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273.[9][10]

Academic laboratories may have the option to operate under the alternative standards of Subpart K, which are designed to better suit the research environment.[11][12] It is crucial for your institution to have a comprehensive waste management plan that aligns with these federal and any applicable state regulations.[13]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

The first critical step is to correctly identify and segregate the waste.

  • Waste Identification: All waste containing this compound, including pure unused chemical, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), must be classified as hazardous waste.

  • Segregation: This amine waste must be kept separate from other chemical waste streams to prevent potentially hazardous reactions.[5] Specifically, avoid mixing with:

    • Acids

    • Oxidizing agents

    • Other incompatible chemicals

Given the hazards of this compound, appropriate PPE is mandatory during all handling and disposal activities.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves. Nitrile gloves offer poor resistance to amines and aromatic hydrocarbons and should only be used for brief splash protection.[14][15] Thicker gloves (e.g., 8-12 mils) provide better protection.[16]To prevent skin contact and potential allergic reactions.[3][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.[17]To protect eyes from splashes of the chemical.
Lab Coat A standard lab coat should be worn to protect street clothing and skin.Provides a barrier against accidental spills.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. However, if there is a risk of generating aerosols or vapors, a respirator may be necessary.To prevent inhalation of the compound, which may cause respiratory irritation.[4]

Proper containment is essential for safe storage and transport of hazardous waste.

  • Container Material: Use a container made of a material compatible with aromatic amines. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Container Integrity: The container must be in good condition, with a secure, leak-proof lid.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any other components in the waste stream. The label should also include the accumulation start date.

Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11]

  • Storage Location: Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of heat or ignition.[5] Ensure it is stored in a secondary containment tray to catch any potential leaks.

  • Container Management: Keep the waste container closed at all times except when adding waste.[18] Do not overfill the container; a maximum of 90% capacity is recommended.[18]

  • Accumulation Time Limits: Be aware of the time limits for accumulating waste in an SAA, which are typically governed by the laboratory's generator status under RCRA.[11] Academic labs under Subpart K may have up to 12 months to remove the waste from the laboratory.[19]

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[5]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified disposal vendors.

  • Documentation: Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately. This documentation tracks the waste from your laboratory to its final disposal facility.[8]

  • Treatment Technologies: The disposal vendor will use approved methods for treating and disposing of the amine waste. These methods may include incineration or other advanced oxidation processes designed to destroy the hazardous components.[20]

Spill Management and Decontamination

Accidents can happen, and a clear plan for managing spills is essential.

  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully collect the absorbent material and place it in a labeled hazardous waste container.[21]

    • Decontaminate the spill area. Specialized decontamination solutions for aromatic amines are available.[22][23]

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste Containing This compound B Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Select Compatible, Leak-Proof Container (e.g., HDPE, Glass) B->C Proceed to Containment D Label Container: 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed & in Secondary Containment E->F G Contact Institutional EHS for Waste Pickup F->G Ready for Disposal H Complete Hazardous Waste Manifest/Paperwork G->H I Transfer to Licensed Hazardous Waste Vendor H->I Spill Spill Occurs Spill_Minor Minor Spill Spill->Spill_Minor Assess Size Spill_Major Major Spill Spill->Spill_Major Assess Size Spill_Contain Contain with Inert Absorbent Spill_Minor->Spill_Contain Spill_Evac Evacuate & Call EHS/Emergency Spill_Major->Spill_Evac Spill_Collect Collect & Place in Hazardous Waste Container Spill_Contain->Spill_Collect Spill_Decon Decontaminate Area Spill_Collect->Spill_Decon

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This not only ensures compliance with regulations but also builds a foundation of trust in our scientific practices.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine (also known as 4-amino-1,1,3-trimethylindane). As a trusted partner in your research and development endeavors, we aim to provide value beyond the product itself by equipping you with the critical information needed to ensure laboratory safety and experimental integrity. This document is designed for researchers, scientists, and drug development professionals.

Critical Hazard Identification and Risk Assessment

Understanding the specific hazards of this compound is the foundation of a robust safety plan. The primary risks associated with this compound are well-documented and necessitate rigorous adherence to safety protocols.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

Hazard Class GHS Code Description Practical Implication
Acute Toxicity, Oral H302Harmful if swallowed.[1][2]Accidental ingestion can lead to significant toxic effects. Eating, drinking, or smoking in the laboratory is strictly prohibited.
Skin Irritation H315Causes skin irritation.[2]Direct contact with the skin can cause redness, inflammation, or dermatitis.
Skin Sensitization H317May cause an allergic skin reaction.[1][2]Repeated exposure may lead to an allergic response, even with small amounts.
Serious Eye Irritation H319Causes serious eye irritation.[2]Splashes can cause significant, potentially damaging, eye irritation.
Aquatic Hazard, Chronic H411Toxic to aquatic life with long lasting effects.[1][2]Improper disposal poses a significant threat to the environment.

Some data also suggests potential for flammability, reproductive toxicity, and organ damage through prolonged exposure[2]. Therefore, a conservative approach to handling, assuming these hazards are present, is the most responsible course of action.

Core PPE Requirements: The Non-Negotiable Baseline

A task-based risk assessment is crucial, but a baseline level of PPE is mandatory for any procedure involving this compound.

  • Eye and Face Protection : At a minimum, wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3][4] When there is a significant risk of splashing or if the material is being heated, a face shield must be worn in addition to safety goggles.[4]

  • Hand Protection : Wear compatible, chemical-resistant gloves.[5][6] Nitrile gloves are suitable for incidental splash protection but should be changed immediately upon contact. For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance guide to select an appropriate material (e.g., neoprene or Viton®). Always use a proper glove removal technique to avoid skin contact.[5] Double-gloving is highly recommended.

  • Protective Clothing : A flame-resistant lab coat, fully buttoned, is required.[3][4] Long pants and fully enclosed shoes made of a non-porous material are mandatory to cover all skin.[4] Do not wear shorts, skirts, or open-toed shoes in the laboratory.

  • Respiratory Protection : All handling of solid material or volatile solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[5] If engineering controls are insufficient or during a large-scale spill, a government-approved respirator (e.g., NIOSH-approved in the US) with an appropriate cartridge for organic vapors is necessary.[3][4] Use of respirators requires a formal institutional program, including fit-testing and training.[4]

Operational Protocols: PPE in Practice

The required level of PPE escalates with the risk of exposure, which is determined by the scale and nature of the procedure.

Laboratory Task Potential Exposure Risk Required Personal Protective Equipment
Weighing Solid Compound High (Inhalation of fine particles)Chemical splash goggles, face shield, chemical-resistant gloves (double-gloved), flame-resistant lab coat. Must be performed in a fume hood or ventilated balance enclosure.
Preparing Solutions Medium (Splashes, vapor inhalation)Chemical splash goggles, chemical-resistant gloves (double-gloved), flame-resistant lab coat. Must be performed in a fume hood.
Running Reactions/Transfers Medium to High (Splashes, aerosol generation)Chemical splash goggles and face shield, chemical-resistant gloves (double-gloved), flame-resistant lab coat. Must be performed in a fume hood.
Work-up & Purification High (Large volumes, splashes, aerosol)Chemical splash goggles and face shield, chemical-resistant gloves (double-gloved), flame-resistant lab coat. Must be performed in a fume hood.
Step-by-Step Guide: Donning and Doffing PPE

Proper procedure is critical to prevent cross-contamination.

Donning (Putting On):

  • Wash hands thoroughly.

  • Put on the inner pair of gloves.

  • Don the lab coat, ensuring it is fully buttoned.

  • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Don eye and face protection.

Doffing (Taking Off):

  • Remove the outer pair of gloves using a glove-to-glove technique, peeling them off without touching the outside. Dispose of them immediately.

  • Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your clothing. Hang it in its designated area or dispose of it if it's single-use.

  • Remove face and eye protection.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Plan Procedure assess_task Assess Task (e.g., Weighing, Solution Prep, Reaction, Purification) start->assess_task assess_risk Evaluate Exposure Risk (Aerosolization, Splash, Heat) assess_task->assess_risk ppe_baseline Required PPE: - Chemical Goggles - Double Nitrile Gloves - FR Lab Coat - Closed Shoes/Long Pants - Work in Fume Hood assess_risk->ppe_baseline decision Is there a risk of aerosol or dust generation? decision2 Is there a significant splash hazard? decision->decision2 No ppe_respirator Additional PPE: - NIOSH-Approved Respirator (If fume hood is unavailable or during spill cleanup) decision->ppe_respirator Yes ppe_faceshield Additional PPE: - Face Shield decision2->ppe_faceshield Yes end_procedure Proceed with Caution decision2->end_procedure No ppe_baseline->decision ppe_respirator->decision2 ppe_faceshield->end_procedure

Caption: PPE selection workflow based on task-specific risks.

Emergency Protocols

Immediate and correct action is vital in the event of an exposure or spill.

Exposure Response
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Skin Contact : Remove all contaminated clothing while under a safety shower. Flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[3][7]

Spill Management

For small, manageable spills inside a fume hood:

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE, including a respirator if necessary.

  • Contain the spill with an inert absorbent material like vermiculite, sand, or spill pillows.[7]

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EHS) office immediately.[7]

Waste Disposal and Decontamination

  • Chemical Waste : All waste containing this compound, including reaction residues and contaminated absorbent materials, must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated items must be disposed of as hazardous waste. Do not place them in the regular trash.

  • Disposal Procedures : All waste disposal must be conducted through your institution's EHS office and in accordance with local, state, and federal regulations.[8] Never pour chemical waste down the drain, as this compound is toxic to aquatic life.[1][2]

References

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Retrosynthesis Analysis

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